molecular formula C7H6Br2O3 B1195854 Lanosol CAS No. 4950-06-5

Lanosol

货号: B1195854
CAS 编号: 4950-06-5
分子量: 297.93 g/mol
InChI 键: GKZCMEUEEFOXIJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Lanosol (2,3-dibromo-4,5-dihydroxybenzyl alcohol) is a naturally occurring bromophenol isolated from marine red algae such as Vertebrata lanosa and Rhodomela confervoides . This compound serves as a key subject of phytochemical research and a promising agent for developing sustainable biomaterials. Its primary research value lies in its dual functionality as a flame retardant and an antimicrobial agent. Studies demonstrate that incorporating just 4 wt% of this compound into wheat gluten biopolymers significantly suppresses flame spread, functioning through a gas-phase mechanism where active bromine radicals quench high-energy H and OH radicals during combustion . Concurrently, its established antimicrobial properties contribute to the development of fire and microbe-resistant sustainable plastics . Further phytochemical investigations of its natural source, Vertebrata lanosa , continue to reveal a diverse array of novel bromophenol derivatives, including sulfated compounds and amino acid-coupled structures, underscoring this compound's role as a central metabolite in this biochemical pathway . Researchers are exploring these properties to create fully bio-based composites for applications requiring enhanced fire safety and material durability.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3,4-dibromo-5-(hydroxymethyl)benzene-1,2-diol
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InChI

InChI=1S/C7H6Br2O3/c8-5-3(2-10)1-4(11)7(12)6(5)9/h1,10-12H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKZCMEUEEFOXIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1O)O)Br)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10197814
Record name Lanosol
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Molecular Weight

297.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4950-06-5
Record name 3,4-Dibromo-5-(hydroxymethyl)-1,2-benzenediol
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Record name Lanosol
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Record name Lanosol
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Record name 3,4-dibromo-5-(hydroxymethyl)pyrocatechol
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Lanosol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanosol, chemically known as 3,4-dibromo-5-(hydroxymethyl)benzene-1,2-diol, is a brominated phenolic compound naturally occurring in various species of red algae, particularly those belonging to the Rhodomelaceae family. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, spectroscopic data, and biological activities, with a focus on its antioxidant and anti-inflammatory mechanisms. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound is a member of the catechol family, characterized by a benzene ring with two adjacent hydroxyl groups, further substituted with two bromine atoms and a hydroxymethyl group.[1] This substitution pattern significantly influences its chemical and physical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 3,4-dibromo-5-(hydroxymethyl)benzene-1,2-diol[1]
Molecular Formula C₇H₆Br₂O₃[1]
Molecular Weight 297.93 g/mol [1]
XLogP3 1.7[1]
Hydrogen Bond Donor Count 3[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 1[1]
Exact Mass 297.86632 g/mol [1]
Monoisotopic Mass 295.86837 g/mol [1]
Topological Polar Surface Area 60.7 Ų[1]
Heavy Atom Count 12[1]
Complexity 156[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic proton, the methylene protons of the hydroxymethyl group, and the hydroxyl protons. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the bromine atoms and the hydroxyl groups.

  • ¹³C NMR: The carbon NMR spectrum would reveal seven distinct carbon signals corresponding to the benzene ring carbons and the hydroxymethyl carbon. The chemical shifts of the aromatic carbons would be significantly affected by the bromine and hydroxyl substituents. For a related compound, alpha-o-methyl-lanosol (3,4-dibromo-5-methoxymethyl-1,2-benzenediol), ¹³C NMR data is available and can serve as a reference.[8]

Mass Spectrometry (MS):

The mass spectrum of this compound would show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks). Fragmentation patterns in mass spectrometry are crucial for structural confirmation.[7][9][10][11][12][13][14][15] For bromophenols, fragmentation often involves cleavage of bonds adjacent to the aromatic ring and loss of small molecules like water or carbon monoxide.

UV-Vis Spectroscopy:

The UV-Vis spectrum of this compound is expected to exhibit absorption maxima in the ultraviolet region, characteristic of phenolic compounds. The position and intensity of these bands are influenced by the substitution pattern on the benzene ring.

Experimental Protocols

Extraction of this compound from Red Algae:

A general procedure for the extraction of bromophenols from red algae, which can be adapted for this compound, involves the following steps:

ExtractionWorkflow Algae 1. Collection and Preparation of Red Algae (e.g., Odonthalia, Rhodomela) Drying 2. Freeze-drying or air-drying Algae->Drying Grinding 3. Grinding to a fine powder Drying->Grinding Extraction 4. Extraction with organic solvent (e.g., Methanol, Ethanol, or a mixture of Dichloromethane/Methanol) Grinding->Extraction Filtration 5. Filtration to remove solid residue Extraction->Filtration Concentration 6. Concentration of the extract under reduced pressure Filtration->Concentration Chromatography 7. Chromatographic Separation (e.g., Column Chromatography, HPLC) Concentration->Chromatography This compound 8. Isolation of this compound Chromatography->this compound

Figure 1: General workflow for the extraction of this compound from red algae.

Synthesis of this compound:

While a specific, detailed synthesis protocol for this compound is not widely published, a plausible synthetic route can be devised based on the synthesis of related dihydroxybenzyl alcohol derivatives.[16][17][18][19][20] A potential strategy involves the protection of hydroxyl groups, followed by bromination and subsequent deprotection.

SynthesisWorkflow StartingMaterial 1. Starting Material (e.g., 3,5-Dihydroxybenzyl alcohol) Protection 2. Protection of Hydroxyl Groups StartingMaterial->Protection Bromination 3. Regioselective Bromination Protection->Bromination Deprotection 4. Deprotection of Hydroxyl Groups Bromination->Deprotection This compound 5. This compound Deprotection->this compound

Figure 2: A potential synthetic workflow for this compound.

Biological Activities and Signaling Pathways

This compound and other bromophenols from red algae have demonstrated a range of biological activities, with antioxidant and anti-inflammatory effects being prominent.[21][22][23][24][25]

Antioxidant Activity:

The antioxidant mechanism of bromophenols, including this compound, is primarily attributed to their ability to act as radical scavengers. Theoretical studies suggest that this can occur through two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[1][9][26][27][28] The catechol moiety in this compound is crucial for this activity, as the hydroxyl groups can donate a hydrogen atom or an electron to neutralize free radicals. The resulting phenoxyl radical is stabilized by resonance, and the presence of bromine substituents can further influence the electronic properties and reactivity of the molecule.[1][26][27]

AntioxidantMechanism cluster_HAT HAT Mechanism cluster_SET SET Mechanism This compound This compound (Ar-OH) HAT Hydrogen Atom Transfer (HAT) This compound->HAT donates H• SET Single Electron Transfer (SET) This compound->SET donates e- Radical Free Radical (R•) Radical->HAT Radical->SET LanosolRadical This compound Radical (Ar-O•) HAT->LanosolRadical NeutralizedRadical Neutralized Radical (RH) HAT->NeutralizedRadical LanosolCationRadical This compound Cation Radical (Ar-OH•+) SET->LanosolCationRadical RadicalAnion Radical Anion (R-) SET->RadicalAnion

Figure 3: Proposed antioxidant mechanisms of this compound.

Anti-inflammatory Activity:

The anti-inflammatory properties of bromophenols are linked to their ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[22][23][29] While direct studies on this compound are limited, related bromophenols have been shown to suppress the production of pro-inflammatory cytokines by inhibiting the activation of these pathways.

AntiInflammatoryPathway InflammatoryStimuli Inflammatory Stimuli MAPK_pathway MAPK Pathway InflammatoryStimuli->MAPK_pathway NFkB_pathway NF-κB Pathway InflammatoryStimuli->NFkB_pathway ProInflammatory_Cytokines Pro-inflammatory Cytokines MAPK_pathway->ProInflammatory_Cytokines NFkB_pathway->ProInflammatory_Cytokines This compound This compound This compound->MAPK_pathway Inhibition This compound->NFkB_pathway Inhibition

Figure 4: Potential anti-inflammatory mechanism of this compound.

Conclusion

This compound, a bromophenol from red algae, presents a promising scaffold for further investigation in drug discovery and development. Its antioxidant and potential anti-inflammatory properties, coupled with its unique chemical structure, make it a compound of significant interest. This technical guide has summarized the currently available information on the chemical properties of this compound. Further research is warranted to fully elucidate its physicochemical properties, develop efficient and scalable synthetic methods, and comprehensively characterize its biological activities and underlying molecular mechanisms. Such studies will be crucial in unlocking the full therapeutic potential of this marine natural product.

References

Lanosol: A Comprehensive Technical Guide to its Structure Elucidation and Spectral Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanosol, chemically known as 2,3-dibromo-4,5-dihydroxybenzyl alcohol, is a significant bromophenol predominantly isolated from the red alga Vertebrata lanosa (formerly Polysiphonia lanosa).[1][2][3] This marine natural product has garnered attention within the scientific community due to its prevalence in V. lanosa and its potential biological activities. This technical guide provides an in-depth overview of the structure elucidation of this compound, presenting its spectral data in a clear, comparative format, and detailing the experimental protocols for its isolation and characterization.

Structure and Properties

Chemical Structure:

IUPAC Name: 2,3-dibromo-4,5-dihydroxybenzyl alcohol

Molecular Formula: C₇H₆Br₂O₃

Molecular Weight: 313.93 g/mol

Isolation of this compound from Vertebrata lanosa

The isolation of this compound from its natural source, the red alga Vertebrata lanosa, is a critical first step for its structural analysis and bioactivity screening.

Experimental Protocol:

A general procedure for the isolation of this compound involves the following steps:

  • Collection and Preparation of Algal Material: Fresh samples of Vertebrata lanosa are collected and typically air-dried or freeze-dried to preserve the chemical constituents. The dried algal material is then ground into a fine powder to increase the surface area for efficient extraction.

  • Solvent Extraction: The powdered alga is subjected to extraction with a suitable organic solvent, often methanol or a mixture of methanol and dichloromethane. This process is usually carried out at room temperature over an extended period or under reflux to ensure exhaustive extraction of the secondary metabolites.

  • Fractionation of the Crude Extract: The resulting crude extract is concentrated under reduced pressure to yield a residue. This residue is then subjected to liquid-liquid partitioning using solvents of varying polarity, such as n-hexane, ethyl acetate, and water, to separate compounds based on their polarity. Bromophenols like this compound are typically found in the more polar fractions (e.g., ethyl acetate fraction).

  • Chromatographic Purification: The fraction enriched with this compound is further purified using a combination of chromatographic techniques. These may include:

    • Column Chromatography: Often using silica gel or Sephadex LH-20 as the stationary phase, with a gradient elution system of solvents like hexane, ethyl acetate, and methanol.

    • Preparative High-Performance Liquid Chromatography (HPLC): For final purification, reversed-phase HPLC (e.g., with a C18 column) is frequently employed, using a mobile phase such as a methanol-water or acetonitrile-water gradient.

  • Compound Identification: The purity and identity of the isolated this compound are confirmed by spectroscopic methods.

Structure Elucidation Workflow

The elucidation of this compound's structure is a systematic process that integrates various analytical techniques. The logical flow of this process is depicted in the diagram below.

Lanosol_Elucidation cluster_isolation Isolation from Vertebrata lanosa cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Extraction Extraction Fractionation Fractionation Extraction->Fractionation Chromatography Chromatography Fractionation->Chromatography Mass_Spec Mass Spectrometry (MS) Chromatography->Mass_Spec Provides m/z NMR_Spec NMR Spectroscopy (1H, 13C, 2D) Chromatography->NMR_Spec Provides structural framework IR_Spec Infrared (IR) Spectroscopy Chromatography->IR_Spec Identifies functional groups UV_Vis_Spec UV-Vis Spectroscopy Chromatography->UV_Vis_Spec Identifies chromophores Mol_Formula Molecular Formula Determination Mass_Spec->Mol_Formula Connectivity Connectivity & Stereochemistry (HMBC, NOESY) NMR_Spec->Connectivity Func_Groups Functional Group Identification IR_Spec->Func_Groups UV_Vis_Spec->Func_Groups Final_Structure Final Structure of this compound Mol_Formula->Final_Structure Connectivity->Final_Structure Func_groups Func_groups Func_groups->Final_Structure

References

An In-depth Technical Guide to the Natural Sources of Lanosol in Marine Algae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Lanosol (2,3-dibromo-4,5-dihydroxybenzyl alcohol), a bromophenol of significant interest found in marine algae. This compound and its derivatives exhibit a wide range of biological activities, including antioxidant, antimicrobial, and anticancer effects, making them promising candidates for pharmaceutical and nutraceutical development.[1][2][3] This document details the primary natural sources of this compound, presents quantitative data, outlines detailed experimental protocols for its extraction and analysis, and visualizes key biological and experimental pathways.

Natural Sources and Quantitative Data

This compound is a secondary metabolite predominantly found in red algae (Rhodophyta), particularly within the family Rhodomelaceae.[2][3][4] Species belonging to genera such as Neorhodomela, Odonthalia, and Osmundaria have been identified as significant producers of this compound.[5][6][7] The concentration of this compound can vary considerably based on the species, the specific part of the alga, and seasonal and environmental conditions.[5] For instance, younger parts of the thalli in Neorhodomela larix tend to have higher concentrations of this compound than older, inner sections.[5]

The following table summarizes the quantitative data on this compound and its derivatives found in various marine algae species.

Marine Alga SpeciesCompoundConcentrationBasisReference
Neorhodomela larixThis compound791 - 17,509 µg/gWet Mass[5]
Neorhodomela larixThis compoundUp to 1.5%Wet Mass[5]
Neorhodomela larixThis compound 1,4-disulfate ester416 - 16,430 µg/gWet Mass[5]
Osmundaria serrataThis compound ethyl ether (LEE)~0.20 mg/mLWhole Plant[6]

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and quantification of this compound from marine algal biomass.

The overall process for isolating and analyzing this compound involves several key stages, from sample collection to final structural elucidation.

G cluster_collection Sample Preparation cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Analysis & Quantification Collect 1. Algal Collection Clean 2. Cleaning & Sorting Collect->Clean Dry 3. Freeze-Drying Clean->Dry Grind 4. Grinding to Powder Dry->Grind Extract 5. Methanol Extraction Grind->Extract Filter 6. Filtration Extract->Filter Concentrate 7. Rotary Evaporation Filter->Concentrate Partition 8. Solvent Partitioning (e.g., Hexane, EtOAc, BuOH) Concentrate->Partition CC 9. Column Chromatography (Silica Gel) Partition->CC HPLC 10. Prep-HPLC CC->HPLC Quant 11. Analytical HPLC-DAD HPLC->Quant Struct 12. Structural Elucidation (NMR, MS) Quant->Struct

Caption: Experimental workflow for this compound isolation and analysis.

This protocol is a composite based on methods described for bromophenol extraction from red algae.[1][2]

  • Sample Preparation:

    • Collect fresh algal biomass (e.g., Neorhodomela larix) and transport it to the laboratory in cold seawater.

    • Thoroughly rinse the samples with fresh water to remove salts, sand, and epiphytes.

    • Blot dry the cleaned biomass and immediately freeze at -80°C.

    • Lyophilize (freeze-dry) the frozen samples to a constant weight.

    • Grind the dried algae into a fine powder using a blender or mill.

  • Methanol Extraction:

    • Macerate the algal powder (e.g., 100 g) with 80% aqueous methanol (1 L) at room temperature for 24 hours with constant stirring.

    • Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.

    • Repeat the extraction process on the algal residue two more times.

    • Combine the methanol extracts and concentrate them under reduced pressure using a rotary evaporator at 40°C to yield a crude aqueous extract.

  • Solvent Partitioning:

    • Suspend the crude aqueous extract in distilled water (500 mL).

    • Perform sequential liquid-liquid partitioning with an equal volume of n-hexane, followed by ethyl acetate (EtOAc), and finally n-butanol (BuOH).

    • Collect each fraction and evaporate the solvent in vacuo to yield the n-hexane, EtOAc, and BuOH fractions. This compound and other bromophenols are typically enriched in the ethyl acetate fraction.

  • Chromatographic Purification:

    • Subject the bioactive fraction (e.g., EtOAc) to column chromatography over a silica gel (70-230 mesh) column.

    • Elute the column with a gradient solvent system, such as n-hexane-EtOAc (from 100:0 to 0:100, v/v) followed by EtOAc-Methanol (from 100:0 to 50:50, v/v).

    • Collect fractions and monitor them by thin-layer chromatography (TLC).

    • Pool fractions containing the target compound and further purify using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water or acetonitrile-water gradient to obtain pure this compound.

This protocol outlines a standard method for quantifying this compound.[5]

  • Standard and Sample Preparation:

    • Prepare a stock solution of purified this compound standard (1 mg/mL) in methanol.

    • Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution.

    • Prepare the algal sample by extracting a known weight of dried powder (e.g., 100 mg) with methanol (10 mL) via sonication for 30 minutes. Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • System: HPLC with a Diode Array Detector (DAD) or UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

    • Gradient Program: Start with 10% B, increase to 90% B over 30 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with the standard.

    • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Biological Activity and Associated Pathways

Bromophenols from marine algae are known to possess a wide spectrum of bioactivities.[3] A notable mechanism of action for certain bromophenols is the inhibition of key enzymes in pathogenic organisms.

The biosynthesis of this compound and other bromophenols in algae is catalyzed by vanadium-dependent bromoperoxidase enzymes. These enzymes utilize bromide from seawater and hydrogen peroxide to brominate phenolic precursors.[3]

G Phenol Phenolic Precursor Enzyme Vanadium Bromoperoxidase Phenol->Enzyme Br Bromide (Br⁻) (from Seawater) Br->Enzyme H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Enzyme This compound This compound (Brominated Phenol) Enzyme->this compound Catalysis

Caption: General biosynthesis pathway of this compound in marine algae.

Bromophenols isolated from the red alga Odonthalia corymbifera have demonstrated potent inhibitory activity against isocitrate lyase (ICL), a critical enzyme in the glyoxylate cycle of the rice fungal pathogen Magnaporthe grisea.[8] By inhibiting ICL, these compounds disrupt the pathogen's ability to utilize two-carbon compounds for energy, which is essential for the formation of the appressorium (a specialized infection structure), thereby protecting the host plant.[8]

G cluster_fungus Fungal Pathogen (Magnaporthe grisea) Isocitrate Isocitrate ICL Isocitrate Lyase (ICL) Isocitrate->ICL Substrate Glyoxylate Glyoxylate ICL->Glyoxylate Succinate Succinate ICL->Succinate Appressorium Appressorium Formation Glyoxylate->Appressorium Essential for Infection Host Plant Infection Appressorium->Infection This compound This compound / Bromophenols This compound->ICL Inhibits

Caption: this compound inhibiting the fungal isocitrate lyase pathway.

References

The Uncharted Path: A Technical Guide to the Biosynthesis of Lanosol in Rhodophyta

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the current understanding of the biosynthetic pathway of lanosol (2,3-dibromo-4,5-dihydroxybenzyl alcohol), a significant bromophenol found in red algae (Rhodophyta). While the complete pathway remains an area of active investigation, this document synthesizes the available evidence to present a proposed route, details relevant experimental methodologies, and highlights key enzymatic players. The information presented herein is intended to serve as a foundational resource for researchers aiming to elucidate this pathway further and for professionals interested in the biotechnological production of this and related bioactive compounds.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound in Rhodophyta is hypothesized to originate from the shikimate pathway, which provides the aromatic amino acid precursors. Although the precise sequence of subsequent hydroxylation and bromination steps is not yet fully elucidated, a plausible pathway is outlined below. It is important to note that the order of these final steps may vary.

The initial stages of the pathway, leading to the synthesis of L-tyrosine, are well-established in plants and algae.[1][2][3][4] The subsequent conversion of L-tyrosine to this compound is thought to involve a series of enzymatic modifications, with the key bromination steps being catalyzed by vanadium-dependent bromoperoxidases (V-BrPOs).[5][6][7][8][9][10]

From Primary Metabolism to an Aromatic Precursor: The Shikimate Pathway

The shikimate pathway is a crucial metabolic route in algae, fungi, and plants for the production of aromatic amino acids.[1] The pathway commences with the condensation of phosphoenolpyruvate (from glycolysis) and erythrose-4-phosphate (from the pentose phosphate pathway) and proceeds through seven enzymatic steps to yield chorismate. Chorismate is a key branch-point intermediate that leads to the synthesis of L-phenylalanine and L-tyrosine. L-tyrosine is the putative precursor for this compound and other bromophenols in red algae.[6]

G start_end start_end intermediate intermediate pathway_hub pathway_hub enzyme enzyme PEP Phosphoenolpyruvate Chorismate Chorismate PEP->Chorismate Shikimate Pathway (7 steps) E4P Erythrose-4-phosphate E4P->Chorismate Prephenate Prephenate Chorismate->Prephenate Chorismate mutase p_Hydroxyphenylpyruvate p-Hydroxyphenylpyruvate Prephenate->p_Hydroxyphenylpyruvate Prephenate dehydrogenase L_Tyrosine L-Tyrosine p_Hydroxyphenylpyruvate->L_Tyrosine Aromatic amino acid transaminase

Figure 1: Overview of the Shikimate Pathway leading to L-Tyrosine.
The Putative Final Steps: Bromination and Hydroxylation

The conversion of L-tyrosine to this compound involves the addition of two bromine atoms and one hydroxyl group, and the reduction of the carboxylic acid to an alcohol. The precise order of these events is unknown. One hypothetical sequence is presented below. The key enzymes in this part of the pathway are vanadium-dependent bromoperoxidases (V-BrPOs), which catalyze the oxidation of bromide ions by hydrogen peroxide to form a reactive bromine species that subsequently brominates the aromatic ring.[5][7][9][10]

G precursor precursor intermediate intermediate product product enzyme enzyme L_Tyrosine L-Tyrosine p_Hydroxyphenylpyruvic_acid p-Hydroxyphenylpyruvic acid L_Tyrosine->p_Hydroxyphenylpyruvic_acid Transaminase Dibromo_p_HPP Dibromo-p-hydroxyphenylpyruvic acid p_Hydroxyphenylpyruvic_acid->Dibromo_p_HPP V-BrPO, 2Br-, H2O2 Dibromo_4_5_dihydroxy 2,3-Dibromo-4,5-dihydroxyphenylpyruvic acid Dibromo_p_HPP->Dibromo_4_5_dihydroxy Hydroxylase Lanosol_aldehyde 2,3-Dibromo-4,5-dihydroxybenzaldehyde Dibromo_4_5_dihydroxy->Lanosol_aldehyde Decarboxylase This compound This compound Lanosol_aldehyde->this compound Reductase

Figure 2: A Hypothesized Biosynthetic Pathway from L-Tyrosine to this compound.

Quantitative Data

Currently, there is a scarcity of quantitative data regarding the biosynthesis of this compound, such as enzyme kinetics and in vivo precursor concentrations. However, some studies have quantified the this compound content in various red algae. This information is valuable for selecting species for further biosynthetic studies and for potential commercial extraction.

Algal SpeciesThis compound Content (mg/g dry weight)Reference
Vertebrata lanosaup to 0.313[8]
Rhodomela confervoidesPresent, but not quantified in cited studies[11]
Polysiphonia lanosaMajor bromophenol, not quantified in cited studies

Experimental Protocols

The complete elucidation of the this compound biosynthetic pathway will require a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments that would be central to this research.

Isotopic Labeling Studies to Trace Precursor Incorporation

Isotopic labeling is a powerful technique to confirm precursor-product relationships and to identify intermediates in a biosynthetic pathway.[12][13][14][15][16]

Objective: To determine if L-tyrosine is a precursor to this compound in a specific red algal species.

Protocol:

  • Culturing: Grow the selected red algal species (e.g., Vertebrata lanosa) in a defined artificial seawater medium under controlled conditions (light, temperature).

  • Precursor Feeding: Supplement the culture medium with a stable isotope-labeled precursor, such as 13C9-L-tyrosine or 15N-L-tyrosine. A control culture without the labeled precursor should be run in parallel.

  • Incubation: Incubate the cultures for a period sufficient for the alga to uptake and metabolize the labeled precursor. The incubation time should be optimized based on the growth rate of the alga.

  • Harvesting and Extraction: Harvest the algal biomass, freeze-dry, and grind to a fine powder. Extract the metabolites using a suitable solvent system (e.g., methanol/dichloromethane).

  • Purification: Partially purify the extract using chromatographic techniques (e.g., silica gel column chromatography, HPLC) to isolate the bromophenol fraction.

  • Analysis: Analyze the purified fraction using high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy to detect the incorporation of the isotopic label into this compound and other potential intermediates.

G step step analysis analysis Culture Algal Culture Feeding Feed with Isotope-Labeled Precursor Culture->Feeding Incubation Incubation Feeding->Incubation Harvest Harvest and Extraction Incubation->Harvest Purification Chromatographic Purification Harvest->Purification Analysis HR-MS and NMR Analysis Purification->Analysis

Figure 3: Experimental Workflow for Isotopic Labeling Studies.
Bromoperoxidase Enzyme Assay

Characterizing the activity of bromoperoxidases is essential for understanding their role in this compound biosynthesis. A common method involves monitoring the bromination of a chromogenic substrate.[7][9][17]

Objective: To measure the bromoperoxidase activity in a crude protein extract from a red alga.

Protocol:

  • Protein Extraction: Homogenize fresh or frozen algal tissue in a suitable buffer (e.g., phosphate buffer, pH 6.5) containing protease inhibitors. Centrifuge the homogenate to remove cell debris and collect the supernatant containing the crude protein extract.

  • Reaction Mixture: Prepare a reaction mixture in a cuvette containing:

    • Phosphate buffer (pH 6.5)

    • Potassium bromide (KBr)

    • Monochlorodimedone (MCD) as the substrate

    • Crude protein extract

  • Initiation of Reaction: Start the reaction by adding a solution of hydrogen peroxide (H2O2).

  • Spectrophotometric Monitoring: Immediately monitor the decrease in absorbance at 290 nm, which corresponds to the conversion of MCD to its brominated form.

  • Calculation of Activity: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of MCD.

G step step measurement measurement Extraction Protein Extraction from Algal Tissue Reaction_Setup Prepare Reaction Mixture: Buffer, KBr, MCD, Protein Extract Extraction->Reaction_Setup Initiation Initiate with H2O2 Reaction_Setup->Initiation Monitoring Spectrophotometric Monitoring at 290 nm Initiation->Monitoring Calculation Calculate Enzyme Activity Monitoring->Calculation

Figure 4: Workflow for a Bromoperoxidase Enzyme Assay.

Signaling Pathways and Regulation

The regulatory networks governing the biosynthesis of secondary metabolites like this compound in red algae are largely unknown. Research in other red algae suggests that the transport and exocytosis of secondary metabolites for chemical defense are complex processes involving the cytoskeleton.[18][19][20] Furthermore, diurnal rhythms have been shown to regulate carbon metabolism and could potentially influence the availability of precursors for this compound synthesis.[21][22] Future research should focus on identifying transcription factors, signaling molecules, and environmental cues that modulate the expression of genes in the this compound biosynthetic pathway.

Conclusion and Future Directions

The biosynthesis of this compound in Rhodophyta is a promising area of research with implications for drug development and biotechnology. While a putative pathway originating from the shikimate pathway and involving vanadium-dependent bromoperoxidases has been proposed, the definitive sequence of events and the full enzymatic machinery remain to be elucidated. The experimental protocols outlined in this guide provide a framework for future research to fill these knowledge gaps. Key future directions include:

  • Identification and characterization of all enzymes involved in the pathway beyond V-BrPOs.

  • Elucidation of the precise sequence of bromination and hydroxylation steps through the isolation and identification of biosynthetic intermediates.

  • Investigation of the regulatory networks that control this compound biosynthesis in response to developmental and environmental signals.

  • Reconstitution of the this compound biosynthetic pathway in a heterologous host for sustainable production.

By addressing these research questions, a complete understanding of this compound biosynthesis can be achieved, paving the way for the targeted production of this and other valuable bromophenols.

References

Lanosol and its Role in Red Algae Chemical Ecology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lanosol (2,3-dibromo-4,5-dihydroxybenzyl alcohol) is a brominated phenolic compound produced by various species of red algae (Rhodophyta), particularly those belonging to the family Rhodomelaceae. This secondary metabolite plays a crucial role in the chemical defense mechanisms of these marine organisms, exhibiting a broad spectrum of biological activities, including potent antimicrobial and antifouling properties. Its hydrophobic nature is believed to facilitate the disruption of microbial cell membranes, leading to bacteriostatic and fungistatic effects. This technical guide provides a comprehensive overview of this compound, including its biosynthesis, methods for its extraction and purification, quantitative data on its biological activities, and a discussion of its known and proposed mechanisms of action.

Introduction to this compound

Red algae synthesize a diverse array of halogenated secondary metabolites, with bromophenols being a prominent class of compounds. Among these, this compound and its derivatives are of significant interest due to their pronounced biological activities. These compounds are believed to be a key component of the alga's defense against microbial colonization and herbivory. The presence of bromine atoms and hydroxyl groups on the aromatic ring is critical for the bioactivity of these molecules.

Biosynthesis of this compound

The complete biosynthetic pathway of this compound in red algae has not been fully elucidated and remains an active area of research. However, it is widely accepted that the pathway originates from the shikimate pathway, with L-tyrosine serving as the primary precursor. The key enzymatic step involves the action of vanadium-dependent haloperoxidases, specifically bromoperoxidases, which catalyze the electrophilic bromination of the aromatic ring.

The proposed biosynthetic pathway can be summarized as follows:

  • Precursor Synthesis: The pathway begins with the synthesis of L-tyrosine via the shikimate pathway.

  • Conversion to p-hydroxybenzoic acid derivatives: Tyrosine is likely converted to various p-hydroxybenzoic acid intermediates.

  • Enzymatic Bromination: Vanadium-dependent bromoperoxidases, in the presence of bromide ions and hydrogen peroxide, catalyze the bromination of the phenolic ring at specific positions. The regioselectivity of this bromination is a key step in determining the final structure of the bromophenol.

  • Further Enzymatic Modifications: A series of subsequent enzymatic reactions, including hydroxylations, reductions, and etherifications, are thought to lead to the formation of this compound and its various derivatives.

G Shikimate_Pathway Shikimate Pathway L_Tyrosine L-Tyrosine Shikimate_Pathway->L_Tyrosine p_HBA p-Hydroxybenzoic Acid Intermediates L_Tyrosine->p_HBA Brominated_Intermediates Brominated Intermediates p_HBA->Brominated_Intermediates Vanadium-dependent Bromoperoxidase (Br-, H2O2) This compound This compound Brominated_Intermediates->this compound Further Enzymatic Modifications Lanosol_Derivatives This compound Derivatives This compound->Lanosol_Derivatives

Figure 1. Proposed biosynthetic pathway of this compound in red algae.

Experimental Protocols

Extraction of this compound from Red Algae

The following is a composite protocol based on methodologies described in the literature for the extraction of bromophenols from red algae such as Osmundaria serrata and other members of the Rhodomelaceae family.

Materials:

  • Fresh or freeze-dried red algae (e.g., Osmundaria serrata)

  • Methanol (MeOH), analytical grade

  • Ethyl acetate (EtOAc), analytical grade

  • Dichloromethane (CH2Cl2), analytical grade

  • Hexane, analytical grade

  • Grinder or blender

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Sample Preparation: Thoroughly wash the fresh algal material with seawater and then freshwater to remove epiphytes and salts. Air-dry the algae in a well-ventilated area or freeze-dry to a constant weight. Grind the dried material into a fine powder.

  • Initial Extraction:

    • Macerate the powdered algae (100 g) in methanol (500 mL) at room temperature for 24-48 hours with occasional stirring.

    • Filter the extract through filter paper.

    • Repeat the extraction process with the algal residue two more times with fresh methanol.

    • Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude methanolic extract.

  • Solvent Partitioning:

    • Resuspend the crude methanolic extract in a mixture of methanol and water (e.g., 9:1 v/v).

    • Perform a liquid-liquid partitioning of the aqueous methanol extract against n-hexane to remove nonpolar compounds like lipids and pigments. Repeat this step three times.

    • Subsequently, partition the aqueous methanol phase against dichloromethane or ethyl acetate to extract compounds of medium polarity, including this compound. Repeat this step three times.

    • Combine the organic (dichloromethane or ethyl acetate) fractions and dry over anhydrous sodium sulfate.

    • Concentrate the dried organic extract using a rotary evaporator to yield the enriched bromophenol fraction.

G Start Dried, Powdered Red Algae Methanol_Extraction Methanol Extraction (3x) Start->Methanol_Extraction Filtration Filtration Methanol_Extraction->Filtration Evaporation1 Rotary Evaporation Filtration->Evaporation1 Crude_Extract Crude Methanolic Extract Evaporation1->Crude_Extract Partitioning1 Liquid-Liquid Partitioning (Hexane) Crude_Extract->Partitioning1 Aqueous_Phase1 Aqueous Methanolic Phase Partitioning1->Aqueous_Phase1 Hexane_Phase Hexane Phase (Lipids, Pigments) Partitioning1->Hexane_Phase Partitioning2 Liquid-Liquid Partitioning (Dichloromethane/Ethyl Acetate) Aqueous_Phase1->Partitioning2 Aqueous_Phase2 Aqueous Phase Partitioning2->Aqueous_Phase2 Organic_Phase Organic Phase (Bromophenol Enriched) Partitioning2->Organic_Phase Drying Drying over Na2SO4 Organic_Phase->Drying Evaporation2 Rotary Evaporation Drying->Evaporation2 Final_Extract Enriched this compound Fraction Evaporation2->Final_Extract

Figure 2. General workflow for the extraction of this compound.

Purification of this compound

Materials:

  • Enriched this compound fraction from the extraction step

  • Silica gel (for column chromatography, 70-230 mesh)

  • Sephadex LH-20

  • Solvents for chromatography (e.g., n-hexane, ethyl acetate, methanol, ethanol)

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp

  • Glass column for chromatography

  • Fraction collector (optional)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Silica Gel Column Chromatography:

    • Prepare a silica gel column packed in n-hexane.

    • Dissolve the enriched this compound fraction in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

    • Load the dried, adsorbed sample onto the top of the column.

    • Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 95:5, 90:10, 80:20, etc., v/v n-hexane:EtOAc).

    • Collect fractions and monitor the separation by TLC, visualizing the spots under a UV lamp (254 nm) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).

    • Combine fractions containing compounds with similar Rf values to this compound.

  • Sephadex LH-20 Column Chromatography:

    • For further purification, subject the combined fractions from the silica gel column to size-exclusion chromatography on a Sephadex LH-20 column using methanol or ethanol as the mobile phase.

    • This step helps to remove remaining impurities of different molecular sizes.

    • Monitor the fractions by TLC.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • For final purification to obtain high-purity this compound, use preparative HPLC.

    • A typical system would involve a reversed-phase C18 column.

    • The mobile phase is typically a gradient of methanol or acetonitrile in water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.

    • Monitor the elution profile with a UV detector at a wavelength where this compound absorbs (e.g., around 280 nm).

    • Collect the peak corresponding to this compound and remove the solvent under reduced pressure.

  • Structure Elucidation: Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; ¹H and ¹³C) and Mass Spectrometry (MS).

Quantitative Data on Biological Activities

This compound and its derivatives have demonstrated significant biological activities. The following tables summarize some of the available quantitative data.

Table 1: Antimicrobial Activity of this compound and its Derivatives

CompoundTest OrganismActivityConcentrationReference
This compound ethyl etherVarious terrestrial and marine bacteriaBacteriostatic (mean)0.27 ± 0.07 mg/mLBarreto & Meyer, 2006[1]
This compound ethyl etherVarious terrestrial and marine bacteriaBactericidal (mean)0.69 ± 0.15 mg/mLBarreto & Meyer, 2006[1]
This compound ethyl etherVarious fungiFungistatic (mean)0.27 ± 0.07 mg/mLBarreto & Meyer, 2006[1]
This compound ethyl etherVarious fungiFungicidal (mean)0.69 ± 0.15 mg/mLBarreto & Meyer, 2006[1]
Bromophenols from Rhodomela confervoidesStaphylococcus aureusMIC62.5 - 250 µg/mL(Data synthesized from multiple sources)
Bromophenols from Polysiphonia urceolataDPPH radicalIC509.67 - 21.90 µM(Data synthesized from multiple sources)

Table 2: Concentration of this compound in Red Algae

Algal SpeciesThis compound Concentration (mg/g dry weight)Reference
Osmundaria serrata (whole plant, estimated for this compound ethyl ether)~0.20 mg/gBarreto & Meyer, 2006[1]
Vertebrata lanosaVaries significantly (0.005 - 0.678 mg/g for different bromophenols)Hofer et al., 2019

Mechanisms of Action and Signaling Pathways

The precise molecular mechanisms by which this compound exerts its biological effects are not fully understood. However, several modes of action have been proposed based on its chemical structure and observed biological activities.

Antimicrobial and Antifouling Activity: Membrane Disruption

The lipophilic nature of this compound, conferred by the brominated aromatic ring, is thought to be a key factor in its antimicrobial activity. It is proposed that this compound can intercalate into the lipid bilayer of microbial cell membranes, disrupting their integrity and function. This disruption can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death. This mechanism is a common mode of action for many phenolic antimicrobial compounds.

G This compound This compound Membrane Bacterial Cell Membrane This compound->Membrane Intercalation Disruption Membrane Disruption (Increased Permeability) Membrane->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage Cell_Death Cell Death Leakage->Cell_Death

Figure 3. Proposed mechanism of this compound-induced membrane disruption.

Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates the expression of virulence factors and biofilm formation. Many natural products have been shown to interfere with QS signaling. It is hypothesized that this compound may act as a competitive inhibitor of QS receptors, such as LuxR or LasR, by binding to the receptor's ligand-binding site. This would prevent the binding of the natural acyl-homoserine lactone (AHL) signal molecules, thereby inhibiting the downstream gene expression required for virulence and biofilm formation. This mode of action would be particularly relevant to its antifouling properties, as biofilm formation is a critical first step in the biofouling process.

G cluster_0 Normal Quorum Sensing cluster_1 Quorum Sensing Inhibition by this compound AHL AHL Signal Molecule QS_Receptor QS Receptor (e.g., LuxR/LasR) AHL->QS_Receptor Binds to Gene_Expression Virulence & Biofilm Gene Expression QS_Receptor->Gene_Expression Activates This compound This compound QS_Receptor_Inhibited QS Receptor (e.g., LuxR/LasR) This compound->QS_Receptor_Inhibited Competitively Binds No_Gene_Expression Inhibition of Gene Expression QS_Receptor_Inhibited->No_Gene_Expression Prevents Activation

Figure 4. Proposed mechanism of Quorum Sensing inhibition by this compound.

Conclusion and Future Perspectives

This compound and its derivatives are promising marine natural products with significant potential for applications in the development of new antimicrobial and antifouling agents. Their role in the chemical ecology of red algae highlights the importance of these compounds in mediating interactions in the marine environment. While progress has been made in understanding their biological activities, further research is needed to fully elucidate the biosynthetic pathway of this compound and to pinpoint its precise molecular targets and signaling pathways in various organisms. Such knowledge will be crucial for the rational design and development of novel drugs and environmentally friendly antifouling technologies based on these fascinating marine compounds.

References

Preliminary Biological Screening of Lanosol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological screening of Lanosol, a bromophenol found in red algae. It is intended to serve as a resource for researchers and professionals in drug discovery and development, offering detailed experimental protocols, a summary of known quantitative data, and visualizations of experimental workflows and potential signaling pathways.

Overview of this compound's Biological Activities

This compound (2,3-dibromo-4,5-dihydroxybenzyl alcohol) is a halogenated phenolic compound isolated from various species of red algae, particularly from the family Rhodomelaceae. Preliminary screenings have indicated its potential as a bioactive compound, with several studies investigating its antimicrobial properties. While its antioxidant and anti-inflammatory activities are of interest due to its phenolic structure, specific quantitative data in these areas are less prevalent in publicly accessible literature. This guide outlines the methodologies to assess these key biological activities.

Quantitative Biological Data

The available quantitative data from preliminary screenings of this compound and its derivatives are summarized below. It is important to note that data for certain biological activities, such as antioxidant and anti-inflammatory effects, are not extensively reported in the form of specific IC₅₀ values for the parent compound, this compound. The provided protocols in the subsequent sections describe how such data can be generated.

Table 1: Antimicrobial Activity of this compound Ethyl Ether
Activity TypeTest OrganismsMean Concentration (mg/mL)
Bacteriostatic & FungistaticVarious terrestrial and marine bacteria and fungi0.27 ± 0.07
Bactericidal & FungicidalVarious terrestrial and marine bacteria and fungi0.69 ± 0.15

Data is for this compound ethyl ether, a derivative of this compound.

Experimental Protocols

Detailed methodologies for key biological screening assays are provided below. These protocols are based on standard laboratory procedures and can be adapted for the specific analysis of this compound.

Antimicrobial Activity Assays

A common method to determine the antimicrobial efficacy of a compound is the broth microdilution assay, which can be used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

3.1.1 Broth Microdilution Method for MIC and MBC Determination

  • Inoculum Preparation: A suspension of the test microorganism (bacteria or fungi) is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) and adjusted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: A stock solution of this compound is prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). A series of twofold dilutions of this compound are then prepared in the broth in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted this compound is inoculated with the prepared microbial suspension. A positive control (microorganism in broth without this compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that visibly inhibits the growth of the microorganism.

  • MBC Determination: To determine the MBC, a small aliquot from the wells showing no visible growth is sub-cultured onto an agar plate. The plate is incubated, and the lowest concentration of this compound that results in no microbial growth on the agar is defined as the MBC.

Antioxidant Activity Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method to evaluate the antioxidant capacity of a compound.

3.2.1 DPPH Radical Scavenging Assay

  • Reagent Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol. A stock solution of this compound is prepared in methanol or another suitable solvent. A positive control, such as ascorbic acid or Trolox, is also prepared.

  • Serial Dilutions: A range of concentrations of this compound and the positive control are prepared by serial dilution.

  • Assay Procedure: In a 96-well microplate, a fixed volume of the DPPH solution is added to each well containing the different concentrations of this compound, the positive control, or the solvent (as a blank).

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance is measured at approximately 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the DPPH solution with the solvent, and A_sample is the absorbance of the DPPH solution with the this compound sample or positive control.

  • IC₅₀ Determination: The IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentrations.

Anti-inflammatory Activity Assay

The anti-inflammatory potential of this compound can be assessed by measuring its ability to inhibit the production of inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

3.3.1 Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM with 10% FBS) and seeded into a 96-well plate at an appropriate density. The cells are allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various non-toxic concentrations of this compound for a specified period (e.g., 1-2 hours).

  • Inflammatory Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. A control group (cells with media only), an LPS-only group, and a positive control group (e.g., a known anti-inflammatory drug) are included.

  • Nitrite Measurement (Griess Assay): The production of NO is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

  • Griess Reagent Reaction: An equal volume of the cell supernatant is mixed with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Absorbance Reading: After a short incubation period at room temperature, the absorbance is measured at approximately 540 nm.

  • Calculation of NO Inhibition: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-only treated cells.

  • IC₅₀ Determination: The IC₅₀ value, the concentration of this compound that inhibits NO production by 50%, is calculated from the dose-response curve.

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate a general workflow for the biological screening of a natural product like this compound and a hypothetical anti-inflammatory signaling pathway that it may modulate.

Experimental Workflow

G Figure 1: General Experimental Workflow for this compound Screening cluster_0 Preparation cluster_1 Preliminary Screening cluster_2 Data Analysis Isolation Isolation of this compound from Red Algae Purification Purification & Characterization Isolation->Purification Stock_Solution Stock Solution Preparation Purification->Stock_Solution Antimicrobial Antimicrobial Assays (MIC, MBC) Stock_Solution->Antimicrobial Antioxidant Antioxidant Assays (e.g., DPPH) Stock_Solution->Antioxidant Anti_inflammatory Anti-inflammatory Assays (e.g., NO Inhibition) Stock_Solution->Anti_inflammatory Quantitative_Data Determine Quantitative Data (IC50, MIC) Antimicrobial->Quantitative_Data Antioxidant->Quantitative_Data Anti_inflammatory->Quantitative_Data

Figure 1: General Experimental Workflow for this compound Screening.
Hypothetical Anti-inflammatory Signaling Pathway

The following diagram illustrates a putative mechanism by which this compound might exert anti-inflammatory effects. Based on the known actions of other phenolic compounds, it is hypothesized that this compound could inhibit the NF-κB and MAPK signaling pathways, which are central to the inflammatory response. Note: This is a proposed pathway and requires experimental validation for this compound.

G Figure 2: Putative Anti-inflammatory Signaling Pathway for this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Pathway MAPK Pathway (p38, JNK, ERK) TLR4->MAPK_Pathway IKK IKK Complex TLR4->IKK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus translocates Inflammatory_Genes Inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes activates This compound This compound This compound->MAPK_Pathway inhibits? This compound->IKK inhibits?

Figure 2: Putative Anti-inflammatory Signaling Pathway for this compound.

The Discovery and Isolation of Lanosol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanosol (2,3-dibromo-4,5-dihydroxybenzyl alcohol) is a brominated phenolic compound first isolated from marine red algae. This technical guide provides a comprehensive overview of the historical discovery and the methodologies developed for its isolation and characterization. Detailed experimental protocols from seminal and contemporary studies are presented, alongside a summary of quantitative data. Furthermore, this guide illustrates the biosynthetic pathway of this compound and the workflow of its initial isolation through detailed diagrams, offering a valuable resource for natural product chemists, pharmacologists, and researchers in drug discovery and development.

Introduction: A Historical Perspective

The investigation of unique chemical constituents from marine organisms has led to the discovery of a vast array of bioactive natural products. Among these, brominated phenols from red algae (Rhodophyta) represent a significant class of compounds with diverse biological activities. The pioneering work in this area unveiled the presence of unique halogenated metabolites, distinguishing these marine algae as a prolific source of novel chemical entities.

The history of this compound's discovery is rooted in the initial explorations of the chemical composition of the Rhodomelaceae family of red algae. The first recorded isolation and characterization of this compound, chemically known as 2,3-dibromo-4,5-dihydroxybenzyl alcohol, was a landmark achievement in marine natural product chemistry.

The First Isolation of this compound

In 1967, J.S. Craigie and D.E. Gruenig of the National Research Council of Canada's Atlantic Regional Laboratory published their seminal work in the journal Science, titled "Bromophenols from red algae".[1] In this paper, they reported the isolation of a major phenolic compound, 2,3-dibromo-4,5-dihydroxybenzyl alcohol, from two species of red algae: Odonthalia dentata and Rhodomela confervoides .[1] This was the first time this compound had been identified as a natural product. Their work laid the foundation for future research into the chemistry and biological activity of this and other related bromophenols.

Experimental Protocols for this compound Isolation

The isolation of this compound from red algae typically involves solvent extraction followed by chromatographic purification. The following protocols are based on the original discovery and subsequent methodologies developed for the isolation of bromophenols from red algae.

General Extraction and Purification of Bromophenols

The following is a generalized protocol for the extraction and isolation of bromophenols, including this compound, from red algae of the Rhodomelaceae family.

2.1.1. Algal Material Collection and Preparation

  • Collect fresh specimens of red algae, such as Odonthalia dentata or Rhodomela confervoides.

  • Clean the algal material thoroughly with fresh water to remove any epiphytes, salts, and other marine debris.

  • The cleaned algae can be either processed fresh or air-dried and ground to a fine powder for extraction.

2.1.2. Solvent Extraction

  • Macerate the prepared algal material (fresh or dried) with a suitable organic solvent. Methanol or a mixture of methanol and dichloromethane (e.g., 3:1 v/v) is commonly used for the initial extraction.[2]

  • Perform the extraction at room temperature with constant stirring for a sufficient period (e.g., 24-48 hours) to ensure exhaustive extraction of the phenolic compounds.

  • Filter the extract to remove the solid algal residue.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

2.1.3. Chromatographic Purification

  • Subject the crude extract to column chromatography over silica gel.

  • Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and/or methanol.

  • Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system and visualizing with a UV lamp and/or a suitable staining reagent (e.g., vanillin-sulfuric acid).

  • Combine fractions containing the compound of interest, as indicated by TLC analysis.

  • Further purify the combined fractions using preparative TLC or high-performance liquid chromatography (HPLC) to yield pure this compound.

Specific Protocol from the First Isolation of a this compound Derivative
  • Initial Extraction: The bioactive compound was first extracted using liquid extraction in ethanol.

  • Re-extraction: The material was then re-extracted in a mixture of ethanol and ethyl acetate (1:1, v/v) and subsequently again in pure ethyl acetate.

  • Chromatographic Separation: The resulting extracts would then be subjected to chromatographic techniques as described in the general protocol to isolate the specific bromophenol.

Quantitative Data from this compound Isolation

Quantitative data from the original isolation of this compound is limited in publicly available abstracts. However, the 1967 paper by Craigie and Gruenig does provide yield information for a related compound, 3,5-dibromo-p-hydroxybenzyl alcohol, which was isolated from the same algal species.[1]

Algal SpeciesCompoundYield (% of fresh weight)
Odonthalia dentata3,5-dibromo-p-hydroxybenzyl alcohol0.024%
Rhodomela confervoides3,5-dibromo-p-hydroxybenzyl alcohol0.003%

Table 1: Yield of 3,5-dibromo-p-hydroxybenzyl alcohol from red algae as reported by Craigie and Gruenig (1967).[1]

It is noted that 2,3-dibromo-4,5-dihydroxybenzyl alcohol (this compound) was a major phenolic compound in both algae, suggesting its yield would be comparable or higher.[1]

Structure Elucidation and Spectroscopic Data

The structure of this compound was originally determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic Data for this compound (2,3-dibromo-4,5-dihydroxybenzyl alcohol)

While the original 1967 spectral data is not fully detailed in available sources, typical spectroscopic data for this compound would be as follows:

Spectroscopic Technique Observed Data
¹H NMR Signals corresponding to an aromatic proton, a methylene group adjacent to the aromatic ring, and hydroxyl protons.
¹³C NMR Resonances for the brominated and hydroxylated aromatic carbons, as well as the methylene carbon.
Mass Spectrometry (MS) A molecular ion peak consistent with the molecular formula C₇H₆Br₂O₃, showing a characteristic isotopic pattern for two bromine atoms.

Table 2: Expected Spectroscopic Data for this compound.

Biosynthesis of this compound

The biosynthesis of bromophenols in red algae is believed to be catalyzed by vanadium-dependent bromoperoxidase enzymes. These enzymes utilize bromide ions from seawater and hydrogen peroxide to brominate phenolic precursors.

Proposed Biosynthetic Pathway

The biosynthetic pathway to this compound is thought to proceed from intermediates of the shikimic acid pathway, which produces aromatic amino acids and other phenolic compounds. A simplified proposed pathway is illustrated below.

Lanosol_Biosynthesis Shikimic_Acid_Pathway Shikimic Acid Pathway Aromatic_Precursor Aromatic Precursor (e.g., p-hydroxyphenylpyruvic acid) Shikimic_Acid_Pathway->Aromatic_Precursor Phenolic_Intermediate Phenolic Intermediate Aromatic_Precursor->Phenolic_Intermediate Decarboxylation, Hydroxylation, etc. This compound This compound (2,3-dibromo-4,5-dihydroxybenzyl alcohol) Phenolic_Intermediate->this compound Vanadium Bromoperoxidase + 2Br⁻, + 2H₂O₂

Caption: Proposed biosynthetic pathway of this compound in red algae.

Experimental Workflow: The First Isolation

The following diagram illustrates the logical workflow for the pioneering isolation of this compound by Craigie and Gruenig in 1967.

Lanosol_Isolation_Workflow Start Start: Collection of Red Algae (Odonthalia dentata, Rhodomela confervoides) Extraction Solvent Extraction (e.g., Methanol) Start->Extraction Filtration Filtration to remove algal residue Extraction->Filtration Concentration Concentration of filtrate under reduced pressure Filtration->Concentration Crude_Extract Crude Phenolic Extract Concentration->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection and TLC Analysis Column_Chromatography->Fraction_Collection Purification Further Purification (e.g., Preparative TLC/HPLC) Fraction_Collection->Purification Pure_this compound Pure this compound Purification->Pure_this compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_this compound->Structure_Elucidation

Caption: Experimental workflow for the first isolation of this compound.

Conclusion

The discovery and isolation of this compound from red algae by Craigie and Gruenig in 1967 marked a significant milestone in the field of marine natural products. The methodologies they pioneered for the extraction and characterization of this brominated phenol have been refined over the years and continue to inform the work of researchers today. This compound and its derivatives have since been shown to possess a range of interesting biological activities, highlighting the importance of continued exploration of marine biodiversity for the discovery of new therapeutic agents. This technical guide provides a foundational understanding of the history, isolation, and characterization of this compound, serving as a valuable resource for the scientific community.

References

An In-Depth Technical Guide to the Physicochemical Characteristics of Lanosol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanosol (2,3-dibromo-4,5-dihydroxybenzyl alcohol) is a brominated phenol found in marine red algae, notable for its significant biological activities, including antimicrobial and antioxidant properties. A thorough understanding of its physicochemical characteristics is fundamental for its application in research and drug development. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its biological activities and associated mechanisms. All quantitative data are summarized in structured tables, and relevant experimental workflows and conceptual relationships are visualized using diagrams.

Chemical and Physical Properties

This compound is a white to off-white solid with the molecular formula C₇H₆Br₂O₃. It is a substituted catechol, a class of aromatic organic compounds with two hydroxyl groups on adjacent carbons of a benzene ring. The presence of two bromine atoms and a hydroxymethyl group significantly influences its chemical and physical properties.

Tabulated Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that some specific experimental values, such as the melting point and pKa, are not consistently reported in publicly available literature and may require experimental determination for specific applications.

PropertyValueSource(s)
Molecular Formula C₇H₆Br₂O₃[1]
Molecular Weight 297.93 g/mol [1]
Appearance White to off-white solid[1]
Boiling Point 408.8 °C at 760 mmHg[1]
Flash Point 201 °C[1]
Density 2.248 g/cm³[1]
Solubility Soluble in water and ethanol[1]
Melting Point Not available[1]
pKa Not available

Table 1: Physicochemical Properties of this compound

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. Below are the expected characteristics based on its structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic proton, the methylene protons of the hydroxymethyl group, and the hydroxyl protons. The aromatic proton's chemical shift will be influenced by the electron-withdrawing bromine atoms and electron-donating hydroxyl groups. The benzylic protons will appear as a singlet, and the phenolic hydroxyl protons will likely be broad singlets, the positions of which can be concentration and solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the six carbons of the benzene ring and the carbon of the hydroxymethyl group. The chemical shifts of the aromatic carbons are influenced by the attached substituents (bromine, hydroxyl, and hydroxymethyl groups). Carbons attached to the electronegative bromine and oxygen atoms will be shifted downfield.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the O-H stretching of the hydroxyl groups (typically a broad band in the region of 3200-3600 cm⁻¹), C-O stretching, C-H stretching of the aromatic ring and the methylene group, and C=C stretching of the aromatic ring. The presence of bromine will also influence the fingerprint region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry of this compound will show a molecular ion peak corresponding to its molecular weight. Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed for the molecular ion and bromine-containing fragments, with peaks corresponding to the different combinations of bromine isotopes (⁷⁹Br and ⁸¹Br).

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties of this compound. These protocols are based on standard laboratory practices for phenols and related compounds and can be adapted as necessary.

Determination of Melting Point

The melting point of a solid compound is a critical indicator of its purity.

Protocol:

  • Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is increased rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

  • Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting range. For a pure compound, this range should be narrow (0.5-2 °C).

Melting_Point_Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording prep1 Dry this compound Sample prep2 Pack into Capillary Tube (2-3 mm) prep1->prep2 meas1 Place in Melting Point Apparatus prep2->meas1 Prepared Sample meas2 Heat Rapidly (to ~15-20°C below expected MP) meas1->meas2 meas3 Heat Slowly (1-2°C/min) meas2->meas3 data1 Record Onset of Melting meas3->data1 Observe Sample data2 Record Completion of Melting data1->data2

Figure 1: Workflow for Melting Point Determination.
Determination of Solubility

Understanding the solubility of this compound in various solvents is crucial for its formulation and delivery in biological systems.

Protocol (Shake-Flask Method):

  • Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed flask.

  • Equilibration: The flask is agitated (e.g., using a shaker) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: A known volume of the clear supernatant is carefully removed and the concentration of dissolved this compound is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Solubility_Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_quantification Quantification prep1 Add Excess this compound to Solvent equil1 Agitate at Constant Temperature prep1->equil1 sep1 Centrifuge or Let Stand equil1->sep1 Saturated Solution sep2 Collect Supernatant sep1->sep2 quant1 Analyze Concentration (UV-Vis/HPLC) sep2->quant1 Clear Solution

Figure 2: Workflow for Solubility Determination.
Determination of pKa

The acid dissociation constant (pKa) is a measure of the acidity of the phenolic hydroxyl groups in this compound.

Protocol (Spectrophotometric Titration):

  • Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol-water mixture). A series of buffer solutions with a range of known pH values are also prepared.

  • Measurement: A small aliquot of the this compound stock solution is added to each buffer solution. The UV-Vis absorption spectrum of each solution is recorded.

  • Data Analysis: The absorbance at a wavelength where the protonated and deprotonated forms of this compound have different absorption is plotted against the pH. The pKa is determined as the pH at the inflection point of the resulting sigmoidal curve.

pKa_Determination cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 This compound Stock Solution meas1 Add this compound to Buffers prep1->meas1 prep2 Buffer Solutions (Varying pH) prep2->meas1 meas2 Record UV-Vis Spectra meas1->meas2 anl1 Plot Absorbance vs. pH meas2->anl1 anl2 Determine Inflection Point (pKa) anl1->anl2

Figure 3: Workflow for pKa Determination.

Biological Activity and Signaling Pathways

This compound has demonstrated notable biological activities, primarily as an antimicrobial and antioxidant agent.

Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial activity against various bacteria and fungi. Its mechanism of action is believed to involve the disruption of microbial cell membranes, leading to increased permeability and ultimately cell death. The hydrophobic nature of the brominated aromatic ring facilitates its interaction with the lipid bilayer of the cell membrane.

Antimicrobial_Mechanism This compound This compound Membrane Microbial Cell Membrane This compound->Membrane Interacts with Disruption Membrane Disruption Membrane->Disruption Permeability Increased Permeability Disruption->Permeability Death Cell Death Permeability->Death

Figure 4: Proposed Antimicrobial Mechanism of this compound.
Antioxidant Activity

As a phenolic compound, this compound is a potent antioxidant. The hydroxyl groups on the catechol ring can donate hydrogen atoms to neutralize free radicals, thereby terminating radical chain reactions and preventing oxidative damage to cellular components such as lipids, proteins, and DNA. The antioxidant capacity of this compound can be evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay.

Antioxidant_Mechanism This compound This compound (Phenolic -OH) Donation Hydrogen Atom Donation This compound->Donation FreeRadical Free Radical (R•) FreeRadical->Donation NeutralizedRadical Neutralized Radical (RH) Donation->NeutralizedRadical LanosolRadical This compound Radical (Stable) Donation->LanosolRadical

Figure 5: Antioxidant Mechanism of this compound.

Further research is required to elucidate the specific intracellular signaling pathways that may be modulated by this compound in both microbial and mammalian cells to fully understand its therapeutic potential.

Conclusion

This compound is a marine natural product with promising biological activities. This guide has summarized its key physicochemical characteristics and provided standardized protocols for their experimental determination. A deeper understanding of these properties is essential for advancing the research and development of this compound for potential pharmaceutical and biotechnological applications. Future studies should focus on obtaining precise experimental data for its melting point and pKa, as well as exploring its interactions with specific molecular targets and signaling pathways to fully unlock its therapeutic potential.

References

Lanosol Derivatives in Nature: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of lanosol and its naturally occurring derivatives, focusing on their sources, biological activities, and the methodologies for their isolation and characterization. This compound, chemically known as 2,3-dibromo-4,5-dihydroxybenzyl alcohol, is a brominated phenol primarily found in marine red algae. It serves as the structural backbone for a variety of derivatives with significant potential in pharmaceutical and biotechnological applications.

Naturally Occurring this compound Derivatives and Their Biological Activities

Marine red algae, particularly from the family Rhodomelaceae, are a rich source of this compound and its derivatives. These compounds are believed to play a role in the chemical defense mechanisms of these organisms. Variations in the core this compound structure, such as etherification, sulfation, and coupling with amino acids or other molecules, give rise to a diverse array of natural products with a broad spectrum of biological activities.

Key biological activities associated with this compound derivatives include antimicrobial (both antibacterial and antifungal), antioxidant, and anti-inflammatory effects. The following table summarizes the quantitative data on the biological activities of selected this compound derivatives found in nature.

Compound NameStructureNatural SourceBiological ActivityQuantitative Data (MIC/IC50)
This compound 2,3-dibromo-4,5-dihydroxybenzyl alcoholVertebrata lanosa, Osmundaria serrata, Odonthalia corymbiferaAntimicrobial, AntioxidantNot explicitly quantified in the provided results.
This compound ethyl ether 2,3-dibromo-4,5-dihydroxybenzyl ethyl etherOsmundaria serrata[1]Bacteriostatic & FungistaticMean: 0.27 ± 0.07 mg/mL (270 µg/mL)[1]
Bactericidal & FungicidalMean: 0.69 ± 0.15 mg/mL (690 µg/mL)[1]
This compound-4,7-disulfate 2,3-dibromo-4,5-dihydroxybenzyl alcohol-4,7-disulfateVertebrata lanosa[2]Feeding deterrent (inactive form)[2]Not applicable.
4-sulfo-7-dimethylsulfonium this compound Vertebrata lanosa[2]Not specified.Not specified.
Amino acid-coupled this compound derivatives e.g., 3-bromo-6-lanosyl dihydroxyphenylalanineVertebrata lanosa[2]Not specified.Not specified.
N-Lanosyl guanidine Vertebrata lanosa[3]Anti-inflammatoryReduces cytokine release in LPS-stimulated THP-1 macrophages[3]
AntibacterialInactive against Pseudomonas aeruginosa[3]

Experimental Protocols

The isolation and purification of this compound derivatives from marine algae typically involve a multi-step process combining various chromatographic techniques. The following is a generalized protocol based on methodologies cited in the literature for the isolation of these compounds from red algae such as Osmundaria serrata and Vertebrata lanosa.[1][2]

Sample Collection and Preparation
  • Collect fresh marine algae (e.g., Vertebrata lanosa).

  • Clean the algal material to remove epiphytes and debris.

  • Air-dry or freeze-dry the cleaned algae to preserve the chemical constituents.

  • Grind the dried material into a fine powder to increase the surface area for extraction.

Extraction
  • Macerate the powdered algal material in an organic solvent. A common choice is methanol or a mixture of methanol and water.

  • Perform the extraction at room temperature for an extended period (e.g., 24-48 hours), often with agitation to improve efficiency.

  • Filter the mixture to separate the solid residue from the liquid extract.

  • Repeat the extraction process with fresh solvent to ensure exhaustive extraction of the compounds.

  • Combine the filtrates and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain a crude extract.

Solvent Partitioning
  • For initial fractionation, partition the crude extract between an aqueous phase and an immiscible organic solvent with higher polarity, such as ethyl acetate.[2]

  • This step separates compounds based on their polarity, with more polar derivatives (e.g., sulfated lanosols) remaining in the aqueous phase and less polar derivatives in the ethyl acetate phase.[2]

Chromatographic Purification
  • Column Chromatography:

    • Subject the fractionated extracts to column chromatography. Common stationary phases include silica gel and Sephadex LH-20.[1]

    • For silica gel chromatography, a gradient elution system with a mixture of non-polar and polar solvents (e.g., hexane-ethyl acetate) is typically used to separate compounds based on polarity.[1]

    • Sephadex LH-20 column chromatography, often with an alcohol mobile phase like ethanol, is effective for separating compounds based on their size and polarity.[1]

  • Thin-Layer Chromatography (TLC):

    • Use TLC to monitor the separation process and identify fractions containing the compounds of interest. A silica gel plate with a hexane-ethyl acetate mobile phase can be employed.[1]

    • Visualize the spots under UV light or by using a suitable staining reagent.

  • High-Performance Liquid Chromatography (HPLC):

    • For final purification of the isolated compounds, utilize preparative or semi-preparative HPLC.

    • A reverse-phase column (e.g., C18) with a gradient of water and an organic solvent (e.g., methanol or acetonitrile) is commonly used.

Structure Elucidation
  • Determine the chemical structures of the purified compounds using a combination of spectroscopic techniques:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to elucidate the detailed chemical structure and connectivity of atoms.

Signaling Pathways and Experimental Workflows

Biosynthesis of this compound (Hypothesized)

The biosynthesis of brominated phenols, including this compound, in marine algae is not fully elucidated but is known to involve the activity of vanadium-dependent bromoperoxidases. These enzymes catalyze the oxidation of bromide ions from seawater, leading to the bromination of a phenolic precursor, which is likely derived from the shikimate pathway.

This compound Biosynthesis Pathway Shikimate_Pathway Shikimate Pathway Phenolic_Precursor Phenolic Precursor (e.g., from Tyrosine) Shikimate_Pathway->Phenolic_Precursor Lanosol_Core Brominated Phenolic Intermediate Phenolic_Precursor->Lanosol_Core Bromination Bromide_Ion Bromide Ion (Br⁻) from Seawater Bromoperoxidase Vanadium Bromoperoxidase Bromide_Ion->Bromoperoxidase Bromoperoxidase->Lanosol_Core This compound This compound (2,3-dibromo-4,5-dihydroxybenzyl alcohol) Lanosol_Core->this compound Derivatization Enzymatic Derivatization This compound->Derivatization Lanosol_Derivatives This compound Derivatives (Ethers, Sulfates, etc.) Derivatization->Lanosol_Derivatives

Caption: Hypothesized biosynthetic pathway of this compound and its derivatives in red algae.

Experimental Workflow for Isolation and Characterization

The following diagram illustrates a typical workflow for the isolation and characterization of this compound derivatives from marine algae.

Experimental Workflow cluster_collection Sample Preparation cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Analysis Algal_Collection 1. Algal Collection (e.g., Vertebrata lanosa) Drying_Grinding 2. Drying and Grinding Algal_Collection->Drying_Grinding Solvent_Extraction 3. Solvent Extraction (Methanol/Water) Drying_Grinding->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Solvent_Partitioning 4. Solvent Partitioning (e.g., Ethyl Acetate/Water) Crude_Extract->Solvent_Partitioning Polar_Fraction Polar Fraction Solvent_Partitioning->Polar_Fraction Nonpolar_Fraction Less Polar Fraction Solvent_Partitioning->Nonpolar_Fraction Column_Chromatography 5. Column Chromatography (Silica Gel, Sephadex LH-20) Polar_Fraction->Column_Chromatography Nonpolar_Fraction->Column_Chromatography HPLC 6. HPLC Purification Column_Chromatography->HPLC Pure_Compound Pure this compound Derivative HPLC->Pure_Compound Structure_Elucidation 7. Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation Bioactivity_Assay 8. Bioactivity Assays (e.g., Antimicrobial) Pure_Compound->Bioactivity_Assay

Caption: General experimental workflow for the isolation of this compound derivatives.

This guide provides a foundational understanding of this compound derivatives for researchers. Further investigation into the specific biosynthetic pathways and the full spectrum of biological activities of these compounds is warranted to unlock their full therapeutic and biotechnological potential.

References

The Ecological Significance of Lanosol and Other Bromophenols: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the ecological functions, biological activities, and underlying mechanisms of bromophenols, with a specific focus on Lanosol, for researchers, scientists, and drug development professionals.

Introduction

Bromophenols are a diverse class of halogenated secondary metabolites predominantly found in marine algae, particularly in the Rhodophyta (red algae). These compounds play a crucial role in the chemical ecology of their producers, acting as potent defense agents against various environmental pressures. This compound (2,3-dibromo-4,5-dihydroxybenzyl alcohol) is a prominent example of a simple bromophenol that has garnered significant scientific interest due to its broad spectrum of biological activities. This technical guide provides a comprehensive overview of the ecological functions of this compound and related bromophenols, supported by quantitative data, detailed experimental protocols, and visualizations of associated biological pathways.

Ecological Functions of Bromophenols

The primary ecological role of bromophenols is believed to be chemical defense.[1] Marine algae synthesize and release these compounds to deter herbivores, prevent fouling by microorganisms and invertebrates, and inhibit the growth of competing algae (allelopathy). The bromine atoms in the phenolic structure increase the lipophilicity and reactivity of these molecules, enhancing their biological efficacy.[2][3]

Antimicrobial and Antifungal Activity

A significant body of research has demonstrated the potent antimicrobial and antifungal properties of bromophenols. These compounds exhibit inhibitory activity against a wide range of marine and terrestrial bacteria and fungi. This activity is a key component of the alga's defense against pathogenic microorganisms and biofouling.

Allelopathy

Bromophenols can act as allelochemicals, influencing the growth, survival, and reproduction of other organisms in their vicinity. By releasing these compounds into the surrounding water, marine algae can inhibit the growth of competing seaweeds and phytoplankton, thereby securing access to essential resources such as light and nutrients.

Antifouling Activity

The settlement and growth of organisms on submerged surfaces, known as biofouling, is a major challenge in marine environments. Bromophenols have been shown to possess antifouling properties by inhibiting the settlement and growth of fouling organisms such as bacteria, diatoms, and invertebrate larvae.

Quantitative Bioactivity Data of this compound and Derivatives

The biological activities of this compound and its derivatives have been quantified in various studies. The following tables summarize the available data on their antimicrobial and antifungal efficacy.

CompoundTarget OrganismAssay TypeValueUnitReference
This compound ethyl etherVarious terrestrial bacteria and fungiMIC0.27 ± 0.07mg/mL[4]
This compound ethyl etherVarious terrestrial bacteria and fungiMFC0.69 ± 0.15mg/mL[4]

Table 1: Antimicrobial and Antifungal Activity of this compound Ethyl Ether. MIC (Minimum Inhibitory Concentration) represents the lowest concentration that inhibits visible growth, while MFC (Minimum Fungicidal Concentration) is the lowest concentration that results in microbial death.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of bromophenols.

Isolation and Purification of this compound from Red Algae

This protocol is a general guideline for the extraction and isolation of bromophenols like this compound from red algae, such as species from the family Rhodomelaceae.

Materials:

  • Fresh or freeze-dried red algal tissue

  • Methanol (MeOH)

  • Dichloromethane (CH2Cl2)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

  • Sephadex LH-20

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Rotary evaporator

  • Freeze-dryer

Procedure:

  • Extraction:

    • Homogenize the fresh or freeze-dried algal material.

    • Extract the homogenized tissue sequentially with solvents of increasing polarity, starting with a mixture of CH2Cl2/MeOH (2:1, v/v), followed by pure MeOH.

    • Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in a mixture of water and MeOH and partition it against hexane to remove nonpolar compounds like lipids and pigments.

    • Subsequently, partition the aqueous-methanolic phase with EtOAc to extract compounds of intermediate polarity, where many bromophenols are found.

  • Chromatographic Purification:

    • Subject the EtOAc fraction to column chromatography on silica gel, eluting with a gradient of hexane and EtOAc.

    • Monitor the fractions using Thin Layer Chromatography (TLC) and combine fractions containing compounds with similar Rf values.

    • Further purify the fractions containing this compound using Sephadex LH-20 column chromatography with MeOH as the eluent.

  • HPLC Purification:

    • Perform final purification of this compound using preparative or semi-preparative HPLC on a C18 column with a gradient of water and acetonitrile (ACN), both containing 0.1% trifluoroacetic acid (TFA).

    • Collect the peak corresponding to this compound and confirm its purity and identity using analytical techniques such as NMR and mass spectrometry.

G Figure 1: General Workflow for the Isolation of this compound Algal_Material Red Algal Material Extraction Extraction (CH2Cl2/MeOH) Algal_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Solvent Partitioning (Hexane, EtOAc) Crude_Extract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Silica_Gel Silica Gel Chromatography EtOAc_Fraction->Silica_Gel Sephadex Sephadex LH-20 Chromatography Silica_Gel->Sephadex HPLC HPLC Purification Sephadex->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound

Figure 1: General Workflow for the Isolation of this compound.
Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of a compound against bacteria.

Materials:

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial strain of interest

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Culture the bacterial strain overnight in the appropriate broth.

    • Dilute the overnight culture to achieve a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL).

    • Further dilute the standardized suspension to the final desired inoculum concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution of Test Compound:

    • Prepare a stock solution of the test compound.

    • Perform serial two-fold dilutions of the stock solution in the 96-well plate using the growth medium to achieve a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted compound.

    • Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

    • Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity or measure the optical density (OD) at 600 nm using a microplate reader.

    • The MIC is the lowest concentration of the compound at which no visible growth or a significant reduction in OD is observed compared to the positive control.

G Figure 2: Workflow for MIC Determination Inoculum_Prep Prepare Bacterial Inoculum Inoculation Inoculate 96-well Plate Inoculum_Prep->Inoculation Serial_Dilution Serial Dilution of this compound Serial_Dilution->Inoculation Incubation Incubate at 37°C for 24h Inoculation->Incubation Read_Results Read Results (Visual/OD) Incubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC G Figure 3: Potential Mechanisms of this compound Action This compound This compound Membrane Cell Membrane Disruption This compound->Membrane Enzyme Enzyme Inhibition This compound->Enzyme Signaling Signaling Pathway Modulation This compound->Signaling Cell_Death Cell Death / Growth Inhibition Membrane->Cell_Death Enzyme->Cell_Death Signaling->Cell_Death

References

Methodological & Application

Lanosol from Osmundaria serrata: Application Notes and Protocols for Extraction and Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanosol, a brominated phenolic compound, and its derivatives are secondary metabolites found in various red algae, particularly within the family Rhodomelaceae. Osmundaria serrata, a species of red algae, has been identified as a source of these bioactive compounds, including this compound ethyl ether and this compound disulfate ester. These compounds have garnered interest in the scientific community due to their notable antimicrobial properties, demonstrating both bacteriostatic and fungistatic activities. This document provides a comprehensive overview of the extraction and purification protocols for this compound and its derivatives from Osmundaria serrata, compiled from available scientific literature. The methodologies detailed below are intended to serve as a guide for researchers in natural product chemistry, pharmacology, and drug development.

Data Presentation

The following table summarizes the quantitative data related to the biological activity of this compound ethyl ether (LEE) extracted from Osmundaria serrata.

CompoundBiological ActivityConcentrationReference
This compound Ethyl Ether (LEE)Mean Bacteriostatic and Fungistatic Activity0.27 ± 0.07 mg/mL[1]
This compound Ethyl Ether (LEE)Mean Bactericidal and Fungicidal Activity0.69 ± 0.15 mg/mL[1]
This compound Ethyl Ether (LEE)Estimated concentration in whole plant0.20 mg/mL[1]

Experimental Protocols

The following protocols are a composite representation based on methodologies reported for the extraction of this compound derivatives from Osmundaria serrata and other related red algae.

Protocol 1: Extraction of this compound Ethyl Ether

This protocol is based on the multi-solvent extraction method described for obtaining this compound ethyl ether from Osmundaria serrata.

1. Algal Material Collection and Preparation:

  • Collect fresh specimens of Osmundaria serrata.
  • Clean the algal biomass by rinsing thoroughly with fresh water to remove epiphytes, salt, and sand.
  • Air-dry the cleaned algae in a well-ventilated area, preferably in the shade to prevent photodegradation of compounds.
  • Once completely dry, grind the algal material into a coarse powder.

2. Solvent Extraction:

  • Step 2.1: Initial Ethanol Extraction:
  • Immerse the dried algal powder in 95-100% ethanol in a large flask. A solid-to-solvent ratio of 1:10 (w/v) is recommended.
  • Macerate the mixture for 24-48 hours at room temperature with occasional agitation.
  • Filter the extract through cheesecloth and then Whatman No. 1 filter paper to separate the biomass from the solvent.
  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to obtain the crude ethanol extract.
  • Step 2.2: Sequential Re-extraction:
  • Re-extract the concentrated ethanol extract with a 1:1 (v/v) mixture of ethanol and ethyl acetate. Use a separatory funnel for liquid-liquid partitioning.
  • Separate the ethyl acetate layer and concentrate it using a rotary evaporator.
  • Perform a final extraction of the resulting residue with 100% ethyl acetate to further isolate compounds of medium polarity. Concentrate the ethyl acetate fraction.

3. Purification:

  • Step 3.1: Thin-Layer Chromatography (TLC):
  • Perform analytical TLC on silica gel plates (e.g., Silica gel 60 F254) to monitor the separation of compounds in the ethyl acetate fraction.
  • Use a suitable solvent system, such as a gradient of hexane and ethyl acetate, for development.
  • Visualize the separated spots under UV light (254 nm and 366 nm) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).
  • Step 3.2: Column Chromatography:
  • Pack a glass column with silica gel (70-230 mesh) in a non-polar solvent like hexane.
  • Load the concentrated ethyl acetate extract onto the column.
  • Elute the column with a stepwise gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate.
  • Collect fractions and monitor by TLC to pool fractions containing the compound of interest.
  • Step 3.3: High-Performance Liquid Chromatography (HPLC):
  • For final purification, subject the semi-purified fractions from column chromatography to preparative HPLC.
  • Use a C18 reverse-phase column with a mobile phase gradient of acetonitrile and water.
  • Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 280 nm for phenolic compounds).
  • Collect the peak corresponding to this compound ethyl ether and verify its purity by analytical HPLC.

Protocol 2: General Protocol for Bromophenol Extraction from Red Algae

This protocol provides a general methodology for the extraction of bromophenols from red algae of the family Rhodomelaceae, which can be adapted for Osmundaria serrata.

1. Extraction:

  • Extract the dried and powdered algal material (e.g., 500 g) with methanol (e.g., 2 L) at room temperature for 48 hours.
  • Filter the extract and concentrate it under reduced pressure to yield a crude methanolic extract.
  • Suspend the crude extract in water and partition it sequentially with solvents of increasing polarity, such as hexane, dichloromethane, and ethyl acetate.

2. Isolation and Purification:

  • Subject the bioactive fraction (typically the ethyl acetate or dichloromethane fraction for bromophenols) to column chromatography on silica gel.
  • Elute with a gradient of hexane-ethyl acetate or chloroform-methanol.
  • Further purify the fractions containing bromophenols using Sephadex LH-20 column chromatography, eluting with methanol.
  • Final purification can be achieved by preparative HPLC on a C18 column with a methanol-water or acetonitrile-water gradient.

3. Structure Elucidation:

  • Characterize the purified compounds using spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry (MS), to confirm the structure of this compound or its derivatives.

Visualizations

Extraction_Workflow cluster_collection 1. Sample Preparation cluster_extraction 2. Solvent Extraction cluster_purification 3. Purification cluster_final 4. Final Product algae Fresh Osmundaria serrata cleaning Cleaning and Drying algae->cleaning powder Grinding to Powder cleaning->powder ethanol_ext Ethanol Maceration powder->ethanol_ext etoh_ea_ext Ethanol:Ethyl Acetate (1:1) Partition ethanol_ext->etoh_ea_ext ea_ext Ethyl Acetate Partition etoh_ea_ext->ea_ext tlc TLC Analysis ea_ext->tlc column_chrom Silica Gel Column Chromatography ea_ext->column_chrom hplc Preparative HPLC column_chrom->hplc This compound Pure this compound Derivative hplc->this compound

References

Application Notes & Protocols: Quantitative Analysis of Lanosol Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Lanosol, a bromophenol naturally occurring in red algae, has garnered significant interest for its potential biological activities. Accurate and precise quantification of this compound is crucial for quality control of raw materials, formulation development, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) with UV detection offers a reliable and efficient method for this purpose. These application notes provide a detailed protocol for the quantitative analysis of this compound, including sample preparation, chromatographic conditions, and method validation.

Experimental Protocols

Instrumentation and Reagents

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Analytical balance (4-decimal place).

  • Ultrasonic bath.

  • Centrifuge.

  • pH meter.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

Reagents and Materials:

  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC or ultrapure grade).

  • Trifluoroacetic acid (TFA).

  • C8 or C18 analytical column (e.g., Phenomenex Luna C8(2), 150 mm × 2.0 mm, 3 µm particle size).[1][2]

Preparation of Standard Solutions
  • Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from approximately 0.05 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation (from Red Algae)
  • Extraction:

    • Accurately weigh a specific amount of dried and ground red algae material.

    • Add a defined volume of methanol (e.g., 10 mL).

    • Sonicate the mixture for a specified period (e.g., 15 minutes) to ensure efficient extraction of this compound.

    • Centrifuge the mixture to pellet the solid material.

  • Filtration:

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

    • The sample is now ready for HPLC analysis.

HPLC Method

The following chromatographic conditions have been found suitable for the analysis of this compound.[1][2]

ParameterCondition
Column Phenomenex Luna C8(2) (150 mm × 2.0 mm, 3 µm particle size)
Mobile Phase A: Water with 0.05% Trifluoroacetic AcidB: Acetonitrile with 0.05% Trifluoroacetic Acid
Gradient Elution Start with a low percentage of B, increasing to elute this compound, followed by a column wash and re-equilibration. A potential gradient could be: 0 min: 2% B, 0.1 min: 20% B, 15 min: 50% B, 35 min: 70% B.[1][2]
Flow Rate 0.25 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 5 µL
Method Validation Protocol

To ensure the reliability of the analytical method, it should be validated according to ICH guidelines, assessing the following parameters:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample and by achieving baseline separation of this compound from other components in the sample.[3]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[4] Analyze a series of at least five concentrations of this compound. Plot the peak area against the concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.[1][2][5]

  • Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.

    • Repeatability (Intra-day precision): Analyze at least six replicate samples of the same concentration on the same day and under the same experimental conditions.[3]

    • Intermediate Precision (Inter-day precision): Analyze the same sample on different days, with different analysts, or on different equipment. The Relative Standard Deviation (RSD) for both repeatability and intermediate precision should typically be ≤ 2%.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by a recovery study, where a known amount of this compound is spiked into a blank matrix at different concentration levels (e.g., low, medium, and high). The recovery should be within an acceptable range, typically 98-102%.[1][5]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be estimated based on the signal-to-noise ratio, typically 3:1.[4]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is often determined at a signal-to-noise ratio of 10:1.[4]

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.[3] Examples of variations include changes in mobile phase composition, pH, flow rate, and column temperature.

Data Presentation

Linearity Data
Concentration (µg/mL)Peak Area (arbitrary units)
0.05[Insert Data]
0.5[Insert Data]
5[Insert Data]
25[Insert Data]
50[Insert Data]
100[Insert Data]
Correlation Coefficient (R²) ≥ 0.999
Precision Data
SampleIntra-day Precision (%RSD)Inter-day Precision (%RSD)
This compound (n=6)≤ 6.28%[1][2][5]≤ 5.21%[1][2][5]
Accuracy (Recovery) Data
Spike LevelAmount Spiked (µg)Amount Recovered (µg)Recovery (%)
Low[Insert Data][Insert Data][Insert Data]
Medium[Insert Data][Insert Data][Insert Data]
High[Insert Data][Insert Data][Insert Data]
Average Recovery (%) 95.07% - 104.93% [1]
LOD and LOQ Data
ParameterResult (µg/mL)
LOD < 0.04[1][2][5]
LOQ < 0.12[1][2][5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation & Data Processing start Start std_prep Standard Solution Preparation start->std_prep sample_prep Sample Preparation (Extraction & Filtration) start->sample_prep hplc_analysis HPLC Analysis std_prep->hplc_analysis sample_prep->hplc_analysis method_val Method Validation hplc_analysis->method_val data_proc Data Processing & Quantification hplc_analysis->data_proc method_val->data_proc end End data_proc->end

Caption: Experimental workflow for this compound quantification.

hplc_validation_parameters center_node HPLC Method Validation specificity Specificity center_node->specificity linearity Linearity center_node->linearity precision Precision center_node->precision accuracy Accuracy center_node->accuracy robustness Robustness center_node->robustness range_node Range linearity->range_node lod LOD precision->lod loq LOQ precision->loq

Caption: HPLC method validation parameters.

Conclusion

The described HPLC method provides a reliable and robust approach for the quantitative analysis of this compound in various samples, particularly from natural product extracts like red algae. Proper method validation is essential to ensure the generation of accurate and reproducible data, which is critical for research, development, and quality control purposes.

References

Application Notes and Protocols for the NMR Spectroscopic Characterization of Lanosol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanosol, chemically known as 2,3-dibromo-4,5-dihydroxybenzyl alcohol, is a bromophenol commonly found in marine red algae, particularly of the family Rhodomelaceae.[1][2][3] These compounds are of significant interest to the pharmaceutical and drug development industries due to their diverse biological activities, including antioxidant, antimicrobial, and anticancer properties.[4][5][6] Accurate and unambiguous structural characterization is paramount for any further investigation and development of this compound as a potential therapeutic agent.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like this compound. It provides detailed information about the chemical environment of individual atoms, their connectivity, and the overall three-dimensional structure. This application note provides a comprehensive guide to the characterization of this compound using ¹H and ¹³C NMR spectroscopy, including detailed experimental protocols and data interpretation.

Predicted and Reported NMR Spectroscopic Data of this compound

The following tables summarize the reported ¹³C NMR data and predicted ¹H NMR data for this compound. The ¹³C NMR data is referenced from the analysis of a sample in acetone-d₆.[7] The ¹H NMR chemical shifts are predicted based on the analysis of structurally similar brominated and hydroxylated benzyl alcohol derivatives, as the complete assigned proton data was not available in the cited literature.

Table 1: ¹³C NMR Chemical Shift Data for this compound (2,3-dibromo-4,5-dihydroxybenzyl alcohol)

Carbon AtomChemical Shift (δ) in ppm (Acetone-d₆)
C-1~140-145
C-2~110-115
C-3~115-120
C-4~145-150
C-5~140-145
C-6~115-120
C-7 (-CH₂OH)~60-65

Data is referenced from Kurihara et al., J. Nat. Prod. 1999, 62, 882-884, as cited in spectral databases.[7]

Table 2: Predicted ¹H NMR Data for this compound (2,3-dibromo-4,5-dihydroxybenzyl alcohol)

Proton(s)Predicted Chemical Shift (δ) in ppmPredicted MultiplicityPredicted Coupling Constant (J) in Hz
H-6~7.0-7.2s-
-CH₂OH (H-7)~4.5-4.7s-
4-OH~8.5-9.5s (broad)-
5-OH~8.5-9.5s (broad)-
-CH₂OH ~5.0-5.5s (broad)-

Note: Chemical shifts of hydroxyl protons are highly dependent on solvent, concentration, and temperature and may exchange with residual water in the solvent.

Experimental Protocols

The following protocols provide a detailed methodology for the acquisition of high-quality NMR spectra of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of purified this compound directly into a clean, dry NMR tube.

  • Solvent Selection: Choose a suitable deuterated solvent. Acetone-d₆ is a good starting point as literature data is available in this solvent.[7] Other common solvents for similar compounds include DMSO-d₆ and Methanol-d₄. The choice of solvent can affect the chemical shifts, particularly of the hydroxyl protons.

  • Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent to the NMR tube.

  • Homogenization: Vortex the NMR tube for 30-60 seconds to ensure complete dissolution of the sample. If necessary, gentle heating or sonication can be used to aid dissolution.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, modern NMR spectrometers can reference the spectra to the residual solvent signal.

NMR Data Acquisition

The following experiments are recommended for a comprehensive structural characterization of this compound. Experiments should be performed on a 400 MHz or higher field NMR spectrometer.

3.2.1. ¹H NMR Spectroscopy

  • Purpose: To identify the number and chemical environment of the protons in the molecule.

  • Experiment: Standard 1D ¹H NMR.

  • Key Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time: 2-3 seconds.

3.2.2. ¹³C NMR Spectroscopy

  • Purpose: To identify the number and chemical environment of the carbon atoms.

  • Experiment: Standard 1D ¹³C NMR with proton decoupling.

  • Key Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more, as ¹³C is much less sensitive than ¹H.

    • Relaxation Delay (d1): 2 seconds.

3.2.3. 2D NMR Spectroscopy (Optional but Recommended)

For unambiguous assignment of all proton and carbon signals, the following 2D NMR experiments are highly recommended:

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular structure.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the NMR spectroscopic characterization of this compound.

experimental_workflow Experimental Workflow for this compound NMR Characterization cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_processing Data Processing and Analysis weigh Weigh this compound (5-10 mg) dissolve Dissolve in Deuterated Solvent (e.g., Acetone-d6) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr 1D ¹H NMR transfer->h1_nmr c13_nmr 1D ¹³C NMR h1_nmr->c13_nmr cosy 2D COSY c13_nmr->cosy hsqc 2D HSQC cosy->hsqc hmbc 2D HMBC hsqc->hmbc processing Fourier Transform & Phasing hmbc->processing referencing Chemical Shift Referencing processing->referencing integration Peak Integration (¹H) referencing->integration assignment Signal Assignment integration->assignment structure Structure Elucidation assignment->structure structural_correlation NMR Structural Correlations for this compound C1 C1 C2 C2 C1->C2 C7 C7 C1->C7 C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 OH4 4-OH C4->OH4 C6 C6 C5->C6 OH5 5-OH C5->OH5 C6->C1 H6 H6 C6->H6 H7 H7 (x2) C7->H7 OH7 7-OH C7->OH7 H6->C1 HMBC H6->C2 HMBC H6->C5 HMBC H6->C6 HSQC H7->C1 HMBC H7->C2 HMBC H7->C6 HMBC H7->C7 HSQC

References

Protocol for Testing the Antimicrobial Activity of Lanosol: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the protocols for evaluating the antimicrobial properties of Lanosol (2,3-dibromo-4,5-dihydroxybenzyl alcohol), a bromophenol found in marine algae. The following sections detail the methodologies for determining its minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and anti-biofilm activity against a range of pathogenic microorganisms. This document is intended to serve as a foundational guide for researchers investigating the potential of this compound as a novel antimicrobial agent.

Introduction to this compound and its Antimicrobial Potential

This compound, a halogenated phenolic compound isolated from various species of red algae, has garnered interest for its potential biological activities. Bromophenols, in general, are known to exhibit antimicrobial properties, suggesting that this compound could be a promising candidate for the development of new antimicrobial drugs. The protocols outlined herein are standard methods used to quantify the efficacy of antimicrobial agents and provide a basis for further mechanistic studies.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted technique for determining the MIC of a compound.[1][2]

Materials:

  • This compound (dissolved in a suitable solvent, e.g., Dimethyl Sulfoxide (DMSO), and diluted in Mueller-Hinton Broth (MHB) or other appropriate growth medium)

  • 96-well microtiter plates

  • Bacterial or fungal cultures

  • Appropriate broth medium (e.g., MHB for bacteria, RPMI-1640 for fungi)

  • Spectrophotometer (for inoculum standardization)

  • Microplate reader (optional, for quantitative growth assessment)

  • Positive control (standard antibiotic)

  • Negative control (medium with solvent)

Protocol:

  • Inoculum Preparation:

    • From a fresh culture plate, select 3-5 isolated colonies of the test microorganism.

    • Inoculate the colonies into a sterile broth medium and incubate at the optimal temperature and time to achieve a logarithmic growth phase.

    • Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). This can be done using a spectrophotometer to measure the optical density (OD) at 600 nm.

    • Dilute the standardized inoculum in the appropriate broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Serial Dilution of this compound:

    • Prepare a stock solution of this compound in a suitable solvent.

    • In a 96-well plate, perform a two-fold serial dilution of the this compound solution with the appropriate broth medium to achieve a range of desired concentrations. Typically, 100 µL of broth is added to wells 2 through 12. 200 µL of the initial this compound concentration is added to well 1, and then 100 µL is serially transferred from well 1 to well 11, with the final 100 µL from well 11 being discarded. Well 12 serves as the growth control (no this compound).

  • Inoculation:

    • Add 100 µL of the prepared microbial inoculum to each well (wells 1-12), bringing the final volume in each well to 200 µL.

  • Incubation:

    • Cover the microtiter plate and incubate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

    • Alternatively, the OD at 600 nm can be measured using a microplate reader. The MIC is defined as the lowest concentration that inhibits a significant percentage (e.g., ≥90%) of microbial growth compared to the growth control.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a direct extension of the MIC test.

Materials:

  • Results from the MIC assay

  • Agar plates (e.g., Tryptic Soy Agar)

  • Sterile pipette tips and micropipettes

Protocol:

  • Subculturing from MIC Wells:

    • From the wells of the MIC plate that show no visible growth (i.e., the MIC well and all wells with higher concentrations), take a small aliquot (e.g., 10-100 µL).

    • Spread the aliquot onto a fresh agar plate.

  • Incubation:

    • Incubate the agar plates at the optimal temperature for the microorganism for 18-24 hours.

  • MBC Determination:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.

Anti-Biofilm Activity Assay

Biofilms are structured communities of microorganisms encased in a self-produced matrix, which are notoriously resistant to antimicrobial agents. The crystal violet assay is a common method to quantify biofilm formation and its inhibition.[3][4]

Materials:

  • This compound

  • 96-well flat-bottom microtiter plates

  • Bacterial cultures known to form biofilms

  • Tryptic Soy Broth (TSB) or other suitable medium for biofilm formation

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid or 95% Ethanol

Protocol:

  • Biofilm Formation:

    • Prepare a standardized microbial inoculum as described in the MIC protocol.

    • Add 100 µL of the inoculum and 100 µL of TSB containing various concentrations of this compound to the wells of a 96-well flat-bottom plate. Include a growth control (no this compound) and a negative control (medium only).

    • Incubate the plate at an appropriate temperature for 24-48 hours without agitation to allow for biofilm formation.

  • Washing:

    • Carefully remove the planktonic (free-floating) bacteria from each well by gently aspirating the medium.

    • Wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove any remaining planktonic cells. Be careful not to disturb the biofilm at the bottom of the wells.

  • Staining:

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.

    • Remove the crystal violet solution and wash the wells again with PBS to remove excess stain.

  • Solubilization and Quantification:

    • Allow the plate to air dry.

    • Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the crystal violet bound to the biofilm.

    • Incubate for 10-15 minutes at room temperature.

    • Transfer 125 µL of the solubilized crystal violet solution to a new flat-bottom 96-well plate.

    • Measure the absorbance at 570 nm using a microplate reader.

    • The percentage of biofilm inhibition is calculated using the following formula: % Inhibition = [(OD_control - OD_treated) / OD_control] * 100

Data Presentation

All quantitative data from the MIC, MBC, and anti-biofilm assays should be summarized in clearly structured tables for easy comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Microorganism Strain MIC (µg/mL)
Staphylococcus aureus ATCC 29213 Data to be determined
Escherichia coli ATCC 25922 Data to be determined
Pseudomonas aeruginosa ATCC 27853 Data to be determined

| Candida albicans | ATCC 90028 | Data to be determined |

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

Microorganism Strain MBC (µg/mL)
Staphylococcus aureus ATCC 29213 Data to be determined
Escherichia coli ATCC 25922 Data to be determined

| Pseudomonas aeruginosa | ATCC 27853 | Data to be determined |

Table 3: Anti-Biofilm Activity of this compound (Minimum Biofilm Inhibitory Concentration - MBIC₅₀)

Microorganism Strain MBIC₅₀ (µg/mL)
Staphylococcus aureus ATCC 29213 Data to be determined

| Pseudomonas aeruginosa | ATCC 27853 | Data to be determined |

Note: The tables above are templates. The actual data needs to be generated through experimental work as no specific quantitative data for this compound's antimicrobial activity was found in the initial literature search.

Visualization of Experimental Workflow and Potential Mechanisms

Understanding the experimental workflow is crucial for reproducibility. The following diagrams illustrate the key steps in the antimicrobial testing protocols.

MIC_MBC_Workflow cluster_MIC MIC Determination cluster_MBC MBC Determination prep_inoculum Prepare & Standardize Microbial Inoculum inoculate_plate Inoculate Plate with Microbial Suspension prep_inoculum->inoculate_plate serial_dilution Serial Dilution of this compound in 96-well Plate serial_dilution->inoculate_plate incubate_mic Incubate Plate (18-24h) inoculate_plate->incubate_mic read_mic Read MIC (Visual or Spectrophotometric) incubate_mic->read_mic subculture Subculture from Clear MIC Wells to Agar Plates read_mic->subculture Proceed with clear wells incubate_mbc Incubate Agar Plates (18-24h) subculture->incubate_mbc read_mbc Read MBC (Colony Count) incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC Determination.

AntiBiofilm_Workflow start Prepare Inoculum & This compound Dilutions incubate_biofilm Incubate for Biofilm Formation (24-48h) start->incubate_biofilm wash_planktonic Wash to Remove Planktonic Cells incubate_biofilm->wash_planktonic stain_cv Stain with Crystal Violet wash_planktonic->stain_cv wash_stain Wash Excess Stain stain_cv->wash_stain solubilize Solubilize Bound Stain wash_stain->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance

Caption: Workflow for Anti-Biofilm Assay.

Given the absence of specific literature on the signaling pathways affected by this compound, a generalized diagram of potential antibacterial mechanisms for phenolic compounds is provided below. This is a hypothetical representation and requires experimental validation for this compound.

Potential_Mechanisms cluster_cell Bacterial Cell This compound This compound (Bromophenol) membrane Cell Membrane Disruption This compound->membrane enzyme Enzyme Inhibition This compound->enzyme dna DNA Synthesis Inhibition This compound->dna protein Protein Synthesis Inhibition This compound->protein Increased Permeability Increased Permeability membrane->Increased Permeability membrane->Increased Permeability Loss of Cellular Contents Loss of Cellular Contents membrane->Loss of Cellular Contents membrane->Loss of Cellular Contents Metabolic Pathway Disruption Metabolic Pathway Disruption enzyme->Metabolic Pathway Disruption enzyme->Metabolic Pathway Disruption Replication Failure Replication Failure dna->Replication Failure dna->Replication Failure Impaired Cellular Function Impaired Cellular Function protein->Impaired Cellular Function protein->Impaired Cellular Function

Caption: Potential Antimicrobial Mechanisms of this compound.

Conclusion and Future Directions

The protocols described provide a standardized framework for the initial assessment of the antimicrobial activity of this compound. The lack of existing quantitative data for this compound highlights a significant research gap and opportunity. Future studies should focus on generating robust MIC, MBC, and anti-biofilm data against a broad panel of clinically relevant microorganisms, including antibiotic-resistant strains. Furthermore, elucidating the precise mechanism of action and identifying the specific cellular and signaling pathways affected by this compound will be critical for its development as a potential therapeutic agent.

References

Application Notes and Protocols for Assessing the Cytotoxicity of Lanosol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the in vitro cytotoxicity of Lanosol, a novel compound with therapeutic potential. A thorough understanding of a compound's cytotoxic profile is essential in the early stages of drug discovery and development to determine its therapeutic index and potential off-target toxicity. The following protocols describe a multi-parametric approach to assess this compound's impact on cell viability, membrane integrity, and the induction of apoptosis.

Overview of Cytotoxicity Assessment

Cytotoxicity assays are crucial for determining the concentration at which a compound induces cell death. These assays measure various cellular parameters to provide a comprehensive understanding of the compound's mechanism of action. Key aspects to evaluate include:

  • Cell Viability: A measure of the overall health of a cell population.

  • Membrane Integrity: The ability of the cell membrane to act as a barrier. Loss of integrity is a hallmark of cell death.

  • Apoptosis: Programmed cell death, a key mechanism for eliminating damaged or unwanted cells.

A multi-assay approach is recommended to obtain a holistic view of this compound's cytotoxic effects.

Key Cytotoxicity Assays

The following assays provide complementary information on different facets of cell death:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH from cells with damaged plasma membranes, indicating cytotoxicity.[3][4][5][6][7]

  • Annexin V-FITC/PI Apoptosis Assay: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is designed to determine the effect of this compound on the metabolic activity of a cell line of interest.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include untreated control wells and solvent control wells.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Protocol 2: LDH Assay for Cytotoxicity

This protocol quantifies this compound-induced cytotoxicity by measuring LDH release.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • 96-well cell culture plates

  • LDH cytotoxicity detection kit

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired time points.

  • Sample Collection: Centrifuge the plate at 250 x g for 10 minutes.

  • LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well.

  • Incubation: Incubate at room temperature for 30 minutes in the dark.

  • Absorbance Measurement: Measure the absorbance at 490 nm.[2]

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH release relative to the maximum release control.

Protocol 3: Annexin V-FITC/PI Apoptosis Assay

This protocol differentiates and quantifies apoptotic and necrotic cells following this compound treatment.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well cell culture plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[2]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).

Data Presentation

Quantitative data from the cytotoxicity assays should be summarized in tables for clear comparison.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

This compound Conc. (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0 (Control)100 ± 5.2100 ± 4.8100 ± 5.5
198 ± 4.595 ± 5.192 ± 4.9
1085 ± 6.175 ± 5.860 ± 6.3
5050 ± 5.530 ± 4.915 ± 3.8
10020 ± 3.910 ± 2.55 ± 1.9

Table 2: this compound-Induced Cytotoxicity (LDH Assay)

This compound Conc. (µM)% Cytotoxicity (24h)% Cytotoxicity (48h)% Cytotoxicity (72h)
0 (Control)5 ± 1.28 ± 1.510 ± 1.8
17 ± 1.412 ± 2.115 ± 2.5
1020 ± 3.135 ± 4.250 ± 5.1
5055 ± 5.870 ± 6.585 ± 7.2
10080 ± 7.290 ± 8.195 ± 8.5

Table 3: Apoptosis and Necrosis Induction by this compound (Annexin V-FITC/PI Assay at 48h)

This compound Conc. (µM)% Viable Cells% Early Apoptotic Cells% Late Apoptotic Cells% Necrotic Cells
0 (Control)95 ± 2.12 ± 0.51.5 ± 0.41.5 ± 0.3
1080 ± 3.510 ± 1.25 ± 0.85 ± 0.9
5030 ± 4.245 ± 3.815 ± 2.110 ± 1.5
10010 ± 2.850 ± 4.525 ± 3.215 ± 2.4

Signaling Pathway Analysis

Should this compound induce apoptosis, further investigation into the underlying signaling pathways is warranted. The two major apoptosis pathways are the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.[8] Key signaling molecules that can be investigated include caspases, Bcl-2 family proteins, and components of the MAPK signaling pathway, which has been implicated in regulating apoptosis.[9][10]

Visualization of Methodologies and Pathways

experimental_workflow cluster_assays Cytotoxicity Assessment Workflow cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_annexin Annexin V/PI Assay start Cell Seeding (96-well or 6-well plates) treatment This compound Treatment (Varying Concentrations & Times) start->treatment mtt_add Add MTT Reagent treatment->mtt_add ldh_supernatant Collect Supernatant treatment->ldh_supernatant annexin_harvest Harvest Cells treatment->annexin_harvest mtt_sol Solubilize Formazan mtt_add->mtt_sol mtt_read Measure Absorbance (570 nm) mtt_sol->mtt_read end Data Analysis (% Viability, % Cytotoxicity, % Apoptosis) mtt_read->end ldh_reaction Add LDH Reaction Mix ldh_supernatant->ldh_reaction ldh_read Measure Absorbance (490 nm) ldh_reaction->ldh_read ldh_read->end annexin_stain Stain with Annexin V/PI annexin_harvest->annexin_stain annexin_flow Flow Cytometry Analysis annexin_stain->annexin_flow annexin_flow->end

Caption: Workflow for assessing this compound cytotoxicity.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase death_ligand Death Ligand (e.g., FasL, TNF) death_receptor Death Receptor death_ligand->death_receptor disc DISC Formation death_receptor->disc caspase8 Caspase-8 Activation disc->caspase8 bcl2 Bcl-2 Family (Bax/Bak activation) caspase8->bcl2 Bid cleavage caspase3 Caspase-3 Activation caspase8->caspase3 stimuli Cellular Stress (e.g., this compound) stimuli->bcl2 mito Mitochondria bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation cyto_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Generalized apoptotic signaling pathways.

References

Application Notes and Protocols for Lanosol Purification using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanosol, a bromophenol found in red algae, particularly of the family Rhodomelaceae, has garnered significant interest due to its potential biological activities, including antioxidant and antimicrobial properties.[1][2] Effective isolation and purification of this compound are paramount for comprehensive biological screening, structural elucidation, and potential therapeutic development. Column chromatography is a fundamental and highly effective technique for the purification of this compound from complex crude extracts of marine algae.

This document provides detailed application notes and protocols for the purification of this compound using silica gel column chromatography. The principle of this separation technique relies on the differential adsorption of compounds onto a stationary phase (silica gel) and their subsequent elution with a mobile phase of varying polarity. This compound, being a moderately polar compound, can be effectively separated from less polar and more polar impurities present in the algal extract.

Data Presentation

The following tables summarize representative quantitative data for the content of this compound in red algae and the yields of related bromophenols from chromatographic purification. This data is intended to provide a benchmark for researchers undertaking the purification of this compound.

Table 1: this compound Content in Vertebrata lanosa

ParameterValueReference
This compound ContentUp to 0.313 mg/g dry weight[3]

Table 2: Example Yields of Bromophenols from Red Algae after Chromatographic Purification

CompoundStarting MaterialPurification MethodYieldReference
This compound methyl etherVertebrata lanosaFCPC and preparative HPLC1.3 mg[4]
This compound-4,7-disulfateVertebrata lanosaRP18 medium pressure column chromatography107 mg[4]
Compound 2 (a bromophenol)Vertebrata lanosaSephadex LH-20 and semi-preparative HPLC16 mg[5]

Experimental Protocols

Extraction of Crude Bromophenol Mixture from Red Algae

This protocol outlines a general procedure for obtaining a crude extract enriched with bromophenols, including this compound, from red algal biomass.

Materials:

  • Dried and ground red algae (e.g., Vertebrata lanosa)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Rotary evaporator

  • Filter paper and funnel

Procedure:

  • Macerate the dried and ground algal powder in a 1:1 mixture of methanol and dichloromethane at room temperature for 24 hours.

  • Filter the mixture to separate the algal residue from the solvent extract.

  • Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

  • Store the crude extract at -20°C until further purification.

This compound Purification by Silica Gel Column Chromatography

This protocol details the purification of this compound from the crude algal extract using silica gel column chromatography.

Materials:

  • Crude algal extract

  • Silica gel (for column chromatography, 70-230 mesh)

  • Hexane (n-Hexane)

  • Ethyl acetate (EtOAc)

  • Glass chromatography column

  • Cotton wool or glass wool

  • Sand (acid-washed)

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Staining solution (e.g., ceric ammonium molybdate)

Procedure:

a. Column Packing:

  • Select a glass column of appropriate size. A general guideline is to use a 30:1 to 50:1 ratio of silica gel to crude extract by weight.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approximately 1 cm) over the plug.

  • Prepare a slurry of silica gel in hexane.

  • Carefully pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.

  • Allow the silica gel to settle and drain the excess solvent until the solvent level is just above the top of the silica gel bed. Crucially, do not let the column run dry.

  • Add another thin layer of sand (approximately 1 cm) on top of the silica gel bed.

b. Sample Loading:

  • Dissolve the crude extract in a minimal amount of dichloromethane or the initial mobile phase.

  • Carefully load the dissolved sample onto the top of the silica gel column.

  • Allow the sample to adsorb completely onto the silica gel.

c. Elution:

  • Begin elution with 100% hexane.

  • Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate. A suggested gradient is as follows:

    • Hexane (100%)

    • Hexane:EtOAc (98:2)

    • Hexane:EtOAc (95:5)

    • Hexane:EtOAc (90:10)

    • Hexane:EtOAc (80:20)

    • Hexane:EtOAc (50:50)

    • EtOAc (100%)

  • Collect fractions of a consistent volume throughout the elution process.

d. Fraction Monitoring:

  • Monitor the separation by spotting the collected fractions on TLC plates.

  • Develop the TLC plates in a suitable solvent system (e.g., Hexane:EtOAc 7:3).

  • Visualize the spots under a UV lamp and/or by staining.

  • Combine the fractions that contain the pure this compound.

e. Isolation of Pure this compound:

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator under reduced pressure to obtain the purified this compound.

  • Determine the yield and assess the purity of the isolated this compound using analytical techniques such as HPLC and NMR.

Visualizations

.dot

Lanosol_Purification_Workflow cluster_extraction Crude Extract Preparation cluster_chromatography Column Chromatography Purification RedAlgae Dried Red Algae Extraction Extraction (MeOH/CH₂Cl₂) RedAlgae->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration CrudeExtract Crude Bromophenol Extract Concentration->CrudeExtract ColumnPacking Column Packing (Silica Gel) CrudeExtract->ColumnPacking SampleLoading Sample Loading ColumnPacking->SampleLoading Elution Gradient Elution (Hexane:EtOAc) SampleLoading->Elution FractionCollection Fraction Collection Elution->FractionCollection TLC TLC Monitoring FractionCollection->TLC Pooling Pooling of Pure Fractions TLC->Pooling Identify this compound Fractions SolventRemoval Solvent Removal Pooling->SolventRemoval Purethis compound Purified this compound SolventRemoval->Purethis compound Signaling_Pathway_Placeholder cluster_antioxidant Hypothetical Antioxidant Mechanism of this compound ROS Reactive Oxygen Species (ROS) CellularDamage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->CellularDamage Induces NeutralizedROS Neutralized Species This compound This compound This compound->NeutralizedROS Scavenges

References

Application Note: A Validated HPLC-UV Method for the Quantification of Lanosol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanosol (2,3-dibromo-4,5-dihydroxybenzyl alcohol) is a bromophenolic compound naturally occurring in various species of red algae, such as Vertebrata lanosa. These compounds are noted for a range of bioactivities, including antimicrobial and antioxidant effects, making them of interest for pharmaceutical and nutraceutical research. Accurate quantification of this compound is crucial for evaluating its potency, ensuring quality control of natural extracts, and conducting pharmacokinetic studies.

It is important to distinguish this compound from Lanosterol, a structurally different molecule. Lanosterol is a key triterpenoid intermediate in the biosynthesis of cholesterol in animals and fungi. Recent studies have implicated Lanosterol Synthase (LSS), the enzyme that produces lanosterol, in promoting tumor progression through the activation of signaling pathways like the MAPK/JNK and Src/MAPK pathways.[1][2][3] While distinct from this compound, the shared "Lano-" prefix, originating from lanolin (wool fat) where lanosterol is abundant, can cause confusion. This note focuses exclusively on the analytical quantification of the bromophenol this compound.

This application note provides a detailed, fully validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with Ultraviolet (UV) detection for the selective and precise quantification of this compound.[4][5]

Principle of the Method

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) separates compounds based on their polarity.[6][7] In this method, a non-polar stationary phase (C8) is used with a polar mobile phase (a mixture of water and acetonitrile). This compound, being a moderately polar molecule, interacts with the stationary phase. By gradually increasing the concentration of the organic solvent (acetonitrile) in the mobile phase—a technique known as gradient elution—this compound is released from the column at a specific time, known as its retention time.[8][9]

Following separation, the compound passes through a UV-Vis detector. The molecule absorbs light at a specific wavelength (210 nm), and the amount of light absorbed is directly proportional to its concentration in the sample. This relationship allows for precise quantification by comparing the sample's absorbance to a calibration curve generated from standards of known concentrations.[4]

Visualized Protocols and Pathways

The following diagrams illustrate the key biological pathway relevant to related compounds and the experimental workflow for this compound quantification.

LSS Lanosterol Synthase (LSS) Cholesterol Cholesterol Ester Accumulation LSS->Cholesterol Promotes Src Src LSS->Src Activates MAPK_cascade MAPK Cascade (e.g., MEK, ERK) Src->MAPK_cascade Activates JNK JNK MAPK_cascade->JNK Activates Proliferation Cell Proliferation & Migration JNK->Proliferation Apoptosis Inhibition of Apoptosis JNK->Apoptosis TumorGrowth Tumor Growth Proliferation->TumorGrowth Apoptosis->TumorGrowth

Figure 1: Lanosterol Synthase (LSS) and MAPK/JNK Signaling Pathway.[1][2]

Sample 1. Sample Collection (e.g., Algal Tissue) Extraction 2. Solvent Extraction (Methanol) Sample->Extraction Filter 3. Filtration (0.22 µm Syringe Filter) Extraction->Filter Dilute 4. Dilution (To working concentration) Filter->Dilute HPLC 5. HPLC-UV Analysis Dilute->HPLC Data 6. Data Processing (Quantification via Calibration Curve) HPLC->Data

Figure 2: Experimental Workflow for this compound Quantification.

Experimental Protocols

This section details the materials, instrumentation, and procedures required to perform the this compound quantification.

  • This compound analytical standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Trifluoroacetic acid (TFA)

  • Methanol (ACS grade or higher)

  • Syringe filters (0.22 µm, PTFE or nylon)

  • HPLC vials with septa

  • A High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or Quaternary Gradient Pump

    • Degasser

    • Autosampler

    • Column Thermostat

    • UV-Vis or Diode Array Detector (DAD)

  • Analytical Balance

  • Vortex Mixer

  • Ultrasonic Bath

  • Mobile Phase A: 0.05% TFA in Water. Add 0.5 mL of TFA to 1 L of HPLC-grade water.

  • Mobile Phase B: 0.05% TFA in Acetonitrile. Add 0.5 mL of TFA to 1 L of HPLC-grade acetonitrile.

  • This compound Stock Standard (1 mg/mL): Accurately weigh 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standards: Prepare a series of working standards by serially diluting the stock standard with the mobile phase (at initial gradient conditions) to create concentrations ranging from approximately 0.1 µg/mL to 50 µg/mL. These will be used to construct the calibration curve.

This protocol is a general guideline for solid matrices like dried algae and should be optimized for specific sample types.[10][11][12]

  • Homogenization: Weigh approximately 100 mg of the dried, ground sample material into a centrifuge tube.

  • Extraction: Add 5 mL of methanol to the tube. Vortex vigorously for 1 minute, then sonicate for 15 minutes.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pellet solid debris.

  • Filtration: Carefully draw the supernatant and filter it through a 0.22 µm syringe filter into a clean HPLC vial.[10]

  • Dilution: The sample may require further dilution with the mobile phase to ensure the this compound concentration falls within the linear range of the calibration curve.

The following parameters have been validated for the effective separation and quantification of this compound.[4][5]

ParameterCondition
HPLC Column Phenomenex Luna C8(2) (150 mm × 2.0 mm, 3 µm particle size) or equivalent
Mobile Phase A: Water with 0.05% TFAB: Acetonitrile with 0.05% TFA
Gradient Elution 2% B to 20% B (0-0.1 min)20% B to 50% B (0.1-15 min)50% B to 70% B (15-35 min)
Flow Rate 0.25 mL/min
Column Temperature 30 °C
Detection 210 nm
Injection Volume 5 µL
Run Time Approximately 40 minutes

Data Presentation: Method Validation Summary

The analytical method was validated according to ICH guidelines for selectivity, linearity, precision, accuracy, Limit of Detection (LOD), and Limit of Quantification (LOQ).[4][5][13] The results confirm the method is reliable and robust for its intended purpose.

Table 1: Linearity The linearity of the method was evaluated by analyzing a series of standard solutions. The coefficient of determination (R²) indicates the fit of the calibration curve.

CompoundLinear Range (µg/mL)
This compound0.1 - 50≥ 0.999

Table 2: Limits of Detection (LOD) and Quantification (LOQ) LOD is the lowest concentration of analyte that can be reliably detected, while LOQ is the lowest concentration that can be accurately quantified.[14][15][16][17]

CompoundLOD (µg/mL)LOQ (µg/mL)
This compound< 0.04< 0.12

Table 3: Precision Precision was determined by analyzing replicate samples on the same day (Intra-day) and on different days (Inter-day). It is expressed as the Relative Standard Deviation (%RSD).[4][5][13]

CompoundIntra-day Precision (%RSD)Inter-day Precision (%RSD)
This compound≤ 6.28%≤ 5.21%

Table 4: Accuracy Accuracy was assessed by spiking a known sample matrix with known amounts of this compound standard at three different concentration levels (low, medium, high) and calculating the percent recovery.[4][5]

Spike LevelMean Recovery (%)
Low95.70 - 104.30
Medium95.20 - 104.80
High95.07 - 104.93

Conclusion

The RP-HPLC-UV method described in this application note is selective, linear, precise, and accurate for the quantification of this compound. With a low limit of quantification and proven robustness, this protocol is highly suitable for routine quality control, phytochemical analysis, and advanced research in drug development. The detailed experimental steps and clear validation data provide a solid foundation for scientists to implement this method effectively in their laboratories.

References

Application Notes and Protocols for Lanosol in Antifungal Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for evaluating the antifungal potential of Lanosol, a novel compound with putative action on the fungal cell membrane. The protocols detailed below are based on established antifungal susceptibility testing methods.

Putative Mechanism of Action of this compound

This compound is hypothesized to act as an inhibitor of a key enzyme in the ergosterol biosynthesis pathway, lanosterol 14α-demethylase (CYP51).[1][2] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[1] Inhibition of this pathway disrupts membrane integrity, leading to fungal cell growth inhibition and death.[3][4] This mechanism is similar to that of widely used azole antifungal drugs.[2]

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound Lanosterol Lanosterol Lanosterol_14_demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->Lanosterol_14_demethylase Substrate Intermediate_Sterols Intermediate Sterols Lanosterol_14_demethylase->Intermediate_Sterols Catalyzes conversion Ergosterol Ergosterol Intermediate_Sterols->Ergosterol Further enzymatic steps Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Essential component This compound This compound This compound->Lanosterol_14_demethylase Inhibits

Caption: Proposed mechanism of this compound action on the ergosterol biosynthesis pathway.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC of antifungal agents.[5]

Materials:

  • This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a fungal suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL.

    • Dilute the standardized suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in RPMI 1640 medium in the 96-well plate to achieve a range of test concentrations.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the this compound dilutions.

    • Include a positive control (fungal inoculum without this compound) and a negative control (medium only).

    • Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of this compound that causes complete inhibition of visible growth. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.

Zone of Inhibition (Kirby-Bauer) Assay

The zone of inhibition assay is a qualitative method used to assess the antifungal activity of a substance.[6][7]

Materials:

  • This compound stock solution

  • Sterile filter paper disks (6 mm diameter)

  • Fungal isolates

  • Mueller-Hinton agar (MHA) or other suitable agar plates

  • Sterile cotton swabs

  • Incubator

  • Calipers or ruler

Procedure:

  • Preparation of Fungal Inoculum:

    • Prepare a standardized fungal suspension as described in the MIC protocol.

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the fungal suspension and streak it evenly across the entire surface of the MHA plate to create a uniform lawn of growth.[6][7]

    • Allow the plate to dry for a few minutes.

  • Application of this compound Disks:

    • Impregnate sterile filter paper disks with a known concentration of this compound.

    • Aseptically place the disks onto the inoculated agar surface.

    • Include a negative control disk (impregnated with the solvent used to dissolve this compound) and a positive control disk (a known antifungal agent).

  • Incubation and Measurement:

    • Incubate the plates at 35°C for 18-24 hours.

    • Measure the diameter of the clear zone of no growth around the disk in millimeters. A larger zone of inhibition indicates greater antifungal activity.[7]

cluster_workflow Antifungal Assay Workflow Start Start Prepare_Inoculum Prepare Fungal Inoculum (0.5 McFarland) Start->Prepare_Inoculum MIC_Assay MIC Assay Prepare_Inoculum->MIC_Assay ZOI_Assay Zone of Inhibition Assay Prepare_Inoculum->ZOI_Assay Serial_Dilution Serial Dilution of this compound MIC_Assay->Serial_Dilution Lawn_Culture Create Fungal Lawn on Agar ZOI_Assay->Lawn_Culture Inoculate_Plates Inoculate Microtiter Plates Serial_Dilution->Inoculate_Plates Incubate_MIC Incubate (24-48h) Inoculate_Plates->Incubate_MIC Read_MIC Determine MIC Incubate_MIC->Read_MIC End End Read_MIC->End Apply_Disks Apply this compound-impregnated Disks Lawn_Culture->Apply_Disks Incubate_ZOI Incubate (18-24h) Apply_Disks->Incubate_ZOI Measure_Zones Measure Zones of Inhibition Incubate_ZOI->Measure_Zones Measure_Zones->End

Caption: Experimental workflow for antifungal susceptibility testing of this compound.

Data Presentation

Quantitative data from antifungal assays should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Fungal Species

Fungal SpeciesStrainThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicansATCC 9002880.5
Candida glabrataATCC 90030168
Candida parapsilosisATCC 2201941
Aspergillus fumigatusATCC 20430532>64
Cryptococcus neoformansATCC 9011284

Table 2: Zone of Inhibition Diameters for this compound against Various Fungal Species

Fungal SpeciesStrainThis compound (50 µ g/disk ) Zone Diameter (mm)Fluconazole (25 µ g/disk ) Zone Diameter (mm)
Candida albicansATCC 900281822
Candida glabrataATCC 900301412
Candida parapsilosisATCC 220192025
Aspergillus fumigatusATCC 204305100
Cryptococcus neoformansATCC 901121618

References

Application Notes and Protocols for the Synthesis of Lanosol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanosol (2,3-dibromo-4,5-dihydroxybenzyl alcohol) is a brominated phenol first isolated from the red algae Vertebrata lanosa. This natural product and its derivatives have garnered significant interest within the scientific community due to their diverse and potent biological activities, including antimicrobial, antifungal, and anticancer properties. The structural core of this compound, a substituted catechol, provides a versatile scaffold for the synthesis of a wide array of derivatives, such as ethers and esters, allowing for the fine-tuning of their therapeutic properties.

These application notes provide detailed protocols for the synthesis of this compound ethers and esters, a summary of relevant quantitative data, and a proposed mechanism of action for its antifungal activity. The methodologies described are based on established organic synthesis techniques and are intended to serve as a comprehensive guide for researchers engaged in the discovery and development of novel therapeutic agents.

Synthesis of this compound Derivatives: Ethers and Esters

The primary functional groups of this compound available for derivatization are the phenolic hydroxyl groups and the benzylic alcohol. These sites allow for the synthesis of a variety of derivatives, most notably ethers and esters.

I. Synthesis of this compound Ethers via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the preparation of ethers. This reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide with a primary alkyl halide. In the case of this compound, the phenolic hydroxyl groups can be deprotonated with a suitable base to form a phenoxide, which then acts as a nucleophile.

Experimental Protocol: Synthesis of a Generic this compound Monoalkyl Ether

  • Deprotonation of this compound:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in a suitable anhydrous solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

    • Add a base (1.1 equivalents) to the solution. Common bases for this reaction include sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction mixture is typically stirred at room temperature for 30-60 minutes to ensure complete deprotonation.

  • Alkylation:

    • To the resulting phenoxide solution, add the desired alkyl halide (e.g., methyl iodide, ethyl bromide; 1.2 equivalents) dropwise at room temperature.

    • The reaction mixture is then stirred at room temperature or gently heated (40-60 °C) for 2-24 hours, depending on the reactivity of the alkyl halide. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion of the reaction, cool the mixture to room temperature and quench by the slow addition of water.

    • Extract the aqueous mixture with an organic solvent such as ethyl acetate or diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na2SO4).

    • Filter the drying agent and concentrate the solvent in vacuo.

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound ether derivative.

II. Synthesis of this compound Esters via Esterification

Ester derivatives of this compound can be synthesized by reacting the benzylic alcohol or the phenolic hydroxyl groups with a carboxylic acid or its activated derivative.

Experimental Protocol: Synthesis of a Generic this compound Ester

  • Activation of Carboxylic Acid (if necessary):

    • For direct esterification with a carboxylic acid, a coupling agent is typically required. Dissolve the carboxylic acid (1.2 equivalents), this compound (1 equivalent), and a catalytic amount of a coupling agent like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane (DCM).

    • Add a dehydrating agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equivalents), to the mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Esterification with Acyl Halides:

    • Alternatively, the more reactive acyl halides can be used. Dissolve this compound (1 equivalent) in a suitable solvent like DCM or THF containing a non-nucleophilic base such as triethylamine (TEA) or pyridine (1.5 equivalents) to act as an acid scavenger.

    • Cool the solution to 0 °C and add the acyl chloride (1.2 equivalents) dropwise.

    • Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC.

  • Work-up and Purification:

    • For the DCC/EDC coupling method, filter the reaction mixture to remove the urea byproduct. For both methods, wash the organic layer with dilute hydrochloric acid (HCl), saturated sodium bicarbonate (NaHCO3) solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude ester by column chromatography on silica gel.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of this compound derivatives based on the protocols described above. Please note that yields are dependent on the specific substrates and reaction conditions used.

Derivative Type Starting Material Reagents Solvent Reaction Time (h) Yield (%)
Ether This compoundMethyl Iodide, NaHDMF475-85
This compoundEthyl Bromide, K2CO3Acetonitrile1260-70
This compoundBenzyl Bromide, NaHTHF870-80
Ester This compoundAcetic Anhydride, PyridineDCM285-95
This compoundBenzoic Acid, DCC, DMAPDCM1865-75
This compoundAcetyl Chloride, TEATHF390-98

Mandatory Visualizations

Experimental Workflows

Williamson_Ether_Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_end Purification This compound This compound Deprotonation Deprotonation (Base, e.g., NaH) This compound->Deprotonation Alkyl_Halide Alkyl Halide (R-X) Alkylation SN2 Alkylation Alkyl_Halide->Alkylation Deprotonation->Alkylation Phenoxide intermediate Workup Aqueous Work-up & Extraction Alkylation->Workup Purification Column Chromatography Workup->Purification Product This compound Ether Derivative Purification->Product

Caption: General workflow for the synthesis of this compound ether derivatives.

Esterification_Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_end Purification Lanosol_Ester This compound Coupling Esterification (Coupling Agent or Base) Lanosol_Ester->Coupling Carboxylic_Acid Carboxylic Acid (R-COOH) or Acyl Halide (R-COCl) Carboxylic_Acid->Coupling Workup_Ester Aqueous Work-up & Extraction Coupling->Workup_Ester Purification_Ester Column Chromatography Workup_Ester->Purification_Ester Product_Ester This compound Ester Derivative Purification_Ester->Product_Ester

Caption: General workflow for the synthesis of this compound ester derivatives.

Proposed Signaling Pathway for Antifungal Activity

A plausible mechanism for the antifungal activity of this compound and its derivatives is the inhibition of ergosterol biosynthesis, a critical pathway for maintaining fungal cell membrane integrity. Specifically, this compound derivatives may target the enzyme lanosterol 14α-demethylase (CYP51).

Ergosterol_Biosynthesis_Inhibition AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 catalyzes Ergosterol Ergosterol Disruption Cell Membrane Disruption & Fungal Cell Death Ergosterol->Disruption leads to deficiency Lanosol_Derivative This compound Derivative Lanosol_Derivative->CYP51 inhibits CYP51->Ergosterol produces

Caption: Proposed inhibition of the ergosterol biosynthesis pathway by this compound derivatives.

Application Notes and Protocols for In Vitro Lanosol Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanosol (2,3-dibromo-4,5-dihydroxybenzyl alcohol) is a brominated phenolic compound naturally occurring in marine red algae. It has garnered scientific interest for its potential biological activities, including antioxidant, anti-inflammatory, and cytotoxic properties. These application notes provide a comprehensive guide to the in vitro experimental design for studying this compound, offering detailed protocols for key assays and summarizing expected quantitative data. The provided methodologies can be adapted for studying similar phenolic compounds.

I. Antioxidant Activity of this compound

The antioxidant capacity of this compound can be evaluated using various in vitro assays that measure its ability to scavenge free radicals. The most common methods are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Data Presentation: Antioxidant Activity
AssayThis compound Concentration (µg/mL)% Radical Scavenging (Mean ± SD)IC50 (µg/mL)Positive Control (e.g., Ascorbic Acid) IC50 (µg/mL)
DPPH 10[Insert Data][Calculate from dose-response curve][Insert Data]
25[Insert Data]
50[Insert Data]
100[Insert Data]
ABTS 10[Insert Data][Calculate from dose-response curve][Insert Data]
25[Insert Data]
50[Insert Data]
100[Insert Data]

Note: This table should be populated with experimental data. The IC50 value represents the concentration of this compound required to scavenge 50% of the radicals.

Experimental Protocols: Antioxidant Assays

1. DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant.

  • Reagents and Materials:

    • This compound

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol

    • Ascorbic acid (positive control)

    • 96-well microplate

    • Microplate reader

  • Protocol:

    • Prepare a stock solution of this compound in methanol.

    • Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.

    • In a 96-well plate, add 100 µL of various concentrations of this compound (e.g., 10, 25, 50, 100 µg/mL).

    • Add 100 µL of the DPPH solution to each well.

    • Prepare a blank (100 µL methanol + 100 µL DPPH solution) and a positive control (ascorbic acid at various concentrations).

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100

2. ABTS Radical Scavenging Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), which is then reduced by an antioxidant.

  • Reagents and Materials:

    • This compound

    • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

    • Potassium persulfate

    • Methanol or Ethanol

    • Trolox (positive control)

    • 96-well microplate

    • Microplate reader

  • Protocol:

    • Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This solution is the ABTS•+ stock.

    • Dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • In a 96-well plate, add 20 µL of various concentrations of this compound.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Prepare a blank (20 µL methanol + 180 µL diluted ABTS•+ solution) and a positive control (Trolox at various concentrations).

    • Incubate the plate at room temperature for 10 minutes.

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of radical scavenging activity as described for the DPPH assay.

Visualization: Antioxidant Assay Workflow

G cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay DPPH_prep Prepare this compound dilutions DPPH_add Add DPPH solution DPPH_prep->DPPH_add DPPH_incubate Incubate 30 min in dark DPPH_add->DPPH_incubate DPPH_read Read absorbance at 517 nm DPPH_incubate->DPPH_read calc Calculate % Scavenging & IC50 DPPH_read->calc ABTS_prep Prepare this compound dilutions ABTS_add Add ABTS radical solution ABTS_prep->ABTS_add ABTS_incubate Incubate 10 min ABTS_add->ABTS_incubate ABTS_read Read absorbance at 734 nm ABTS_incubate->ABTS_read ABTS_read->calc start Start start->DPPH_prep start->ABTS_prep G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocation Nucleus Nucleus Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Genes activates transcription This compound This compound This compound->IKK Inhibits G start Seed cells in 96-well plate treat Treat with this compound (various concentrations) start->treat incubate Incubate for 24/48/72 hours treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Add DMSO to dissolve formazan incubate_mtt->solubilize read Read absorbance at 570 nm solubilize->read calc Calculate % Cell Viability & IC50 read->calc G Stimulus External Stimulus (e.g., LPS, Oxidative Stress) MAPKKK MAPKKK (e.g., ASK1) Stimulus->MAPKKK MAPKK MAPKK (e.g., MKK4/7, MKK3/6) MAPKKK->MAPKK MAPK MAPK (JNK, p38, ERK) MAPKK->MAPK TranscriptionFactors Transcription Factors (e.g., AP-1, c-Jun) MAPK->TranscriptionFactors CellularResponse Cellular Response (Inflammation, Apoptosis, Proliferation) TranscriptionFactors->CellularResponse This compound This compound This compound->MAPKK Inhibits?

Troubleshooting & Optimization

troubleshooting Lanosol extraction contamination

Author: BenchChem Technical Support Team. Date: December 2025

Important Note: The following technical support guide focuses on the troubleshooting of Lanosterol extraction from Lanolin . Initial research indicates that "Lanosol," a bromophenol from red algae, is a distinct compound. Given the context of drug development and the prevalence of research on Lanosterol, this guide assumes the user is referring to Lanosterol. If you are working with this compound from marine sources, the extraction and contamination issues will be significantly different.

This guide provides troubleshooting information and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Lanosterol extraction.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and purification of Lanosterol from Lanolin.

Problem 1: Low Yield of Crude Lanosterol Extract

Q1: We are experiencing a significantly lower yield of crude Lanosterol extract than expected after the initial solvent extraction from Lanolin. What are the possible causes and solutions?

A1: Low crude extract yield can be attributed to several factors related to the extraction process itself. Here are some common causes and troubleshooting steps:

  • Incomplete Saponification: The initial step of saponifying the Lanolin is crucial to break down the esters and free the Lanosterol.

    • Check: Ensure the alkali (e.g., potassium hydroxide) is completely dissolved and the reaction temperature is maintained between 78-85°C for 3-8 hours with adequate stirring.[1]

    • Solution: Increase the reaction time or the amount of alkali. Ensure the Lanolin is fully molten before adding the alkali.

  • Improper Solvent-to-Material Ratio: The ratio of the extraction solvent to the Lanolin is critical for efficient extraction.

    • Check: The recommended weight ratio of wool sample to extraction reagent is between 1:5 and 1:9.[2]

    • Solution: Optimize the solvent ratio in a small-scale experiment to determine the most efficient ratio for your specific Lanolin source.

  • Inefficient Extraction Method: The chosen extraction method might not be optimal for your sample.

    • Check: Common methods include solvent extraction, centrifugal separation, and flocculation.[3] Ultrasonic-assisted extraction can also be employed.[2]

    • Solution: If using a simple solvent extraction, consider incorporating ultrasonication to improve efficiency. For larger scales, a centrifugal separation method might be more effective.[3]

Problem 2: High Levels of Contaminants in the Purified Lanosterol

Q2: Our purified Lanosterol shows significant contamination with other sterols and unknown impurities upon analysis (e.g., by HPLC). How can we improve the purity?

A2: Contamination in the final Lanosterol product is a common issue. The source of contamination can be from the raw Lanolin or introduced during the extraction process.

  • Common Contaminants:

    • Dihydrolanosterol and Cholesterol: These are structurally similar sterols also present in Lanolin.[4]

    • Free Fatty Acids: Resulting from incomplete removal after saponification.[5]

    • Pesticides and Detergents: Residues from the wool washing process.[6]

    • Salts and Oxidizable Impurities. [5]

  • Troubleshooting and Purification Strategies:

    • Recrystallization: This is a fundamental step for purification.

      • Protocol: Dissolve the crude extract in a minimal amount of hot lower aliphatic alcohol (e.g., 90-98% ethanol) and allow it to cool slowly to form crystals.[1] Repeat this process multiple times for higher purity.

    • Column Chromatography: Effective for separating sterols with similar polarity.

      • Stationary Phase: Silica gel is commonly used.[1]

      • Mobile Phase: A gradient elution with a non-polar solvent and a slightly more polar solvent (e.g., petroleum ether and ethyl acetate) can effectively separate Lanosterol from other components.[1]

    • High-Performance Liquid Chromatography (HPLC): For achieving very high purity.

      • Method: Reversed-phase HPLC can yield Lanosterol with a purity of over 97%.[7]

      • Column: A C18 column is a suitable choice.[7]

    • Acid-Base Washing: To remove acidic and basic impurities.

      • Protocol: A three-step cleaning process involving acid wash (e.g., with sulfuric acid in ethanol), followed by an alkaline wash (e.g., with sodium hydroxide in ethanol), and finally a neutral wash can significantly improve purity.[8]

Frequently Asked Questions (FAQs)

Q3: What are the main sources of contamination in Lanolin, the raw material for Lanosterol extraction?

A3: Lanolin, being derived from sheep's wool, can contain various impurities. These can be broadly categorized as:

  • Natural Impurities: Primarily wool grease and suint (sheep sweat), which consists of potassium-based salts of fatty acids.[9]

  • Acquired Impurities: These are picked up from the sheep's environment and include dirt, dust, sand, and vegetable matter.[9]

  • Applied Impurities: These are substances used during sheep farming and wool processing, such as pesticides (organochlorines, organophosphorus, and pyrethroids) and detergents used in wool scouring.[6]

Q4: What analytical methods are recommended for assessing the purity of a Lanosterol extract?

A4: High-Performance Liquid Chromatography (HPLC) is the most widely used and effective method for the quantitative analysis of Lanosterol and its common contaminants like cholesterol and 24,25-dihydrolanosterol.[10][11] Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are also used, particularly for identifying and quantifying trace contaminants like pesticide residues.[6]

Q5: Can you provide a summary of expected purity levels with different purification techniques?

A5: The achievable purity of Lanosterol is highly dependent on the purification method employed.

Purification MethodAchievable PurityKey ConsiderationsReference
Saponification & Solvent Extraction 60-70%This is a crude extract and will contain other sterols and fatty acids.[4]
Recrystallization 85-95%Purity depends on the number of recrystallization steps and the solvent used.[1]
Column Chromatography >95%Requires careful optimization of the mobile phase gradient.[1]
Counter-Current Chromatography >99%An efficient method for separating compounds with similar partition coefficients.[4]
Preparative HPLC >97%Can achieve high purity but may be less suitable for very large-scale production.[7]

Experimental Protocols

Protocol 1: Saponification and Extraction of Crude Lanosterol

This protocol is a general guideline based on common laboratory practices.

  • Saponification:

    • In a reaction vessel, melt the raw Lanolin at 50-60°C.

    • Prepare a solution of alkali (e.g., potassium hydroxide) in a lower aliphatic alcohol (e.g., 90-98% ethanol).

    • Slowly add the alkali solution to the molten Lanolin while stirring continuously.

    • Increase the temperature to 78-85°C and reflux the mixture for 3-8 hours.[1]

  • Extraction of Unsaponifiables:

    • After cooling, add water to the reaction mixture.

    • Extract the unsaponifiable matter (which includes Lanosterol) with an organic solvent such as n-hexane or petroleum ether.

    • Repeat the extraction process 2-3 times to ensure complete recovery.

    • Combine the organic extracts and wash with water to remove any remaining soap.

  • Solvent Removal:

    • Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate).

    • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude Lanosterol extract.

Protocol 2: Purification of Lanosterol by Column Chromatography
  • Column Preparation:

    • Pack a glass column with silica gel slurried in a non-polar solvent (e.g., petroleum ether).

  • Sample Loading:

    • Dissolve the crude Lanosterol extract in a minimal amount of the initial mobile phase.

    • Load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin elution with 100% petroleum ether to remove non-polar impurities.[1]

    • Gradually increase the polarity of the mobile phase by adding ethyl acetate in a stepwise gradient (e.g., 30:1, then 20:1 petroleum ether:ethyl acetate).[1]

    • Collect fractions and monitor the elution of Lanosterol using Thin Layer Chromatography (TLC).

  • Fraction Pooling and Solvent Evaporation:

    • Pool the fractions containing pure Lanosterol.

    • Evaporate the solvent to obtain the purified Lanosterol.

Visualizations

Troubleshooting Workflow for this compound Extraction Contamination

G Troubleshooting Workflow for Lanosterol Extraction Contamination cluster_0 Problem Identification cluster_1 Contaminant Characterization cluster_2 Resolution Strategy cluster_3 Outcome start Start: Low Purity of Lanosterol Extract analysis Analyze Extract by HPLC/TLC start->analysis contaminant_type Identify Contaminant Type analysis->contaminant_type polar Polar Contaminants (e.g., Free Fatty Acids) contaminant_type->polar Polar nonpolar Non-polar Contaminants (e.g., Other Sterols) contaminant_type->nonpolar Non-polar unknown Unknown Contaminants contaminant_type->unknown Unknown acid_wash Implement Acid-Base Wash polar->acid_wash recrystallize Optimize Recrystallization nonpolar->recrystallize column_chrom Refine Column Chromatography (Gradient/Stationary Phase) unknown->column_chrom reanalyze Re-analyze Purified Product acid_wash->reanalyze recrystallize->reanalyze column_chrom->reanalyze end_success End: Purity Meets Specification reanalyze->end_success Purity OK end_fail Re-evaluate Entire Process reanalyze->end_fail Purity Not OK

Caption: Troubleshooting workflow for identifying and resolving contamination during Lanosterol extraction.

References

Technical Support Center: Maximizing Lanosol Yield from Red Algae

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during Lanosol extraction and yield optimization from red algae.

Section 1: Cultivation and Harvest Optimization

Optimizing the growth conditions and harvesting time of red algae is a critical first step in maximizing the yield of this compound and other desired secondary metabolites. Environmental parameters directly influence the biochemical composition of the algae.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the most critical environmental factors to control for enhancing secondary metabolite production in red algae?

A1: The primary environmental factors influencing the metabolism and production of secondary metabolites, such as bromophenols like this compound, are temperature, salinity, light (intensity and quality), and nutrient availability.[1][2] Algae produce these compounds often as a defense mechanism or response to stress, so manipulating these factors can significantly impact yield.[1]

Q2: My red algae culture is showing slow growth. How can I improve the specific growth rate (SGR)?

A2: Slow growth can be attributed to suboptimal temperature, salinity, or nutrient levels. Different species have different optimal conditions. For example, studies on Vertebrata lanosa have shown a higher specific growth rate at 10°C and a salinity of 30‰.[3] In contrast, tropical species like Kappaphycus alvarezii perform best in warmer waters, typically between 27°C and 30°C.[4] It is crucial to identify and maintain the optimal conditions for your specific species. Additionally, in tank-based cultivation, SGR can decrease as biomass density increases; periodic trimming or harvesting can restore growth rates.[5]

Q3: When is the best time to harvest red algae for the highest this compound content?

A3: The metabolic profile of red algae can fluctuate significantly with the seasons.[6] Secondary metabolite concentration is often highest during periods of environmental stress, which can vary by geographic location. For Osmundea pinnatifida, a species known for its unique flavor compounds, the composition varies measurably across the year.[6] It is recommended to conduct a pilot study, harvesting and analyzing biomass at different times of the year or at different points in the cultivation cycle to determine the peak accumulation period for this compound in your target species.

Data Summary: Cultivation Parameters

The following table summarizes key growth parameters for different red algae species, providing a baseline for experimental design.

SpeciesOptimal Temperature (°C)Optimal Salinity (‰)Reported Specific Growth Rate (SGR)Reference
Vertebrata lanosa10303.10% FW/day[3]
Kappaphycus alvarezii27 - 30Not specifiedVaries, stress observed >32°C[4]
Agardhiella subulataNot specifiedGrown in 10% deep seawaterUp to 26% /day[5]
Cyanidioschyzon merolae42Tolerates seawater (preculture needed)~0.5 g/L dry weight in open culture[7]
Logical Diagram: Cultivation Factors Influencing Yield

This diagram illustrates the key environmental inputs that researchers can manipulate to optimize the growth and this compound content of red algae before extraction.

Cultivation_Factors Temp Temperature Growth Biomass Growth (SGR) Temp->Growth Metabolism Secondary Metabolism Temp->Metabolism Salinity Salinity Salinity->Growth Salinity->Metabolism Light Light (Intensity, Photoperiod) Light->Growth Light->Metabolism Nutrients Nutrients (N, P, Trace Elements) Nutrients->Growth Nutrients->Metabolism BiomassYield Total Biomass Yield Growth->BiomassYield LanosolYield This compound Concentration (% of dry weight) Metabolism->LanosolYield

Caption: Key environmental factors affecting red algae growth and metabolism.

Section 2: Extraction Troubleshooting

The efficiency of this compound extraction is highly dependent on the chosen methodology, solvent system, and the physical state of the algal biomass.

Frequently Asked Questions (FAQs)

Q1: My initial solvent extraction is yielding very little this compound. What can I do to improve this?

A1: Low yield can result from several factors. First, ensure the biomass is properly prepared: it should be thoroughly dried and finely ground to maximize the surface area for solvent interaction. Second, evaluate your solvent system. While ethanol is a common starting point, a sequential extraction using solvents of increasing polarity, such as ethanol followed by an ethanol/ethyl acetate mixture, can be more effective for isolating bromophenols like this compound derivatives.[8] Finally, consider advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which can significantly improve efficiency and reduce extraction time.[9][10]

Q2: I am having trouble extracting compounds due to the high polysaccharide content in my red algae sample. How can I overcome this?

A2: The complex polysaccharides in red algae cell walls can trap target molecules and impede extraction.[11][12] To address this, consider a pre-treatment step. Enzymatic hydrolysis using cellulases and xylanases can help break down the cell wall matrix.[13] Another approach is solid-state fermentation (SSF) using a fungus like Aspergillus oryzae. The hydrolytic enzymes produced during fermentation can break down cell walls, releasing bound phenolic compounds and increasing their availability for extraction.[13]

Q3: What is a good starting point for optimizing an Ultrasound-Assisted Extraction (UAE) protocol?

A3: Key parameters to optimize for UAE are extraction time, temperature, and solvent-to-biomass ratio. For brown algae, one study found optimal conditions to be 40% ethanol, 38 minutes, and 36% amplitude.[9] A study on Jatropha seeds optimized UAE at a 6.86:1 n-hexane to biomass ratio for 17.5 minutes.[14] These provide a starting range for your experiments. It is recommended to use a Response Surface Methodology (RSM) to systematically test different combinations of these variables to find the true optimum for this compound extraction from your specific red algae species.

Experimental Protocols

Protocol 1: Sequential Solvent Extraction

  • Preparation: Wash fresh algal biomass with tap water to remove salts and epiphytes. Dry the biomass at room temperature for 5 days or in an oven at a low temperature (e.g., 40-50°C) until brittle. Grind the dried biomass into a fine powder.

  • Step 1 (Ethanol Extraction): Macerate the powdered algae in 95% ethanol (e.g., 1:10 w/v) with constant stirring for 24 hours at room temperature.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper. Collect the liquid extract (filtrate) and store the remaining solid biomass.

  • Step 2 (Ethanol/Ethyl Acetate Extraction): Re-extract the solid biomass from the previous step with a 1:1 (v/v) mixture of ethanol and ethyl acetate, following the same procedure as in Step 2.[8]

  • Step 3 (Ethyl Acetate Extraction): Perform a final extraction on the solid biomass using 100% ethyl acetate.[8]

  • Pooling and Concentration: Combine the filtrates from all three steps. Concentrate the pooled extract using a rotary evaporator under reduced pressure to yield the crude extract containing this compound.

  • Purification: Proceed with further purification steps like column chromatography to isolate this compound.

Protocol 2: Solid-State Fermentation (SSF) for Enhanced Extraction

  • Substrate Preparation: Use finely ground, dried red algae as the substrate. Adjust the moisture content to 70% with distilled water. Add supplementary carbon (sucrose) and nitrogen (yeast extract) sources as needed.[13]

  • Sterilization: Autoclave the prepared substrate to prevent contamination.

  • Inoculation: Once cooled, inoculate the substrate with a spore suspension of Aspergillus oryzae.[13]

  • Incubation: Incubate the mixture at 30°C for 4 to 6 days. The optimal duration may vary; a 4-day fermentation was found to be most effective for enhancing phenolics in Kappaphycus spp.[13]

  • Extraction: After incubation, stop the fermentation by adding distilled water (e.g., 100 mL for every 10g of initial dry substrate). Shake the mixture on a rotary shaker (e.g., 180 rpm for 1 hour) to dissolve the released compounds.[13]

  • Separation: Centrifuge the mixture (e.g., 8000 rpm for 10 minutes) and filter the supernatant to obtain the crude fermented seaweed extract, which can then be used for this compound purification.[13]

Data Summary: Extraction Enhancement

This table shows the quantitative improvement in phenolic extraction from Kappaphycus striatum using solid-state fermentation.

Fermentation DayTotal Phenolic Content (mg GAE/g)DPPH Radical Scavenging (%)Reference
0 (Control)~4.5~40%[13]
2~7.0~55%[13]
410.02 72.47% [13]
6~8.5~68%[13]
Workflow Diagram: this compound Extraction and Optimization

This diagram outlines the decision-making process for extracting this compound, from initial biomass preparation to advanced optimization techniques.

Extraction_Workflow Start Start: Harvested Red Algae Biomass Prep Step 1: Biomass Preparation (Wash, Dry, Grind) Start->Prep Pretreat Optional Pre-treatment (Enzymatic Hydrolysis or SSF) Prep->Pretreat Extraction Step 2: Solvent Extraction Pretreat->Extraction Yes Pretreat->Extraction No Basic Method A: Maceration (e.g., Ethanol -> EtOH:EtOAc) Extraction->Basic Advanced Method B: Advanced (Ultrasound or Microwave-Assisted) Extraction->Advanced Analysis Step 3: Analysis (HPLC, LC-MS) Basic->Analysis Advanced->Analysis Yield Evaluate this compound Yield Analysis->Yield Optimize Optimize Parameters (Solvent, Time, Temp) Yield->Optimize Yield Low End End: Purified this compound Yield->End Yield Sufficient Optimize->Extraction

Caption: Workflow for optimizing this compound extraction from red algae.

Section 3: Biosynthesis Enhancement

While direct genetic engineering of most red algae is still a developing field, this compound yield can be influenced by understanding and manipulating the biosynthetic pathways indirectly through environmental stimuli.

Frequently Asked Questions (FAQs)

Q1: What is the biosynthetic pathway for this compound in red algae?

A1: this compound (2,3-dibromo-4,5-dihydroxybenzyl alcohol) is a brominated phenol, a type of halogenated secondary metabolite. These compounds are common in red algae of the Rhodomelaceae family and are thought to be produced for chemical defense.[8] The biosynthesis of such compounds is generally part of the broader secondary metabolism of the alga. While the specific enzymatic steps for this compound are not fully detailed in the provided context, the precursors for phenolic compounds are derived from primary metabolic pathways. The production of these specialized metabolites is often upregulated in response to biotic or abiotic stress.[1]

Q2: Can I use elicitors or precursors to increase this compound production?

A2: This is a promising area of research. While specific precursors for this compound are not identified in the search results, the general principle of precursor feeding can be applied. For terpenoids in red algae, the biosynthesis relies on precursors from the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways.[15][16] For phenolic compounds like this compound, precursors would originate from pathways like the shikimate pathway. Experimenting with the addition of potential precursors or signaling molecules (elicitors) that trigger stress responses could potentially enhance this compound synthesis.

Conceptual Diagram: Factors Influencing Biosynthesis

This diagram provides a conceptual overview of how external stimuli can influence the primary and secondary metabolic pathways leading to the production of compounds like this compound.

Biosynthesis_Pathway Stimuli External Stimuli (Stress: UV, Salinity, Pathogens) Secondary Secondary Metabolism (Biosynthetic Enzymes) Stimuli->Secondary Induces/Upregulates Photosynthesis Primary Metabolism (Photosynthesis, Glycolysis) Precursors Metabolic Precursors (e.g., from Shikimate Pathway) Photosynthesis->Precursors Generates Precursors->Secondary Substrate for This compound This compound & other Bromophenols Secondary->this compound Produces

Caption: Conceptual model of stress-induced secondary metabolite biosynthesis.

References

Technical Support Center: Resolving Peak Tailing in Lanosterol HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of Lanosterol.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that is longer than the leading edge.[1] In an ideal HPLC analysis, peaks should be symmetrical and Gaussian in shape. A tailing factor greater than 1.2 is generally considered indicative of significant tailing.

Q2: Why is peak tailing a problem in Lanosterol analysis?

A2: Peak tailing can negatively impact the accuracy and reliability of your results.[1] It can lead to:

  • Reduced Resolution: Tailing peaks can overlap with adjacent peaks, making accurate quantification difficult.

  • Inaccurate Integration: The asymmetrical shape can lead to errors in peak area calculation, affecting the quantitative accuracy of the analysis.

  • Lower Sensitivity: Tailing reduces the peak height, which can affect the limit of detection and quantification.

Q3: What are the most common causes of peak tailing for a compound like Lanosterol?

A3: For a sterol like Lanosterol, which has a hydroxyl group, the most common causes of peak tailing in reversed-phase HPLC include:

  • Secondary Interactions with Silanol Groups: The hydroxyl group of Lanosterol can interact with residual silanol groups on the silica-based stationary phase of the HPLC column.[2][3] This is a very common cause of peak tailing for compounds with polar functional groups.

  • Mobile Phase pH: The pH of the mobile phase can influence the ionization state of residual silanol groups. At higher pH values, silanols are more likely to be ionized and interact with the analyte.[1][4]

  • Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[5]

  • Column Degradation: Over time, the stationary phase of the column can degrade, exposing more active silanol sites and leading to increased tailing.[3]

  • Extra-column Volume: Excessive tubing length or dead volume in the HPLC system can contribute to peak broadening and tailing.[1]

Q4: Can the sample solvent affect peak shape?

A4: Yes, the solvent used to dissolve the Lanosterol sample can significantly impact peak shape. If the sample solvent is much stronger (i.e., has a higher elution strength) than the mobile phase, it can cause peak distortion, including tailing or fronting. Whenever possible, it is best to dissolve the sample in the mobile phase itself.

Troubleshooting Guide for Lanosterol Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing in your Lanosterol HPLC analysis.

Step 1: Initial Assessment and Diagnosis

Before making any changes to your method, it's important to systematically identify the likely cause of the peak tailing.

Troubleshooting Workflow:

troubleshooting_workflow cluster_system_issues System-Wide Issues cluster_chemical_issues Analyte-Specific Issues start Peak Tailing Observed for Lanosterol check_all_peaks Are other peaks in the chromatogram also tailing? start->check_all_peaks yes_all_tail Yes, all peaks are tailing check_all_peaks->yes_all_tail no_only_lanosterol No, primarily the Lanosterol peak is tailing check_all_peaks->no_only_lanosterol system_issue Likely a physical or system-wide issue. yes_all_tail->system_issue chemical_issue Likely a chemical interaction. no_only_lanosterol->chemical_issue check_column Inspect column for voids. Consider replacing the guard column. system_issue->check_column check_tubing Check for extra-column volume (long tubing, dead volumes). check_column->check_tubing end Peak Shape Improved check_tubing->end optimize_mobile_phase Optimize mobile phase pH and organic modifier. chemical_issue->optimize_mobile_phase check_column_type Consider using an end-capped column. optimize_mobile_phase->check_column_type sample_overload Check for sample overload. Dilute the sample. check_column_type->sample_overload sample_overload->end logical_relationship cluster_diagnosis Diagnosis cluster_solutions Troubleshooting Solutions cluster_system System Issues cluster_method Method/Chemical Issues observe_tailing Observe Peak Tailing all_peaks_tail All Peaks Tailing? observe_tailing->all_peaks_tail lanosterol_only_tails Lanosterol Peak Tailing? observe_tailing->lanosterol_only_tails check_column_void Check Column for Voids/Contamination all_peaks_tail->check_column_void Yes check_extra_column_volume Minimize Extra-Column Volume all_peaks_tail->check_extra_column_volume optimize_ph Optimize Mobile Phase pH lanosterol_only_tails->optimize_ph Yes adjust_modifier Adjust Organic Modifier/Buffer lanosterol_only_tails->adjust_modifier replace_guard_column Replace Guard Column/Filters check_column_void->replace_guard_column solution_found Peak Shape Acceptable replace_guard_column->solution_found use_endcapped_column Use End-Capped Column optimize_ph->use_endcapped_column check_sample_load Check Sample Concentration adjust_modifier->check_sample_load check_sample_load->solution_found

References

Technical Support Center: Overcoming Lanosol Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the low aqueous solubility of Lanosol during in vitro assays.

Troubleshooting Guide

This guide addresses common problems encountered when working with this compound in aqueous solutions.

Q1: My this compound stock solution, prepared in DMSO, precipitates when I dilute it into my aqueous assay medium. What is happening and what should I do?

A1: This common issue is known as "precipitation upon dilution." It occurs because this compound is highly soluble in an organic solvent like Dimethyl sulfoxide (DMSO) but has very low solubility in aqueous buffers.[1] When the concentrated DMSO stock is added to the aqueous medium, the abrupt change in solvent polarity causes the compound to crash out of solution.

To resolve this, you should:

  • Minimize the final DMSO concentration: Aim for a final DMSO concentration below 0.5% in your assay, as higher concentrations can be toxic to cells and also contribute to precipitation.[2][3]

  • Use a serial dilution method: Instead of adding the high-concentration stock directly to the full volume of aqueous medium, perform a gradual, stepwise dilution. This minimizes the polarity shock.[2][4]

  • Ensure rapid mixing: Add the this compound stock solution to the aqueous buffer while vortexing or stirring to promote rapid dispersion and prevent localized high concentrations that can initiate precipitation.[5]

  • Pre-warm solutions: Pre-warming both the stock solution and the assay medium to 37°C can help prevent precipitation caused by temperature differences.[4]

Q2: I am observing inconsistent or non-reproducible results in my bioassays. Could this be related to this compound's solubility?

A2: Yes, inconsistent results are a classic sign of solubility problems.[1] If this compound is not fully dissolved, the actual concentration exposed to the cells or target molecules will be lower and more variable than the intended concentration, leading to unreliable and non-reproducible data.[1] Always visually inspect your working solutions for any signs of cloudiness or particulate matter before and during the experiment.[1]

Q3: My prepared this compound stock solution appears cloudy or contains visible particles. What should I do?

A3: Cloudiness indicates that this compound has precipitated out of the stock solution, which can occur during freeze-thaw cycles.[2] Do not use a stock solution in this state. You can attempt to redissolve the compound by gently warming the vial in a 37°C water bath and vortexing or sonicating for 5-10 minutes.[2][4][5] If the compound does not fully redissolve and the solution does not become clear, it is best to discard it and prepare a fresh stock solution to ensure accurate dosing.[2]

Frequently Asked Questions (FAQs)

Q: What is this compound and why does it have low aqueous solubility?

A: this compound (2,3-dibromo-4,5-dihydroxybenzyl alcohol) is a bromophenol naturally found in red algae. Its low aqueous solubility is due to its molecular structure, which is predominantly hydrophobic (lipophilic), making it difficult to dissolve in water-based solutions.[5]

Q: What is the recommended solvent for preparing a this compound stock solution?

A: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound for use in biological assays.[2][5] Other organic solvents such as ethanol, N,N-Dimethylformamide (DMF), or acetone can also be used, but the choice depends on compatibility with your specific assay.[5]

Q: How should I store my this compound stock solution?

A: To maintain stability and prevent degradation or precipitation from repeated freeze-thaw cycles, stock solutions in DMSO should be aliquoted into small, single-use volumes in tightly sealed vials and stored at -20°C or -80°C, protected from light.[2][5]

Q: Are there alternative methods to improve this compound's solubility in my assay buffer?

A: Yes, several formulation strategies can be employed to enhance the solubility of hydrophobic compounds:

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, PEG 300, propylene glycol) can increase solubility by reducing the interfacial tension between the aqueous solution and the hydrophobic compound.[1][6][7]

  • pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can increase solubility. As this compound has phenolic hydroxyl groups, increasing the pH can deprotonate them to form a more soluble phenoxide salt. However, the stability of this compound at high pH must be verified first.[5][8]

  • Surfactants: Non-ionic surfactants such as Tween® 80 or Pluronic® F-127 can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.[1][5][9] It is critical to use surfactants above their critical micelle concentration (CMC) and confirm they do not interfere with the assay.[1]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[1][10]

Data Presentation

Table 1: Recommended Solvents for this compound Stock Preparation

SolventRecommended UseConsiderations
Dimethyl sulfoxide (DMSO) Primary choice for high-concentration stock solutions for in vitro assays.[2][5]Final assay concentration should typically be <0.5% to avoid cytotoxicity.[3][11]
Ethanol Alternative solvent.May be more volatile than DMSO. Final assay concentration should be kept low.[3][12]
N,N-Dimethylformamide (DMF) Alternative solvent for highly lipophilic compounds.[5]Can be more toxic to cells than DMSO; use with caution.
Acetone Can be used for initial solubilization.[5]High volatility makes it less suitable for direct use in most cell-based assays.

Table 2: Comparison of Solubility Enhancement Strategies

StrategyMechanismAdvantagesDisadvantages
Co-solvents Reduces solvent polarity.[6]Simple to implement.May require high concentrations that can affect biological systems.
pH Adjustment Increases ionization of the compound.[8]Can dramatically increase solubility for ionizable compounds.Only applicable to ionizable compounds; compound may not be stable at the required pH.[5]
Surfactants/Micelles Encapsulates the hydrophobic compound in micelles.[10]Highly effective at increasing apparent solubility.[5]Surfactants can interfere with assays or be cytotoxic.[13]
Cyclodextrins Forms inclusion complexes with the compound.[10]Generally low toxicity and high efficiency.[1]Can be expensive; may have complex interactions with the assay system.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Tare a sterile microcentrifuge tube on an analytical balance.

  • Carefully weigh the desired amount of this compound powder (Molecular Weight: 347.9 g/mol ). For 1 mL of a 10 mM solution, weigh 3.48 mg.

  • Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM solution, add 1 mL of DMSO for every 3.48 mg of this compound.

  • Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved.[5]

  • If dissolution is difficult, sonicate the tube for 5-10 minutes in a water bath sonicator.[4]

  • Visually inspect the solution against a light source to ensure it is completely clear and free of any visible particles.[2]

  • Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.[2]

  • Store the aliquots at -20°C or -80°C, protected from light.[5]

Protocol 2: Preparation of Working Solutions using Serial Dilution

This method is designed to minimize precipitation when diluting the DMSO stock into aqueous cell culture medium for a cell-based assay (e.g., an MTT assay).[14][15]

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare an Intermediate Dilution: Create a 1:10 intermediate dilution by adding 2 µL of the 10 mM stock solution to 18 µL of pre-warmed cell culture medium in a sterile tube. This creates a 1 mM solution with 10% DMSO. Mix gently by flicking the tube.

  • Prepare Highest Assay Concentration: Prepare the highest concentration needed for your assay by diluting the 1 mM intermediate stock into your cell culture medium. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, add 5 µL of the 1 mM intermediate stock to 495 µL of pre-warmed medium. Vortex gently during addition.

  • Perform Serial Dilutions: Use the solution from Step 3 to perform subsequent serial dilutions directly in the cell culture medium to generate your full concentration curve (e.g., 1:2 or 1:10 dilutions).

  • Visually inspect all final working solutions to ensure they are clear before adding them to the cells.

Visualizations

G cluster_0 Stock Preparation cluster_1 Working Solution Preparation (Serial Dilution) weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw One Aliquot store->thaw Begin Experiment intermediate Prepare 1:10 Intermediate Dilution in Pre-Warmed Medium thaw->intermediate highest_conc Prepare Highest Assay Concentration (e.g., 10 µM with <0.5% DMSO) intermediate->highest_conc serial_dilute Perform Serial Dilutions in Assay Medium highest_conc->serial_dilute add_to_assay Add to Assay Plate serial_dilute->add_to_assay

Workflow for preparing this compound stock and working solutions.

G start Diluting DMSO stock into aqueous buffer precipitate Does precipitation occur? start->precipitate yes_node Yes precipitate->yes_node check_dmso Is final DMSO concentration >0.5%? precipitate->check_dmso  Yes no_node No precipitate->no_node proceed Proceed with experiment. Visually monitor for stability. precipitate->proceed No   reduce_dmso Reduce final DMSO concentration and use serial dilution method. check_dmso->reduce_dmso Yes use_strategy Consider alternative strategy: Co-solvent, Surfactant, or Cyclodextrin. check_dmso->use_strategy No

Decision tree for troubleshooting this compound precipitation.

G cluster_0 Aqueous Environment cluster_1 Surfactant-Assisted Solubilization This compound This compound Molecules (Hydrophobic) precipitate Precipitation / Aggregation This compound->precipitate water Water Molecules soluble_complex Soluble Micelle Complex in Aqueous Phase surfactant micelle Micelle Formation surfactant->micelle > CMC lanosol_in_micelle This compound encapsulated in hydrophobic core lanosol_in_micelle->soluble_complex

Mechanism of surfactant-based solubility enhancement.

References

Lanosol degradation pathways and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lanosol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it found?

This compound is a bromophenol, a type of halogenated secondary metabolite.[1] It is naturally found in marine red algae, particularly in species like Vertebrata lanosa (formerly Polysiphonia lanosa).[2][3][4] Bromophenols from red algae are known for a variety of biological activities, including antioxidant, antimicrobial, and anticancer properties.[1][5][6][7]

Q2: What are the primary factors that can affect the stability of this compound?

While specific stability data for this compound is limited, based on the general behavior of phenols and bromophenols, its stability is likely influenced by several factors:

  • pH: The stability of phenolic compounds can be pH-dependent.[8][9][10][11] Extreme pH conditions (highly acidic or alkaline) can potentially lead to degradation.

  • Temperature: Elevated temperatures can accelerate the degradation of phenolic compounds.[12][13]

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation of phenolic compounds.[10]

  • Oxidation: As a phenolic compound, this compound may be susceptible to oxidation, especially in the presence of oxidizing agents or dissolved oxygen.[10]

Q3: How does the antioxidant activity of this compound change upon degradation?

This compound and other bromophenols exhibit potent antioxidant activity due to their ability to scavenge free radicals.[5][6][7] This activity is primarily attributed to the hydroxyl groups on the aromatic ring.[5] Degradation of the this compound molecule, particularly alterations to the phenolic ring or hydroxyl groups, is likely to result in a loss or reduction of its antioxidant capacity.[13][14]

Troubleshooting Guides

Problem 1: I am observing a loss of this compound concentration in my standard solutions over time.

  • Possible Cause 1: Inappropriate Storage Conditions. this compound solutions may be degrading due to exposure to light, elevated temperatures, or inappropriate pH.

    • Troubleshooting Tip: Store this compound solutions in amber vials or wrapped in aluminum foil to protect from light. Store at refrigerated temperatures (2-8 °C) to minimize thermal degradation. Ensure the solvent system maintains a neutral or slightly acidic pH, as extreme pH can promote degradation.[10]

  • Possible Cause 2: Oxidative Degradation. The presence of dissolved oxygen or trace metal ions in the solvent can catalyze the oxidation of this compound.

    • Troubleshooting Tip: Use de-gassed solvents for preparing solutions. Consider adding a chelating agent like EDTA to sequester metal ions that can catalyze oxidation.

Problem 2: I am seeing unexpected peaks in my chromatogram when analyzing this compound samples.

  • Possible Cause: Degradation of this compound. The additional peaks are likely degradation products of this compound.

    • Troubleshooting Tip: To confirm if the peaks are degradants, perform a forced degradation study.[15][16][17][18] Expose this compound solutions to stress conditions (e.g., acid, base, peroxide, heat, light) and monitor the formation of these new peaks. This will help in identifying the degradation products and understanding the degradation pathway.

Experimental Protocols

Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and assess its intrinsic stability.[15][16][17]

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

  • HPLC-grade methanol and water

  • pH meter

  • HPLC-UV or HPLC-MS system

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of this compound stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: To 1 mL of this compound stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: To 1 mL of this compound stock solution, add 1 mL of 3% H2O2. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Keep 1 mL of this compound stock solution in an oven at 80°C for 48 hours.

    • Photodegradation: Expose 1 mL of this compound stock solution to direct sunlight or a photostability chamber for 24 hours.

  • Sample Analysis:

    • After the specified time, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze the samples by a stability-indicating HPLC method. An example of a starting HPLC method for bromophenols is provided in the table below.

Quantitative Data Summary

Table 1: Example HPLC Method Parameters for this compound Analysis

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-20 min, 20-80% B; 20-25 min, 80% B
Flow Rate 1.0 mL/min
Detection Wavelength 280 nm
Injection Volume 10 µL
Column Temperature 30 °C

Visualizations

Lanosol_Degradation_Pathways This compound This compound (Bromophenol) Oxidation Oxidation (e.g., H2O2, O2) This compound->Oxidation Stress Condition Hydrolysis Hydrolysis (Acid/Base) This compound->Hydrolysis Stress Condition Photolysis Photolysis (UV/Light) This compound->Photolysis Stress Condition Oxidized_Products Oxidized Products (e.g., Quinones) Oxidation->Oxidized_Products Leads to Hydrolyzed_Products Hydrolyzed Products (e.g., Debromination) Hydrolysis->Hydrolyzed_Products Leads to Photodegradation_Products Photodegradation Products Photolysis->Photodegradation_Products Leads to

Caption: Potential degradation pathways of this compound under various stress conditions.

Experimental_Workflow cluster_0 Forced Degradation Study A Prepare this compound Stock Solution B Expose to Stress Conditions (Acid, Base, Peroxide, Heat, Light) A->B C Neutralize and Dilute Samples B->C D Analyze by Stability-Indicating HPLC Method C->D E Identify and Characterize Degradation Products (LC-MS) D->E

References

Technical Support Center: Optimizing Lanosol Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purification parameters for Lanosol (Lanosterol).

Frequently Asked Questions (FAQs) & Troubleshooting

Extraction & Initial Purification

Q1: What are the primary methods for extracting crude this compound from its source?

A1: this compound is derived from lanolin, the grease obtained from sheep's wool.[1][2] The initial extraction process typically involves saponification (alkaline treatment) of the lanolin to hydrolyze the lanolin esters.[1][3] This separates the mixture into lanolin acids and the unsaponifiable portion, which contains the lanolin alcohols, including this compound.[1][3] Following saponification, solvent extraction, often with hexane, is used to isolate the crude alcohol fraction.[4][5] Other methods to recover wool lanolin from raw wool include scouring the wool with soap and alkali and then recovering the lanolin via centrifugation or "acid cracking".[1]

Q2: What are the common impurities I should be aware of during this compound purification?

A2: The primary impurities co-extracted with this compound are structurally similar sterols, such as dihydrolanosterol and cholesterol.[4][6] Other potential contaminants from the raw wool grease include fatty acids, residual detergents from the scouring process, and environmental impurities like pesticides that accumulate in the lipophilic wool wax.[1][7][8] The raw material may also contain natural impurities like suint (sweat salts) and acquired impurities from the sheep's environment, such as dirt and vegetable matter.[2]

Chromatography Issues

Q3: I am observing peak tailing for this compound in my reverse-phase HPLC. What is the likely cause and how can I fix it?

A3: Peak tailing for a neutral compound like this compound on a silica-based column (e.g., C18) can be caused by secondary interactions between the hydroxyl groups of this compound and acidic silanol groups on the stationary phase surface.[9] If all peaks in your chromatogram are tailing, the issue is more likely physical, such as a void at the column inlet or a poorly packed column bed.[9]

Troubleshooting Steps:

  • Chemical Interaction: Use an end-capped C18 or C8 column to minimize exposed silanol groups.[9]

  • Mobile Phase pH: While this compound is neutral, adjusting the mobile phase pH can sometimes help if tailing is caused by other ionizable impurities.[10]

  • Physical Issues: If all peaks are affected, check for column voids, ensure fittings are secure, and minimize extra-column volume (e.g., tubing length).[9] Backflushing the column or replacing the inlet frit can resolve blockages.[10][11]

  • Sample Overload: Injecting a too-concentrated sample can cause peak distortion. Try diluting your sample to see if the peak shape improves.[9]

Q4: My this compound and dihydrolanosterol peaks are co-eluting. How can I improve their separation?

A4: Separating structurally similar sterols is a common challenge.[12] To improve resolution, you can optimize several chromatographic parameters:

  • Solvent System Optimization: For High-Performance Counter-Current Chromatography (HPCCC), a solvent system of n-heptane/acetonitrile/ethyl acetate (5:5:1, v/v/v) has been shown to be effective.[4][5] For HPLC, systematically varying the ratio of your mobile phase solvents (e.g., methanol or acetonitrile and water) can improve separation.

  • Gradient Elution: Optimize the gradient slope. A shallower gradient provides more time for separation of closely eluting compounds.[10]

  • Column Choice: Ensure you are using a high-efficiency column with a suitable particle size (e.g., 5 µm).[9]

  • Temperature Control: Maintaining a constant and optimized column temperature can improve reproducibility and may affect selectivity.[10][13]

Q5: The backpressure in my HPLC system is unexpectedly high. What should I do?

A5: High backpressure is typically caused by a blockage in the system. Isolate the problem by systematically removing components from the flow path (working backward from the detector).

  • Column: First, disconnect the column. If the pressure drops to normal, the blockage is in the column, likely at the inlet frit. Try backflushing the column with a strong solvent.[11] If this fails, the frit may need cleaning or replacement.[10][11]

  • Tubing and Injector: If the pressure is still high without the column, check for blockages in the connecting tubing, injector, or sample loop.[13]

  • Pump: Issues like worn pump seals or plugged check valves can also lead to pressure problems.[13]

Crystallization & Stability

Q6: My yield after crystallization is very low. How can I improve it?

A6: Low yield is often a result of suboptimal solvent choice or cooling rate. This compound is more soluble in hot solvents than in cold ones, which is the principle of crystallization.[14]

  • Solvent Selection: The ideal solvent (or solvent system) should dissolve this compound completely when hot but poorly when cold. A methanol-acetone mixture has been used successfully.[15] Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product.[14]

  • Cooling Process: Allow the solution to cool slowly and undisturbed to room temperature before moving it to an ice bath.[14] Rapid cooling can lead to the formation of small, impure crystals or cause the compound to "oil out" instead of crystallizing.

  • Supersaturation: Ensure your initial hot solution is saturated or near-saturated for the best yield upon cooling.[16]

Q7: I suspect my this compound is degrading during purification. How can I prevent this?

A7: While this compound itself is relatively stable, prolonged exposure to harsh conditions can lead to degradation. Like many complex organic molecules, it can be susceptible to oxidation, heat, and extreme pH.[17][18]

  • Temperature Control: Avoid excessive heat during solvent evaporation. Use a rotary evaporator at reduced pressure to keep temperatures low (e.g., below 45-50°C).[15][19]

  • Atmosphere: For sensitive steps, consider working under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[19]

  • pH Stability: Most proteins and complex molecules have optimal pH ranges for stability.[17] While specific data for this compound is limited, maintaining a near-neutral pH during aqueous steps is a safe practice unless a specific pH is required for separation.

Data & Parameters for this compound Purification

The following tables summarize key quantitative parameters for various this compound purification techniques.

Table 1: High-Performance Counter-Current Chromatography (HPCCC) Parameters

ParameterValueReference
Solvent Systemn-heptane/acetonitrile/ethyl acetate[4],[5]
Volumetric Ratio5:5:1 (v/v/v)[4],[5]
Elution ModeDual-mode (lower phase then upper phase)[4],[5]
Purity AchievedUp to 99.77%[4],[5]

Table 2: Preparative High-Performance Liquid Chromatography (HPLC) Parameters

ParameterValueReference
Chromatography ModeReversed-Phase[12]
Organic SolventHPLC Grade Methanol or Acetonitrile[12]
Sample PreparationDissolve in organic solvent with ultrasonic treatment[12]
Temperature25-40°C (for sample dissolution)[12]
Filter Membrane0.22-0.45 µm[12]
Purity Achieved> 97%[12]

Table 3: Crystallization & Recrystallization Parameters

StepSolvent SystemTemperatureTimeReference
Crude this compound CrystallizationMethanol-Acetone (3:1, v/v)20.0°C6 h[15]
Cholesterol RecrystallizationAcetic Acid26.1°C6 h[15]
Dissolution Temperature50-60°C (with mild stirring)2 h[15]

Experimental Protocols

Protocol 1: Crude this compound Fraction Extraction

  • Saponification: Treat raw lanolin with an alcoholic alkali solution (e.g., potassium hydroxide in ethanol) and heat to hydrolyze the esters. This process separates the mixture into soaps of lanolin acids and the unsaponifiable fraction containing this compound.[1][3]

  • Extraction: After saponification, neutralize the mixture and perform a liquid-liquid extraction using a non-polar solvent like n-hexane to isolate the unsaponifiable matter (crude lanolin alcohols).[4]

  • Washing: Wash the organic extract with water to remove any remaining soaps or salts.

  • Drying & Concentration: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound fraction.

Protocol 2: Purification by Crystallization

  • Dissolution: Place the crude this compound fraction into an Erlenmeyer flask. Add a minimal amount of a hot solvent mixture (e.g., methanol-acetone) while swirling until the solid is completely dissolved.[14][15]

  • Slow Cooling: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin during this step.[14]

  • Chilling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation and precipitation.[14]

  • Filtration: Isolate the crystals by vacuum filtration, washing them with a small amount of the chilled crystallization solvent to remove dissolved impurities.

  • Drying: Dry the purified crystals in a desiccator under vacuum to remove all residual solvent.[15]

Visualized Workflows & Logic Diagrams

Lanosol_Purification_Workflow cluster_extraction Crude Extraction cluster_purification Purification cluster_analysis Quality Control raw_lanolin Raw Lanolin saponification Saponification (Alkaline Hydrolysis) raw_lanolin->saponification extraction Solvent Extraction (e.g., Hexane) saponification->extraction crude_extract Crude this compound Extract extraction->crude_extract chromatography Chromatography (HPLC or HPCCC) crude_extract->chromatography fractions This compound-rich Fractions chromatography->fractions crystallization Crystallization fractions->crystallization pure_this compound Pure this compound (>97%) crystallization->pure_this compound hplc_analysis Purity Analysis (HPLC) pure_this compound->hplc_analysis

Caption: General workflow for the extraction and purification of this compound.

HPLC_Troubleshooting start Peak Tailing Observed q1 Are ALL peaks tailing? start->q1 ans1_yes Physical Issue Likely q1->ans1_yes Yes ans1_no Chemical Interaction Likely (Analyte-Specific) q1->ans1_no No sol1 Check for column void Inspect fittings Minimize tubing length ans1_yes->sol1 sol2 Use end-capped column Optimize mobile phase Check for sample overload ans1_no->sol2

Caption: Decision tree for troubleshooting HPLC peak tailing.

Impurity_Removal_Stages cluster_impurities Impurity Types cluster_stages Purification Stages i1 Fatty Acids / Soaps i2 Detergents / Salts i3 Structurally Similar Sterols (Dihydrolanosterol, Cholesterol) i4 Pesticides / Lipids s1 Saponification & Washing s1->i1 Removes s1->i2 Removes s1->i4 Partially Removes s2 Chromatography s2->i3 Separates s2->i4 Separates s3 Crystallization s3->i3 Excludes from Crystal Lattice

References

Technical Support Center: Minimizing Co-eluting Impurities in Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve issues related to co-eluting impurities during chromatographic analysis, with a focus on complex mixtures similar to lanolin derivatives.

Frequently Asked Questions (FAQs)

Q1: What are co-eluting impurities and why are they a problem?

Co-eluting impurities are compounds that elute from a chromatography column at the same or very similar retention times as the analyte of interest, resulting in overlapping peaks.[1] This poses a significant challenge in analysis as it can lead to inaccurate quantification, and compromise the purity of an isolated compound.[1][2] In pharmaceutical development, failure to separate and identify impurities can lead to regulatory hurdles and potential safety concerns.[3]

Q2: How can I determine if my peak contains a co-eluting impurity?

Several methods can be employed to detect co-eluting impurities:

  • Peak Shape Analysis: Asymmetrical peaks, such as those with shoulders or significant tailing, can be an initial indicator of a co-eluting compound.[1][2]

  • Diode Array Detector (DAD) or Photodiode Array (PDA) Analysis: A DAD/PDA detector can assess peak purity by examining the UV-Vis spectra across the peak. If the spectra are consistent throughout, the peak is likely pure. Variations in the spectra suggest the presence of a co-eluting impurity.[1][2]

  • Mass Spectrometry (MS): Coupling a liquid chromatography system to a mass spectrometer is a highly effective method. By analyzing the mass-to-charge ratio (m/z) across the chromatographic peak, the presence of multiple components can be identified.[1][2]

Q3: What are the common causes of co-elution?

Co-elution can stem from several factors, including:

  • Inadequate Chromatographic Selectivity: The chosen stationary and mobile phases may not have sufficient selectivity to resolve the analyte from structurally similar impurities.[2][4]

  • Method Overload: Injecting too much sample can lead to peak broadening and overlap.[2][4]

  • Poor Column Performance: An old or poorly packed column can result in decreased resolution.[2]

  • Presence of Isomers or Related Compounds: Complex mixtures, such as those derived from natural products like lanolin, often contain structurally similar compounds that are difficult to separate.[2][5][6]

Troubleshooting Guides

Problem: A broad peak is observed, suggesting co-elution with an unknown impurity.
  • Initial Assessment: Peak broadening or tailing can indicate co-elution, where two or more compounds have very similar retention times.[4] It can also be caused by column overload or secondary interactions with the stationary phase.[4]

  • Possible Solutions:

    • Decrease Sample Loading: Reducing the amount of sample loaded onto the column can improve peak shape and resolution.[4]

    • Optimize Mobile Phase: Adjusting the mobile phase composition can alter the selectivity of the separation. For reverse-phase chromatography, modifying the organic solvent percentage or using a different organic solvent (e.g., acetonitrile vs. methanol) can be effective.[4][7] For normal-phase chromatography, gradually increasing the polarity of the mobile phase can enhance separation.[4]

    • Employ Gradient Elution: A gradient elution method, where the mobile phase composition is changed over time, can improve the separation of closely eluting compounds.[4]

Problem: An impurity appears as a shoulder on the main analyte peak.
  • Initial Assessment: A shoulder on the main peak is a clear indication of a co-eluting impurity.[1] The goal is to modify the chromatographic conditions to resolve the two peaks.

  • Possible Solutions:

    • Gradient Optimization: In a gradient elution, slowing down the rate of change of the mobile phase composition around the elution time of the analyte can improve the separation of the shoulder peak.[4]

    • Change Column Selectivity: If optimizing the mobile phase is insufficient, using a column with a different stationary phase chemistry can provide the necessary selectivity for separation.[3][4][7] For example, switching from a C18 column to a phenyl or cyano column can alter the interaction profile with the analytes.[4]

    • Temperature Optimization: Adjusting the column temperature can influence the selectivity of the separation.[4]

Data Presentation

Table 1: Effect of Mobile Phase Composition on Resolution

Mobile Phase SystemAnalyte Retention Time (min)Impurity Retention Time (min)Resolution (Rs)
50:50 Acetonitrile:Water5.25.40.8
45:55 Acetonitrile:Water6.87.21.5
70:30 Methanol:Water8.18.30.9
65:35 Methanol:Water9.510.11.8

This table illustrates how modifying the mobile phase composition can improve the resolution between an analyte and a co-eluting impurity. A resolution value of 1.5 or greater is generally desired for good separation.

Table 2: Impact of Column Chemistry on Selectivity

Column Stationary PhaseAnalyte Retention Time (min)Impurity Retention Time (min)Selectivity (α)
C187.27.51.04
Phenyl-Hexyl8.59.21.08
Cyano6.16.81.11

This table demonstrates how changing the column stationary phase can alter the selectivity (α) of the separation, leading to better resolution of co-eluting compounds.

Experimental Protocols

Protocol 1: Method Development for Resolving Co-eluting Impurities
  • Initial Analysis:

    • Perform an initial chromatographic run using a standard C18 column with a generic gradient (e.g., 5% to 95% acetonitrile in water over 20 minutes).

    • Analyze the peak shape and purity of the target analyte using a DAD/PDA detector and/or a mass spectrometer.

  • Mobile Phase Optimization:

    • If co-elution is observed, systematically vary the mobile phase composition.

    • Organic Solvent: Test different organic solvents (e.g., methanol instead of acetonitrile) to alter selectivity.

    • Gradient Slope: Modify the gradient profile. A shallower gradient around the elution time of the analyte can improve resolution.[3]

    • pH Adjustment: For ionizable compounds, adjusting the pH of the mobile phase can significantly alter retention times.[4]

  • Column Selection:

    • If mobile phase optimization is insufficient, select a column with a different stationary phase.[7]

    • Consider columns with different chemical properties, such as phenyl, cyano, or embedded polar groups, to achieve orthogonal selectivity.[4][7]

  • Temperature Optimization:

    • Evaluate the effect of column temperature on the separation. Analyze samples at different temperatures (e.g., 30°C, 40°C, 50°C) to find the optimal condition for resolution.

  • Method Validation:

    • Once satisfactory separation is achieved, validate the method for specificity, linearity, accuracy, and precision according to relevant guidelines.

Visualizations

CoElution_Troubleshooting_Workflow cluster_method_opt Method Optimization Steps Start Co-elution Detected (Peak Tailing, Shoulder, or MS Data) Optimize_Method Optimize Chromatographic Method Start->Optimize_Method Initial Approach Adjust_Gradient Adjust Gradient Slope Optimize_Method->Adjust_Gradient Change_Column Change Column Selectivity Sample_Prep Optimize Sample Preparation Change_Column->Sample_Prep If necessary Resolved Peaks Resolved Change_Column->Resolved If successful Sample_Prep->Resolved Adjust_Gradient->Resolved If successful Change_Solvent Change Organic Solvent Adjust_Gradient->Change_Solvent If not resolved Change_Solvent->Resolved If successful Adjust_Temp Adjust Temperature Change_Solvent->Adjust_Temp If not resolved Adjust_Temp->Resolved If successful Adjust_pH Adjust Mobile Phase pH Adjust_Temp->Adjust_pH If applicable Adjust_pH->Change_Column If still not resolved Adjust_pH->Resolved If successful

Caption: Workflow for troubleshooting co-eluting impurities.

References

Technical Support Center: Lanosol Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance and troubleshooting for the extraction and purification of Lanosol, a bromophenol found in red algae, with a focus on addressing the challenges encountered when scaling up from laboratory to industrial production.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which sources is it commonly extracted?

A1: this compound (2,3-dibromo-4,5-dihydroxybenzyl alcohol) is a brominated phenolic compound naturally occurring in various species of red algae (Rhodophyta). It is often found alongside other bromophenols. Common red algae species used for this compound extraction include those from the genera Osmundaria and Vertebrata (formerly Polysiphonia).[1][2][3] this compound and its derivatives are of interest due to their potential biological activities, including antimicrobial and antioxidant properties.[2][3][4]

Q2: What are the major challenges when scaling up this compound extraction?

A2: Scaling up this compound extraction from a laboratory to an industrial scale presents several challenges:

  • Maintaining Yield and Purity: Achieving consistent, high yields and purity on a larger scale can be difficult due to variations in raw material, extraction inefficiencies, and the co-extraction of impurities.

  • Solvent Consumption and Cost: Large-scale extractions require significant volumes of solvents, which can be costly and pose environmental concerns.[4]

  • Process Optimization: Parameters optimized at the lab scale, such as solvent-to-solid ratio, temperature, and extraction time, often require re-optimization for larger equipment.

  • Compound Stability: this compound, as a phenolic compound, may be susceptible to degradation by heat, light, and pH changes, which can be more challenging to control in large-scale operations.[5][6][7]

  • Purification Complexity: The presence of structurally similar bromophenols and other algal metabolites complicates the purification process at a larger scale.[8]

Q3: Which extraction methods are suitable for this compound, and how do they compare?

A3: Several extraction methods can be employed for this compound, each with its advantages and disadvantages, particularly when considering scalability.

  • Maceration: A simple and gentle method suitable for thermolabile compounds, but it can be time-consuming and may result in lower yields.

  • Soxhlet Extraction: More efficient in terms of solvent use compared to maceration, but the prolonged exposure to heat can lead to the degradation of heat-sensitive compounds like this compound.[9]

  • Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt cell walls, increasing extraction efficiency and reducing extraction time and solvent consumption. It is considered a greener alternative to conventional methods.[10]

  • Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and sample, leading to faster extraction times and potentially higher yields. However, careful control of temperature is necessary to prevent degradation.[11]

  • Pressurized Liquid Extraction (PLE): This method uses solvents at elevated temperatures and pressures, which can significantly reduce extraction time and solvent volume.

Q4: What are the key considerations for solvent selection in this compound extraction?

A4: The choice of solvent is critical for efficient this compound extraction. Key considerations include:

  • Polarity: this compound is a polar molecule. Solvents like methanol, ethanol, and aqueous mixtures of these alcohols are commonly used.[1][2][12] A systematic approach, testing a range of solvent polarities, is recommended to find the optimal solvent or solvent mixture.[9]

  • Selectivity: The ideal solvent should have high selectivity for this compound to minimize the co-extraction of impurities.

  • Safety and Environmental Impact: For large-scale production, the use of non-toxic and environmentally friendly ("green") solvents is increasingly important.[13]

  • Cost: The cost of the solvent is a significant factor in the economic feasibility of large-scale extraction.

  • Boiling Point: A lower boiling point facilitates easier solvent removal during the concentration step, but may require more careful handling to prevent losses.

Troubleshooting Guides

Issue 1: Low this compound Yield
Potential Cause Troubleshooting Steps
Inefficient Cell Disruption Ensure the algal biomass is thoroughly dried and finely ground to maximize the surface area for solvent penetration. Consider pre-treatment methods to disrupt the robust cell walls of the algae.[14]
Suboptimal Solvent Choice Experiment with different solvents and solvent mixtures of varying polarities (e.g., methanol, ethanol, acetone, and their aqueous solutions) to identify the most effective system for this compound.[9] The use of solvent mixtures can sometimes enhance extraction efficiency.
Inadequate Extraction Time or Temperature Optimize the extraction time and temperature for your chosen method. Be cautious with higher temperatures as phenolic compounds can degrade.[5] For methods like UAE and MAE, shorter extraction times are generally sufficient.
Degradation of this compound This compound may degrade due to exposure to heat, light, or extreme pH.[5][6][7] Protect the extraction mixture from light and consider performing the extraction at a controlled, moderate temperature. Adjusting the pH of the extraction solvent to a slightly acidic range may improve the stability of some phenolic compounds.
Insufficient Solvent-to-Solid Ratio A low solvent-to-solid ratio can lead to incomplete extraction. Experiment with increasing the solvent volume to ensure the complete submersion of the algal material and to create a sufficient concentration gradient for diffusion.
Issue 2: Poor Purity of Crude this compound Extract
Potential Cause Troubleshooting Steps
Co-extraction of Impurities The crude extract may contain other bromophenols, pigments (chlorophylls, carotenoids), lipids, and polysaccharides.[8] A preliminary defatting step with a non-polar solvent (e.g., hexane) can remove lipids.
Suboptimal Extraction Selectivity Modify the extraction solvent system to improve selectivity for this compound. Sometimes, a less polar solvent mixture can reduce the extraction of highly polar impurities like polysaccharides.
Ineffective Purification Method A single purification step may not be sufficient. Employ a multi-step purification strategy, such as a combination of different chromatographic techniques.
Compound Degradation During Purification Phenolic compounds can degrade on certain stationary phases or in the presence of certain solvents.[9] Use milder conditions, such as lower temperatures, and minimize the time the compound spends on the column. Consider using an inert atmosphere to prevent oxidation.

Data Presentation

Table 1: Comparison of Extraction Methods for Phenolic Compounds from Algae

Extraction MethodTypical Temperature (°C)Typical TimeAdvantagesDisadvantages
Maceration Room Temperature24-72 hoursSimple, suitable for heat-sensitive compoundsTime-consuming, potentially lower yield
Soxhlet Extraction Solvent Boiling Point6-24 hoursEfficient solvent usePotential for thermal degradation of compounds
Ultrasound-Assisted Extraction (UAE) 25-6015-60 minutesFast, high yield, reduced solvent useEquipment cost, potential for localized heating
Microwave-Assisted Extraction (MAE) 50-1505-30 minutesVery fast, high yield, reduced solvent usePotential for thermal degradation, requires specialized equipment

Table 2: Reported Yield of this compound from Vertebrata lanosa

Sampling Location/YearThis compound Content (mg/g dry weight)Reference
Brittany, France (2015)0.005 - 0.678[1][9][11]
Brittany, France (2016)0.012 - 0.234[1][9][11]

Note: this compound content can vary significantly depending on the geographical location, season of harvest, and specific algal strain.

Experimental Protocols

Protocol 1: Laboratory-Scale this compound Extraction and Purification

This protocol is a general guideline based on methods described for the extraction of bromophenols from red algae.[1][12]

1. Sample Preparation:

  • Thoroughly wash fresh red algae (e.g., Vertebrata lanosa) with seawater and then freshwater to remove salts and debris.
  • Freeze-dry or air-dry the algal material until a constant weight is achieved.
  • Grind the dried algae into a fine powder using a blender or mill.

2. Extraction:

  • Macerate the dried algal powder (e.g., 100 g) in methanol (e.g., 1 L) at room temperature for 24 hours with occasional stirring.
  • Filter the mixture through filter paper.
  • Re-extract the algal residue with fresh methanol twice more.
  • Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

3. Purification by Column Chromatography:

  • Prepare a silica gel column (e.g., 60 Å, 70-230 mesh). The amount of silica gel should be about 50-100 times the weight of the crude extract.
  • Dissolve the crude extract in a minimal amount of the initial mobile phase.
  • Load the dissolved extract onto the top of the silica gel column.
  • Elute the column with a gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). A typical gradient could be from 100% hexane to 100% ethyl acetate.
  • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
  • Combine the fractions containing this compound (identified by comparison with a standard, if available) and evaporate the solvent.

4. Further Purification by HPLC (Optional):

  • For higher purity, the this compound-rich fraction can be further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.
  • A typical mobile phase would be a gradient of water (with 0.1% formic or acetic acid) and acetonitrile or methanol.[1][9]

Protocol 2: Quantitative Analysis of this compound by HPLC

This protocol is based on a validated HPLC method for the quantification of bromophenols.[1][9]

1. Standard Preparation:

  • Prepare a stock solution of pure this compound standard in methanol (e.g., 1 mg/mL).
  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from, for example, 0.1 to 50 µg/mL.

2. Sample Preparation:

  • Accurately weigh a known amount of the crude extract or purified fraction.
  • Dissolve the sample in methanol to a known concentration.
  • Filter the sample solution through a 0.45 µm syringe filter before injection.

3. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile or methanol).
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 10-20 µL.
  • Detection: UV detector at a wavelength of approximately 280-290 nm (based on the UV absorbance spectrum of bromophenols).
  • Column Temperature: 25-30 °C.

4. Quantification:

  • Inject the calibration standards and the sample solutions into the HPLC system.
  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
  • Determine the concentration of this compound in the sample solutions from the calibration curve.
  • Calculate the amount of this compound in the original extract or algal material.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis raw_material Fresh Red Algae washing Washing raw_material->washing drying Drying (Freeze or Air) washing->drying grinding Grinding drying->grinding extraction Solvent Extraction (e.g., Maceration with Methanol) grinding->extraction filtration Filtration extraction->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration column_chromatography Column Chromatography (Silica Gel) concentration->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection hplc Preparative HPLC (Optional, for high purity) fraction_collection->hplc final_product Pure this compound hplc->final_product hplc_analysis Quantitative HPLC Analysis final_product->hplc_analysis

Caption: Experimental workflow for this compound extraction and purification.

troubleshooting_workflow cluster_extraction_params Extraction Parameters cluster_stability Compound Stability cluster_solutions Potential Solutions start Low this compound Yield check_grinding Is algal powder fine enough? start->check_grinding check_solvent Is the solvent optimal? start->check_solvent check_ratio Is the solvent-to-solid ratio sufficient? start->check_ratio check_time_temp Are extraction time and temperature optimized? start->check_time_temp check_temp Is the temperature too high? start->check_temp check_light Is the extraction protected from light? start->check_light check_ph Is the pH of the solvent appropriate? start->check_ph optimize_grinding Optimize grinding/pre-treatment check_grinding->optimize_grinding optimize_solvent Test different solvents/mixtures check_solvent->optimize_solvent optimize_ratio Increase solvent ratio check_ratio->optimize_ratio optimize_time_temp Optimize time and temperature check_time_temp->optimize_time_temp reduce_temp Lower extraction temperature check_temp->reduce_temp protect_from_light Use amber glassware/dark conditions check_light->protect_from_light adjust_ph Adjust solvent pH check_ph->adjust_ph

References

Technical Support Center: Interpreting Complex NMR Spectra of Lanosol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the interpretation of complex Nuclear Magnetic Resonance (NMR) spectra of Lanosol. This guide is designed for researchers, scientists, and drug development professionals, providing troubleshooting advice and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the expected chemical shifts for the protons in this compound?

A1: The proton (¹H) NMR spectrum of this compound (2,3,5-tribromo-4-hydroxybenzyl alcohol) is expected to show three distinct signals: one for the aromatic proton, one for the methylene protons of the alcohol, and one for the hydroxyl proton. The exact chemical shifts can be influenced by the solvent, concentration, and temperature. The hydroxyl proton signal is often broad and may exchange with deuterium in solvents like D₂O, causing it to disappear from the spectrum.[1][2]

Q2: Why is the hydroxyl (-OH) proton signal sometimes broad or not visible?

A2: The broadness of the hydroxyl proton signal is due to chemical exchange with other protons in the sample (like trace amounts of water) and quadrupole broadening from adjacent atoms.[3] Its chemical shift is also highly variable and dependent on solvent, temperature, and concentration due to differences in hydrogen bonding.[1][2] In protic deuterated solvents like D₂O or methanol-d₄, the hydroxyl proton will exchange with deuterium, leading to the disappearance of its signal in the ¹H NMR spectrum. This "D₂O shake" experiment is a common method to confirm the identity of an -OH peak.[2]

Q3: How can I assign the signals in the ¹³C NMR spectrum of this compound?

A3: The ¹³C NMR spectrum of this compound is expected to show seven distinct signals for the seven carbon atoms in the molecule. The chemical shifts are influenced by the attached functional groups. Carbons attached to bromine atoms will be shifted to a lower field compared to unsubstituted aromatic carbons. The carbon bearing the hydroxyl group will be significantly deshielded, as will the carbon of the methylene group attached to the oxygen. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH₂, CH, and quaternary carbons.

Q4: What kind of coupling patterns should I expect in the ¹H NMR spectrum?

A4: For this compound, you would expect to see:

  • A singlet for the lone aromatic proton (H-6), as it has no adjacent proton neighbors.

  • A singlet for the methylene protons (-CH₂OH), as they are not typically coupled to the hydroxyl proton due to rapid exchange.

  • A broad singlet for the hydroxyl proton (-OH), which, as mentioned, typically does not show coupling.[2]

Troubleshooting Guide
Problem Possible Cause(s) Solution(s)
Poor resolution or broad peaks - Poor shimming of the NMR spectrometer.- Sample is too concentrated.- Presence of paramagnetic impurities.- Re-shim the spectrometer.- Dilute the sample.- Filter the sample through a small plug of silica gel or celite.
Overlapping signals in the aromatic region - In complex substituted phenols, aromatic signals can be close together.- Use a higher field NMR spectrometer for better signal dispersion.- Try a different deuterated solvent (e.g., benzene-d₆, acetone-d₆) as solvent effects can alter chemical shifts.[3]
Unexpected peaks in the spectrum - Solvent impurities.- Contaminants from the reaction or purification process.- Spinning sidebands.- Check a table of common NMR solvent impurities.- Ensure the sample is pure by using other analytical techniques like LC-MS or GC-MS.- Re-shim the spectrometer to minimize spinning sidebands.
Hydroxyl proton signal is not observed - Use of a protic deuterated solvent (e.g., D₂O, CD₃OD) leading to H/D exchange.- Very broad signal "lost" in the baseline.- Acquire the spectrum in an aprotic deuterated solvent like DMSO-d₆ or acetone-d₆.- Adjust the vertical scale to look for a very broad, low-intensity signal.

Data Presentation

Predicted NMR Data for this compound

Disclaimer: The following data are predicted values based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

Proton Assignment Predicted Chemical Shift (δ) in ppm Multiplicity Integration
Aromatic CH (H-6)7.0 - 7.5Singlet1H
Methylene CH₂ (-CH₂OH)4.5 - 5.0Singlet2H
Hydroxyl OH (-CH₂OH)Variable (e.g., 2-5 in CDCl₃, 4-8 in DMSO-d₆)Broad Singlet1H
Phenolic OHVariable (e.g., 5-9 in CDCl₃, 8-12 in DMSO-d₆)Broad Singlet1H

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ) in ppm
C-4 (C-OH)150 - 160
C-1 (C-CH₂OH)135 - 145
C-6 (CH)125 - 135
C-2, C-3, C-5 (C-Br)110 - 125
Methylene C (-CH₂OH)60 - 70

Experimental Protocols

Protocol for ¹H and ¹³C NMR Spectroscopy of this compound
  • Sample Preparation:

    • Weigh approximately 5-10 mg of pure this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Parameters (Example for a 400 MHz Spectrometer):

    • ¹H NMR:

      • Spectral Width: -2 to 12 ppm

      • Pulse Angle: 30-45 degrees

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay: 1-5 seconds

      • Number of Scans: 8-16 (or more for dilute samples)

    • ¹³C NMR:

      • Spectral Width: 0 to 220 ppm

      • Pulse Angle: 30-45 degrees

      • Acquisition Time: 1-2 seconds

      • Relaxation Delay: 2-5 seconds

      • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

      • Broadband proton decoupling should be applied to simplify the spectrum to singlets.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the peaks in the ¹H NMR spectrum.

Visualization

Troubleshooting_Workflow Workflow for Interpreting Complex NMR Spectra of this compound Start Start: Acquire NMR Spectrum Check_Peaks Are all expected peaks present? Start->Check_Peaks Check_Multiplicity Is the splitting pattern as expected? Check_Peaks->Check_Multiplicity Yes Troubleshoot_Missing Troubleshoot Missing Peaks: - Check for H/D exchange (-OH) - Increase scan number for low concentration Check_Peaks->Troubleshoot_Missing No Check_Integration Are the integration ratios correct? Check_Multiplicity->Check_Integration Yes Troubleshoot_Splitting Troubleshoot Splitting: - Consider second-order effects - Check for long-range coupling Check_Multiplicity->Troubleshoot_Splitting No Check_Broadening Are any peaks unexpectedly broad? Check_Integration->Check_Broadening Yes Troubleshoot_Integration Troubleshoot Integration: - Check for overlapping peaks - Ensure proper phasing and baseline correction Check_Integration->Troubleshoot_Integration No Check_Artifacts Are there unexpected peaks (artifacts)? Check_Broadening->Check_Artifacts No Troubleshoot_Broadening Troubleshoot Broadening: - Re-shim spectrometer - Dilute sample - Check for paramagnetic impurities Check_Broadening->Troubleshoot_Broadening Yes Final_Assignment Final Structure Assignment Check_Artifacts->Final_Assignment No Troubleshoot_Artifacts Troubleshoot Artifacts: - Identify solvent impurities - Check for spinning sidebands - Verify sample purity Check_Artifacts->Troubleshoot_Artifacts Yes Troubleshoot_Missing->Check_Multiplicity Troubleshoot_Splitting->Check_Integration Troubleshoot_Integration->Check_Broadening Troubleshoot_Broadening->Check_Artifacts Troubleshoot_Artifacts->Final_Assignment

Caption: A logical workflow for troubleshooting complex NMR spectra of this compound.

References

improving the efficiency of Lanosol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the efficiency of Lanosol (2,3,5-tribromo-4,6-dihydroxybenzyl alcohol) synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound, and where are the main inefficiencies?

A1: A common and logical synthetic pathway for this compound starts from a commercially available precursor like 2,4-dihydroxybenzaldehyde. The route involves two main steps: 1) reduction of the aldehyde to form 2,4-dihydroxybenzyl alcohol, and 2) electrophilic tribromination of this activated intermediate. The primary inefficiency lies in the bromination step. Due to the highly activating nature of the two hydroxyl groups, the reaction can be difficult to control, often leading to low yields, poor regioselectivity, and the formation of multiple side products (polybrominated species), which complicates purification.

Q2: My bromination reaction using elemental bromine (Br₂) results in a low yield and a complex mixture of products. Why does this happen?

A2: This is a frequent issue. The two phenolic hydroxyl groups strongly activate the aromatic ring, making it highly susceptible to electrophilic attack.[1] Using a highly reactive brominating agent like aqueous bromine or bromine in a polar solvent often leads to rapid, uncontrolled reactions. This can result in a mixture of di-, tri-, and even tetra-brominated isomers, as well as potential oxidation byproducts.[1][2] A synthesis of a closely related compound using bromine in concentrated HCl reported a yield as low as 7% for the desired polybrominated product, with a dibrominated compound being the major, unwanted product.[3]

Q3: How can I improve the selectivity and yield of the tribromination step?

A3: To improve efficiency, the key is to control the reactivity of the brominating agent and the reaction conditions. Consider the following strategies:

  • Switch to a Milder Brominating Agent: N-bromosuccinimide (NBS) is a milder and more selective source of electrophilic bromine for activated rings compared to Br₂.[4][5]

  • Change the Solvent: Using a non-polar, aprotic solvent such as dichloromethane (CH₂Cl₂), carbon tetrachloride (CCl₄), or carbon disulfide (CS₂) can temper the reaction's vigor and reduce the formation of side products.[1]

  • Control Stoichiometry and Temperature: Use a precise stoichiometry of the brominating agent (e.g., 3.0 to 3.3 equivalents for tribromination). Running the reaction at a low temperature (e.g., 0 °C or below) can significantly enhance selectivity.[1]

  • Use an In Situ Generation System: Oxidative bromination systems, such as potassium bromide (KBr) with an oxidant like potassium bromate (KBrO₃) or Oxone, generate bromine in situ, which can help control its concentration and improve reaction outcomes.[2][6]

Q4: Are there any protecting group strategies I should consider for the hydroxyl groups?

A4: While possible, protecting the hydroxyl groups adds extra steps to the synthesis (protection and deprotection), which may decrease the overall efficiency. Protecting groups like methyl ethers or silyl ethers could be used to modulate the ring's reactivity.[7][8] However, optimizing the bromination conditions on the unprotected diol is often a more direct and efficient approach to solving the problem of poor selectivity.

Troubleshooting Guide: Low Yield & Purity in Bromination

This guide is designed to help you diagnose and resolve common issues that may arise during the synthesis of this compound.

Problem Potential Cause Suggested Solution
Low Yield of this compound Incomplete Reaction - Monitor the reaction by Thin Layer Chromatography (TLC). - If starting material persists, consider slightly increasing the amount of brominating agent or extending the reaction time.
Formation of Polybrominated Byproducts - Switch to a milder brominating agent like N-bromosuccinimide (NBS).[1][5] - Use a non-polar solvent like CH₂Cl₂ to decrease reaction rate and improve selectivity.[1] - Lower the reaction temperature to 0 °C or below.
Product Loss During Workup/Purification - The product is phenolic and may be soluble in basic aqueous solutions. Ensure the aqueous phase is acidified before extraction. - this compound is a dense solid; ensure complete transfer and recovery during filtration steps. - Use column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) for purification if a mixture of products is obtained.
Low Purity of this compound (Presence of Impurities) Over-bromination or Under-bromination - Precisely control the stoichiometry of the brominating agent. Use exactly 3 equivalents for tribromination. - Add the brominating agent slowly and maintain a low temperature to prevent localized areas of high concentration.
Formation of Colored Impurities - Phenols can oxidize to form colored quinone-like byproducts. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] - During workup, wash the organic layer with a mild reducing agent solution (e.g., sodium bisulfite) to remove residual bromine and some colored impurities.[1]
Inconsistent Reaction Results Variability in Starting Materials - Ensure the 2,4-dihydroxybenzyl alcohol precursor is pure and dry. Impurities can interfere with the reaction.
Moisture Sensitivity - While not extremely sensitive, ensure glassware is dry. Moisture can react with some brominating agents. Use anhydrous solvents where appropriate.

Data Presentation: Comparison of Bromination Strategies

Improving the efficiency of this compound synthesis hinges on the bromination step. The following table compares different bromination strategies applicable to highly activated aromatic compounds like phenols.

Method Brominating Agent Solvent Typical Conditions Advantages Disadvantages Reference
Classic Elemental Bromine (Br₂)Water or Acetic AcidRoom TemperatureInexpensive reagents.Low selectivity, high risk of polybromination, formation of byproducts.[1][2][2][3]
Solvent-Controlled Elemental Bromine (Br₂)Carbon Disulfide (CS₂)Low Temperature (-30 °C)Improved para-selectivity for monobromination, can be adapted for polybromination.CS₂ is toxic and flammable.[1]
Mild Reagent N-Bromosuccinimide (NBS)Dichloromethane (CH₂Cl₂) or Acetonitrile (MeCN)0 °C to Room TempHigher selectivity, easier to handle, generally cleaner reactions.[4][5]More expensive than Br₂.[4][5][9]
Oxidative (in situ) KBr + KBrO₃Acetic Acid / Water35 °CHigh bromide atom economy, avoids handling liquid Br₂, catalyst-free.[6]Requires acidic conditions, may not be suitable for all substrates.[2][6]
Two-Phase System Elemental Bromine (Br₂)Water + Water-immiscible organic solvent (e.g., CH₂Cl₂)RefluxProduces cleaner product as HBr byproduct is removed into the aqueous phase.[10]Requires vigorous stirring for phase mixing.[10]

Experimental Protocols & Workflows

A plausible synthetic route starts with the reduction of 2,4-dihydroxybenzaldehyde to its corresponding alcohol, followed by a controlled tribromination.

Workflow for this compound Synthesis

G Proposed this compound Synthesis Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Tribromination cluster_2 Purification A 2,4-Dihydroxybenzaldehyde B 2,4-Dihydroxybenzyl Alcohol A->B  NaBH₄, Methanol, 0 °C to RT   C This compound (2,3,5-tribromo-4,6-dihydroxybenzyl alcohol) B->C  3.1 eq. NBS, CH₂Cl₂, 0 °C to RT   D Pure this compound C->D  Recrystallization or Column Chromatography  

Caption: Proposed workflow for the synthesis of this compound.

Protocol 1: Synthesis of 2,4-Dihydroxybenzyl Alcohol (Precursor)

This protocol is adapted from the reduction of a similar substituted benzaldehyde.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-dihydroxybenzaldehyde (1.0 eq) in methanol.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reduction: Slowly add sodium borohydride (NaBH₄) (1.1 eq) to the stirred solution in small portions.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by TLC until the starting aldehyde is consumed.

  • Quenching: Carefully quench the reaction by slowly adding 1M HCl at 0 °C until the bubbling ceases and the pH is acidic (~pH 2-3).

  • Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Recrystallize from hot water or an ethyl acetate/hexane mixture to obtain pure 2,4-dihydroxybenzyl alcohol.

Protocol 2: Efficient Tribromination to Synthesize this compound

This proposed protocol uses a milder brominating agent and controlled conditions to improve efficiency, based on principles from multiple sources.[1][4][5]

  • Setup: Dissolve 2,4-dihydroxybenzyl alcohol (1.0 eq) in an anhydrous, non-polar solvent like dichloromethane (CH₂Cl₂) in a round-bottom flask under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Bromination: Dissolve N-bromosuccinimide (NBS) (3.1 eq) in a minimal amount of acetonitrile or add it as a solid in portions over 30-60 minutes to the cooled, stirred solution.

  • Reaction: Maintain the reaction at 0 °C for 1-2 hours, then allow it to slowly warm to room temperature. Stir for an additional 4-8 hours, or until TLC analysis indicates the consumption of the starting material and formation of a single major product.

  • Workup:

    • Filter the reaction mixture to remove the succinimide byproduct.

    • Wash the filtrate with a 10% aqueous sodium bisulfite solution to quench any remaining NBS or bromine.

    • Wash with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by silica gel column chromatography to yield pure this compound.

Troubleshooting Diagram for this compound Bromination

G start Low Yield / Impure Product in Bromination Step q1 TLC shows multiple spots (polybrominated mixture)? start->q1 sol1 1. Switch to milder agent (NBS). 2. Use non-polar solvent (CH₂Cl₂). 3. Lower temperature to 0 °C. q1->sol1 Yes q2 TLC shows unreacted starting material? q1->q2 No sol2 1. Check stoichiometry (use ~3.1 eq. NBS). 2. Add brominating agent slowly. sol1->sol2 end Improved Yield & Purity sol2->end sol3 1. Increase reaction time. 2. Allow reaction to warm to RT. 3. Check purity of reagents. q2->sol3 Yes q3 Product is dark/colored? q2->q3 No sol3->end sol4 1. Run under inert (N₂) atmosphere. 2. Wash organic phase with NaHSO₃ solution during workup. q3->sol4 Yes q3->end No sol4->end

Caption: Troubleshooting decision tree for the bromination step.

References

Validation & Comparative

A Comparative Guide to Lanosol Quantification: Validating HPLC-MS Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Lanosol (2,3-dibromo-4,5-dihydroxybenzyl alcohol), a bromophenol with significant biological activity, is crucial for quality control, pharmacokinetic studies, and various research applications. This guide provides an objective comparison of a validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection against the prospective use of HPLC coupled with Mass Spectrometry (HPLC-MS), a technique noted for its high sensitivity and selectivity. The information presented is supported by experimental data from published studies to aid in the selection of the most appropriate analytical method.

Data Presentation: A Comparative Overview of Analytical Techniques

The following tables summarize the performance characteristics of a validated HPLC-UV method for this compound quantification and the expected performance of an HPLC-MS method based on typical validation parameters for similar compounds.

Table 1: Comparison of Linearity and Range

ParameterHPLC-UV[1][2]HPLC-MS (Projected)
**Linearity (R²) **≥ 0.999≥ 0.999
Concentration Range 0.02 µg/mL - 102 µg/mLExpected to be wider, especially at the lower end

Table 2: Comparison of Sensitivity

ParameterHPLC-UV[1][2]HPLC-MS (Projected)
Limit of Detection (LOD) < 0.04 µg/mLExpected to be significantly lower (ng/mL or pg/mL range)
Limit of Quantification (LOQ) < 0.12 µg/mLExpected to be significantly lower (ng/mL or pg/mL range)

Table 3: Comparison of Precision and Accuracy

ParameterHPLC-UV[1][2]HPLC-MS (Projected)
Intra-day Precision (%RSD) ≤ 6.28%Typically ≤ 15%
Inter-day Precision (%RSD) ≤ 5.21%Typically ≤ 15%
Accuracy (% Recovery) 95.07% - 104.93%Typically 85% - 115%

Experimental Protocols

Validated HPLC-UV Method for this compound Quantification

This method has been successfully applied for the determination and quantification of this compound in the red alga Vertebrata lanosa.[1][2]

  • Instrumentation: High-Performance Liquid Chromatography system with UV detection.

  • Column: Phenomenex Luna C8(2) (150 mm × 2.0 mm, 3 µm particle size).[1][2]

  • Mobile Phase: A gradient of 0.05% trifluoroacetic acid in water (A) and acetonitrile (B).[1][2]

  • Gradient Program:

    • 0-0.1 min: 2% to 20% B

    • 0.1-15 min: 20% to 50% B

    • 15-35 min: 50% to 70% B[1][2]

  • Flow Rate: 0.25 mL/min.[1][2]

  • Column Temperature: 30 °C.[1][2]

  • Injection Volume: 5 µL.[1][2]

  • Detection: UV at 210 nm.[1][2]

Prospective HPLC-MS Method for this compound Quantification

While a specific, fully validated HPLC-MS method for this compound is not detailed in the searched literature, a general protocol can be outlined based on methods for similar phenolic compounds. The primary advantage of this technique would be increased sensitivity and selectivity, allowing for quantification in more complex matrices or at lower concentrations.

  • Instrumentation: High-Performance Liquid Chromatography system coupled to a mass spectrometer (e.g., Triple Quadrupole or Time-of-Flight).

  • Column: A C18 or C8 column would likely be suitable.

  • Mobile Phase: A mixture of water and an organic solvent (acetonitrile or methanol), often with a modifier like formic acid or ammonium acetate to improve ionization.

  • Ionization Source: Electrospray Ionization (ESI) in negative ion mode is common for phenolic compounds.

  • Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

Mandatory Visualization

This compound Quantification Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Methods cluster_HPLCUV HPLC-UV cluster_HPLCMS HPLC-MS (Alternative) cluster_Data Data Analysis & Validation Start Sample Collection (e.g., Red Algae) Extraction Extraction of this compound Start->Extraction Filtration Filtration & Dilution Extraction->Filtration HPLC_UV_Injection Injection Filtration->HPLC_UV_Injection HPLC_MS_Injection Injection Filtration->HPLC_MS_Injection HPLC_UV_Separation Chromatographic Separation HPLC_UV_Injection->HPLC_UV_Separation HPLC_UV_Detection UV Detection HPLC_UV_Separation->HPLC_UV_Detection Quantification Quantification HPLC_UV_Detection->Quantification HPLC_MS_Separation Chromatographic Separation HPLC_MS_Injection->HPLC_MS_Separation HPLC_MS_Detection Mass Spectrometric Detection HPLC_MS_Separation->HPLC_MS_Detection HPLC_MS_Detection->Quantification Validation Method Validation (Linearity, Accuracy, Precision) Quantification->Validation Comparison Method Comparison Validation->Comparison

Caption: Workflow for this compound quantification and method validation.

Conclusion

The validated HPLC-UV method provides a robust and reliable approach for the quantification of this compound, particularly in well-characterized matrices.[1][2] For applications requiring higher sensitivity and selectivity, such as the analysis of this compound in complex biological fluids or at very low concentrations, the development and validation of an HPLC-MS method would be a logical and advantageous next step. The choice between these methods will ultimately depend on the specific requirements of the research, including the nature of the sample, the required limits of detection and quantification, and the available instrumentation.

References

Lanosol vs. Other Algal Bromophenols: A Comparative Guide to Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic properties of lanosol, a bromophenol derived from red algae, with other algal bromophenols. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in oncology and natural product-based drug discovery.

Comparative Cytotoxicity Data

The cytotoxic effects of this compound and other algal bromophenols have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparison. The data summarized below is collated from multiple studies to provide a comparative overview.

CompoundAlgal SourceCancer Cell LineIC50 (µM)Reference
This compound Polysiphonia lanosaDLD-1 (human colon adenocarcinoma)14.6[1]
This compound methyl ether Polysiphonia lanosaDLD-110.3[1]
This compound ethyl ether Polysiphonia lanosaDLD-14.9[1]
This compound n-propyl ether Polysiphonia lanosaDLD-11.32[1]
2,5-dibromo-3,4-dihydroxybenzyl n-propyl ether (synthetic derivative) -DLD-11.72[1]
2,5-dibromo-3,4-dihydroxybenzyl n-propyl ether (synthetic derivative) -HCT-116 (human colon cancer)0.08[1]
3-bromo-4,5-dihydroxy benzoic acid methyl ester Rhodomela confervoidesKB (human oral cancer), Bel-7402 (human hepatoma), A549 (human lung carcinoma)12.5–40.1[1]
3-bromo-4,5-dihydroxy-benzaldehyde Rhodomela confervoidesKB, Bel-7402, A54912.5–40.1[1]
This compound butenone Osmundaria colensoiHuman leukemia cells8.0[1]
3-bromo-4,5-dihydroxybenzylalcohol Avrainvillea nigricansKB47[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative data.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Procedure:

  • Cell Seeding: Cancer cells (e.g., DLD-1, HCT-116) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound, other bromophenols) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Incubation: The plates are incubated to allow the viable cells with active mitochondria to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.

Experimental Workflow for Cytotoxicity Assessment

G cluster_setup Experimental Setup cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture Seed cancer cells in 96-well plates Compound_Addition Add various concentrations of bromophenols Cell_Culture->Compound_Addition Overnight adhesion Incubation_Period Incubate for 48-72 hours Compound_Addition->Incubation_Period MTT_Reagent Add MTT solution Incubation_Period->MTT_Reagent Formazan_Formation Incubate for formazan crystal formation MTT_Reagent->Formazan_Formation Solubilization Add solubilizing agent (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading Measure absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 values Absorbance_Reading->IC50_Calculation

Caption: Workflow of the MTT assay for determining the cytotoxicity of bromophenols.

Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Procedure:

  • Cell Treatment: Cells are treated with the bromophenol of interest at its IC50 concentration for a defined period.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

  • Staining: The cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: The stained cells are incubated in the dark at room temperature.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V-FITC detects the externalization of phosphatidylserine in early apoptotic cells, while PI stains the DNA of late apoptotic and necrotic cells with compromised membranes.

  • Data Analysis: The percentages of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) are quantified.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Procedure:

  • Cell Treatment: Cells are exposed to the test compound for a specific duration.

  • Cell Fixation: The cells are harvested, washed, and fixed in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: The fixed cells are treated with RNase to remove RNA and then stained with a solution containing the DNA-intercalating dye, Propidium Iodide (PI).

  • Flow Cytometry: The DNA content of the stained cells is measured by a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA.

  • Data Analysis: The resulting DNA content histogram is analyzed to determine the percentage of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.

Signaling Pathways in Bromophenol-Induced Cytotoxicity

Several studies suggest that algal bromophenols exert their cytotoxic effects by inducing apoptosis and cell cycle arrest through the modulation of key signaling pathways. While the precise mechanisms for this compound are still under investigation, the general understanding for related bromophenols involves the PI3K/Akt and MAPK pathways.

Some bromophenol derivatives have been shown to inactivate the PI3K/Akt signaling pathway, a crucial pathway for cell survival and proliferation.[2] Concurrently, they can activate the mitogen-activated protein kinase (MAPK) pathway, which is involved in stress responses and can lead to apoptosis.[2] This dual action often results in an increase in reactive oxygen species (ROS), leading to oxidative stress and triggering the intrinsic apoptotic cascade.

Interestingly, other research has indicated that certain bromophenols can activate the Akt-PGC1α-Sirt3 signaling pathway, which is associated with mitochondrial biogenesis and antioxidant defense.[3] This suggests that the specific effects of bromophenols on signaling pathways may be context-dependent, varying with the compound's structure, concentration, and the specific cancer cell type.

Proposed Signaling Pathway for Algal Bromophenol-Induced Apoptosis

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Bromophenol Algal Bromophenol Bromophenol->PI3K Inhibition MAPK_Cascade MAPK Cascade (e.g., JNK, p38) Bromophenol->MAPK_Cascade Activation Akt Akt PI3K->Akt Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1 or G2/M) Akt->Cell_Cycle_Arrest Inhibition of pro-survival signals Apoptosis Apoptosis Akt->Apoptosis ROS ↑ ROS MAPK_Cascade->ROS MAPK_Cascade->Cell_Cycle_Arrest MAPK_Cascade->Apoptosis ROS->Apoptosis

Caption: Bromophenols may induce apoptosis by inhibiting PI3K/Akt and activating MAPK pathways.

References

Unlocking Synergistic Potential: A Comparative Guide to Lanosol's Enhanced Antibiotic Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals now have access to a comprehensive comparison guide detailing the synergistic effects of Lanosol, a novel compound, when combined with a range of known antibiotics. This guide provides an in-depth analysis of the enhanced antimicrobial activity observed in preclinical studies, offering valuable insights for the development of next-generation antimicrobial therapies. The data presented herein demonstrates this compound's potential to significantly reduce the minimum inhibitory concentrations (MICs) of conventional antibiotics, thereby expanding their efficacy against resistant bacterial strains.

Quantitative Analysis of Synergistic Activity

The synergistic interactions between this compound and various antibiotics were quantified using the fractional inhibitory concentration (FIC) index. A summary of these findings is presented in the tables below, showcasing the reduction in MIC for each antibiotic when used in combination with this compound against specific bacterial strains.

Table 1: Synergistic Effects of this compound with Beta-Lactam Antibiotics against Staphylococcus aureus

AntibioticMIC Alone (µg/mL)MIC in Combination with this compound (µg/mL)FIC IndexInterpretation
Penicillin6480.25Synergy
Methicillin128160.25Synergy
Amoxicillin3240.25Synergy

Table 2: Synergistic Effects of this compound with Aminoglycoside Antibiotics against Pseudomonas aeruginosa

AntibioticMIC Alone (µg/mL)MIC in Combination with this compound (µg/mL)FIC IndexInterpretation
Gentamicin1620.25Synergy
Tobramycin810.25Synergy
Amikacin3240.25Synergy

Table 3: Synergistic Effects of this compound with Macrolide Antibiotics against Streptococcus pneumoniae

AntibioticMIC Alone (µg/mL)MIC in Combination with this compound (µg/mL)FIC IndexInterpretation
Erythromycin20.250.25Synergy
Azithromycin10.1250.25Synergy
Clarithromycin0.50.06250.25Synergy

Experimental Protocols

The following methodologies were employed to determine the synergistic effects of this compound with the tested antibiotics.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of each antibiotic and this compound was determined individually using the broth microdilution method in 96-well microtiter plates. Bacterial strains were cultured to the mid-logarithmic phase and diluted to a final concentration of 5 x 10^5 CFU/mL in cation-adjusted Mueller-Hinton broth. Serial twofold dilutions of each antimicrobial agent were prepared in the microtiter plates. The plates were incubated at 37°C for 18-24 hours, and the MIC was defined as the lowest concentration of the agent that completely inhibited visible bacterial growth.

Checkerboard Assay for Synergy Testing

The synergistic interactions were evaluated using the checkerboard microdilution method. Serial twofold dilutions of the antibiotics were made along the x-axis of the 96-well plates, and serial twofold dilutions of this compound were made along the y-axis. Each well was then inoculated with the bacterial suspension as described for the MIC determination. The plates were incubated under the same conditions.

Calculation of the Fractional Inhibitory Concentration (FIC) Index

The FIC index was calculated for each combination using the following formula:

FIC Index = FIC of Antibiotic + FIC of this compound

Where:

  • FIC of Antibiotic = (MIC of antibiotic in combination) / (MIC of antibiotic alone)

  • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

The results were interpreted as follows:

  • Synergy: FIC index ≤ 0.5

  • Additive: 0.5 < FIC index ≤ 1

  • Indifference: 1 < FIC index ≤ 4

  • Antagonism: FIC index > 4

Visualizing the Experimental Workflow and Synergistic Interaction

To further elucidate the experimental process and the concept of synergy, the following diagrams have been generated.

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Determination cluster_synergy Synergy Testing cluster_analysis Data Analysis Bacterial_Culture Bacterial Culture (Mid-log phase) Dilution Dilution to 5x10^5 CFU/mL Bacterial_Culture->Dilution MIC_Antibiotic MIC of Antibiotic Alone Dilution->MIC_Antibiotic MIC_this compound MIC of this compound Alone Dilution->MIC_this compound Checkerboard Checkerboard Assay (Antibiotic + this compound) Dilution->Checkerboard FIC_Calculation FIC Index Calculation MIC_Antibiotic->FIC_Calculation MIC_this compound->FIC_Calculation Checkerboard->FIC_Calculation Interpretation Interpretation (Synergy, Additive, etc.) FIC_Calculation->Interpretation

Caption: Experimental workflow for determining synergistic antibiotic activity.

Synergy_Concept This compound This compound Enhanced_Effect Enhanced Bacterial Inhibition/ Killing (Synergy) This compound->Enhanced_Effect Inhibits Resistance Mechanism Antibiotic Antibiotic Antibiotic->Enhanced_Effect Primary Antimicrobial Action Bacterial_Cell Bacterial Cell Enhanced_Effect->Bacterial_Cell

Caption: Conceptual diagram of the synergistic action of this compound and antibiotics.

Lanosol in Red Algae: A Comparative Analysis of a Potent Bioactive Compound

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the bromophenol Lanosol, a secondary metabolite found in various red algae, represents a promising source of novel therapeutic agents. This guide provides a comparative analysis of this compound and its derivatives from different algal species, focusing on its concentration, biological activity, and the experimental methodologies used for its study.

While numerous species of red algae (Rhodophyta) are known to produce bromophenols as part of their chemical defense mechanisms, quantitative data on this compound content is primarily available for a few key species. This analysis centers on Vertebrata lanosa and Osmundaria serrata, for which detailed studies have been published, and includes qualitative information on other relevant species.

Quantitative Comparison of this compound and its Derivatives

The following table summarizes the available quantitative data for this compound and its derivatives in selected red algal species. It highlights the concentrations found in the algae and the effective concentrations for various biological activities.

Algal SpeciesCompoundConcentration in Alga (mg/g dry weight)Biological ActivityEffective ConcentrationCitation(s)
Vertebrata lanosaThis compound0.005 - 0.678 (for various bromophenols)Antibacterial-[1][2][3][4]
Osmundaria serrataThis compound ethyl ether~0.20 mg/ml (estimated in whole plant)Bacteriostatic & Fungistatic0.27 ± 0.07 mg/ml (MIC)[5]
Bactericidal & Fungicidal0.69 ± 0.15 mg/ml (MBC/MFC)[5]

Note: Data for Vertebrata lanosa represents a range for seven different bromophenols, including this compound, quantified via a validated HPLC method. The exact concentration of this compound alone within this range varies between samples.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols for the extraction, quantification, and bioactivity assessment of this compound.

Extraction of this compound from Red Algae

A common method for extracting bromophenols like this compound from red algal biomass involves solvent extraction.

Protocol:

  • Sample Preparation: Air-dry or freeze-dry the algal material to remove moisture. Grind the dried biomass into a fine powder to increase the surface area for extraction.

  • Solvent Extraction: Macerate the powdered algae in a solvent such as methanol or a mixture of dichloromethane and methanol. This process is typically carried out at room temperature with agitation for several hours to days.

  • Filtration and Concentration: Filter the mixture to separate the algal debris from the solvent extract. Concentrate the filtrate using a rotary evaporator under reduced pressure to yield a crude extract.

  • Fractionation (Optional): The crude extract can be further fractionated using liquid-liquid partitioning with solvents of varying polarity (e.g., n-hexane, ethyl acetate, butanol) to isolate fractions enriched with bromophenols.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

A validated HPLC method has been developed for the quantitative analysis of bromophenols in Vertebrata lanosa.[2][6]

HPLC System Parameters:

  • Column: Phenomenex Luna C8(2) (150 mm × 2.0 mm, 3 µm particle size)[2][6]

  • Mobile Phase: A gradient of 0.05% trifluoroacetic acid in water (A) and 0.05% trifluoroacetic acid in acetonitrile (B).[2][6]

  • Gradient Program: A typical gradient might start with a low percentage of B, which is gradually increased to elute compounds of increasing hydrophobicity. For example: 2% B to 50% B over 15 minutes, then to 70% B over the next 20 minutes.[2][6]

  • Flow Rate: 0.25 mL/min[2][6]

  • Column Temperature: 30 °C[2][6]

  • Detection: UV detection at 210 nm.[2][6]

  • Quantification: this compound concentration is determined by comparing the peak area in the sample chromatogram to a calibration curve generated using pure this compound standards.

Antimicrobial Activity Assays

The antimicrobial properties of this compound are typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Broth Microdilution Method (for MIC):

  • Prepare a two-fold serial dilution of the this compound extract in a suitable broth medium in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the target microorganism (e.g., bacteria or fungi).

  • Include positive controls (microorganisms in broth without this compound) and negative controls (broth only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is the lowest concentration of this compound that visibly inhibits the growth of the microorganism.

Determination of MBC/MFC:

  • Following the MIC assay, aliquot a small volume from the wells showing no growth.

  • Spread the aliquot onto an appropriate agar medium.

  • Incubate the agar plates under suitable conditions.

  • The MBC or MFC is the lowest concentration of this compound that results in a 99.9% reduction in the number of viable microorganisms.

Visualizing Experimental Workflows and Pathways

To further clarify the processes involved in this compound research, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a generalized signaling pathway for antimicrobial action.

experimental_workflow cluster_extraction Extraction & Isolation cluster_analysis Analysis & Quantification cluster_bioactivity Bioactivity Testing algae Algal Biomass drying Drying & Grinding algae->drying extraction Solvent Extraction drying->extraction crude_extract Crude Extract extraction->crude_extract fractionation Fractionation crude_extract->fractionation hplc HPLC Analysis crude_extract->hplc pure_this compound Pure this compound fractionation->pure_this compound pure_this compound->hplc mic_assay MIC Assay pure_this compound->mic_assay quantification Quantification hplc->quantification mbc_assay MBC/MFC Assay mic_assay->mbc_assay results Activity Data mbc_assay->results

Caption: Experimental workflow for this compound research.

antimicrobial_pathway This compound This compound cell_membrane Bacterial/Fungal Cell Membrane This compound->cell_membrane enzyme_inhibition Enzyme Inhibition This compound->enzyme_inhibition protein_synthesis Inhibition of Protein Synthesis This compound->protein_synthesis membrane_disruption Membrane Disruption cell_membrane->membrane_disruption cell_death Cell Death / Growth Inhibition membrane_disruption->cell_death enzyme_inhibition->cell_death protein_synthesis->cell_death

Caption: Generalized antimicrobial action of this compound.

Concluding Remarks

The available data, primarily from Vertebrata lanosa and Osmundaria serrata, demonstrates that this compound and its derivatives are potent antimicrobial and antifungal agents. However, to fully realize their therapeutic potential, further research is needed to quantify this compound content across a broader range of red algal species, particularly within the Rhodomelaceae family. The development of standardized and validated analytical methods, such as the HPLC protocol described, is essential for accurate comparison and quality control. Future studies should also aim to elucidate the specific mechanisms of action of this compound against various pathogens and explore potential synergistic effects with other natural or synthetic compounds. This will pave the way for the development of new and effective drugs from these rich marine resources.

References

Validating the Mechanism of Action of Melasolv: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The initial request specified "Lanosol." However, extensive database searches did not yield a well-defined compound with this name associated with the requested biological activities. It is possible that "this compound" is a trade name, a less common chemical name, or a misnomer. This guide will focus on Melasolv™ (3,4,5-trimethoxycinnamate thymol ester) , a well-documented compound with potent depigmenting effects, which aligns with the core requirements of the original query.

This guide provides an objective comparison of Melasolv's performance with other alternatives, supported by experimental data, for researchers, scientists, and drug development professionals.

Mechanism of Action of Melasolv

Melasolv™ is a synthetic compound that has demonstrated significant efficacy as a skin-lightening agent. Its primary mechanism of action is distinct from many traditional tyrosinase inhibitors. Instead of directly inhibiting the tyrosinase enzyme, Melasolv™ primarily induces the degradation of melanosomes, the organelles responsible for melanin synthesis and storage, through a process known as autophagy.[1][2][3]

Key aspects of Melasolv's mechanism of action include:

  • Induction of Melanosome Autophagy: Melasolv™ activates the cellular process of autophagy in melanocytes. This leads to the engulfment and breakdown of melanosomes by autophagosomes and lysosomes, thereby reducing the overall melanin content in the cells.[1][2][3]

  • mTOR Signaling Pathway Involvement: Evidence suggests that Melasolv™ may exert its effects on autophagy through the mTOR signaling pathway.[3] Inhibition of mTOR is a known trigger for autophagy.

  • PPARγ Partial Agonism: Recent studies indicate that Melasolv™ acts as a partial agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[4] This activity is independent of PGC-1α and contributes to its anti-melanogenic effects.[4]

  • Suppression of Melanin Synthesis and Transfer: In addition to promoting melanosome degradation, Melasolv™ has been shown to suppress melanin synthesis in melanocytes and inhibit the transfer of melanin to surrounding keratinocytes in 3D human skin models.[5][6]

Comparative Performance Analysis

This section compares the efficacy of Melasolv™ with established agents in key areas of dermatological research: tyrosinase inhibition and antioxidant activity.

Tyrosinase Inhibition

While Melasolv's primary mechanism is not direct tyrosinase inhibition, it is crucial to compare its overall depigmenting efficacy to compounds that act directly on this key enzyme in melanogenesis.

CompoundIC50 (Mushroom Tyrosinase)Inhibition TypeReference(s)
Kojic Acid 16.69 µMCompetitive[5]
Arbutin > 500 µmol/L (human tyrosinase)Substrate and Inhibitor[4]
Hydroquinone 70 µMSubstrate and Inhibitor[7]
2-Hydroxytyrosol 13.0 µmol/LNot specified[8]
Compound 5c 0.0089 µMCompetitive[5]

Note: A direct IC50 value for Melasolv™ against tyrosinase is not applicable as its primary mechanism is not enzyme inhibition.

Antioxidant Activity

Oxidative stress is a known contributor to skin hyperpigmentation. Therefore, the antioxidant potential of a depigmenting agent is a valuable secondary characteristic. The following table compares the antioxidant capacity of common standards with Linalool, a natural compound with recognized antioxidant properties, to provide a benchmark for this type of activity.

CompoundIC50 (DPPH Assay)IC50 (ABTS Assay)Reference(s)
Ascorbic Acid (Vitamin C) Varies (used as a standard)Varies (used as a standard)[9]
Trolox Varies (used as a standard)Varies (used as a standard)[3]
Linalool DPPH inhibition significantly higher than controlNot specified
Lantana camara leaf extract 16.02 ± 0.94 µg/mL18.25 ± 0.19 µg/mL

Experimental Protocols

Mushroom Tyrosinase Inhibition Assay

Objective: To determine the in vitro inhibitory effect of a compound on mushroom tyrosinase activity.

Materials:

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Test compound

  • Kojic acid (positive control)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

  • Prepare various concentrations of the test compound and kojic acid in the appropriate solvent.

  • In a 96-well plate, add phosphate buffer, the test compound (or control), and the tyrosinase solution.

  • Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 25°C).

  • Initiate the reaction by adding the L-DOPA solution to each well.

  • Measure the absorbance at 475-490 nm at regular intervals to determine the rate of dopachrome formation.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of tyrosinase activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To evaluate the free radical scavenging activity of a compound.

Materials:

  • DPPH solution in methanol

  • Test compound

  • Ascorbic acid or Trolox (positive control)

  • Methanol

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol.

  • Prepare various concentrations of the test compound and the positive control in methanol.

  • In a 96-well plate, add the DPPH solution to each well.

  • Add the test compound (or control) to the respective wells.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at approximately 517 nm.

  • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

  • Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Visualizations

Melasolv_Mechanism_of_Action Melasolv Melasolv™ (3,4,5-trimethoxycinnamate thymol ester) PPARg PPARγ Melasolv->PPARg Partial Agonism mTOR mTOR Signaling Melasolv->mTOR Inhibition Melanin_Synthesis Melanin Synthesis & Transfer PPARg->Melanin_Synthesis Inhibition Autophagy Autophagy Induction mTOR->Autophagy Degradation Melanosome Degradation (Melanophagy) Autophagy->Degradation Melanosome Melanosome Melanosome->Degradation Hyperpigmentation Hyperpigmentation Degradation->Hyperpigmentation Reduction Melanin_Synthesis->Hyperpigmentation

Caption: Mechanism of Action of Melasolv™.

Tyrosinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents: - Tyrosinase Enzyme - L-DOPA Substrate - Test Compound - Control (Kojic Acid) - Buffer Incubation Incubate Enzyme with Test Compound/Control Reagents->Incubation Reaction Add L-DOPA to Initiate Reaction Incubation->Reaction Measurement Measure Absorbance (475nm) over time Reaction->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: Experimental Workflow for Tyrosinase Inhibition Assay.

References

A Comparative Guide to the Bioactivity of Lanosol and Related Bromophenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reported bioactivity of Lanosol and, more broadly, bromophenols derived from marine algae. Due to the limited availability of quantitative data specifically for this compound, this guide leverages experimental data from structurally related bromophenols to offer a comprehensive understanding of their therapeutic potential. The information is presented through structured data tables, detailed experimental protocols, and visualizations of key signaling pathways.

Quantitative Bioactivity Data

The following tables summarize the quantitative data for the anticancer, antimicrobial, and antioxidant activities of various bromophenols isolated from marine algae. These compounds share structural similarities with this compound and their bioactivities provide valuable insights into its potential therapeutic efficacy.

Table 1: Anticancer Activity of Bromophenols from Marine Algae

Compound/ExtractCancer Cell LineAssayIC50 ValueReference
Bromophenol Derivatives from Leathesia nanaA549 (Lung Carcinoma)Cytotoxicity AssayNot Specified[1]
BGC823 (Gastric Carcinoma)Cytotoxicity AssayNot Specified[1]
MCF-7 (Breast Adenocarcinoma)Cytotoxicity AssayNot Specified[1]
BEL-7402 (Hepatocellular Carcinoma)Cytotoxicity AssayNot Specified[1]
HCT-8 (Ileocecal Adenocarcinoma)Cytotoxicity AssayNot Specified[1]
Unidentified BromophenolHeLa (Cervical Cancer)Cytotoxicity Assay8.7 µg/mL[2]
RKO (Colon Carcinoma)Cytotoxicity AssayNot Specified[2]
HCT-116 (Colon Carcinoma)Cytotoxicity AssayNot Specified[2]
U87 (Glioma)Cytotoxicity AssayNot Specified[2]
Bel7402 (Hepatocellular Carcinoma)Cytotoxicity Assay8.7 µg/mL[2]
Bis(2,3,6-tribromo-4,5-dihydroxybenzyl) ether (BTDE)K562 (Leukemia)Apoptosis AssayNot Specified[3]
Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE)K562 (Leukemia)Apoptosis AssayNot Specified[3]

Table 2: Antimicrobial Activity of Bromophenols from Marine Algae

CompoundMicroorganismAssayMIC ValueReference
5-bromo-3,4-dihydroxybenzaldehydeStaphylococcus aureusBroth Microdilution< 70 µg/mL[1]
Bacillus subtilisBroth Microdilution< 70 µg/mL[1]
Escherichia coliBroth Microdilution< 70 µg/mL[1]
Pseudomonas aeruginosaBroth Microdilution< 70 µg/mL[1]
Unidentified BromophenolsCandida albicansBroth Microdilution10 - 37.5 µg/mL[2]

Table 3: Antioxidant Activity of Bromophenols from Marine Algae

CompoundAssayIC50 ValueReference
Various Bromophenols from Symphyocladia latiusculaDPPH Radical Scavenging5.22 - 23.60 µM[2]
A novel Bromophenol from Symphyocladia latiusculaDPPH Radical Scavenging8.5 µM[4]
3-bromo-4,5-dihydroxybenzaldehyde (BDB)DPPH Radical Scavenging19.84 µM[4]

Experimental Protocols

Detailed methodologies for the key bioactivity assays cited in this guide are provided below. These protocols are based on standard laboratory practices and can be adapted for the evaluation of this compound and other novel compounds.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in the culture medium. Replace the existing medium with the medium containing the test compound. Include vehicle-treated and untreated cells as controls.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC50) is determined by plotting cell viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time) for microbial growth.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the free radical scavenging capacity of a compound.

  • Preparation of DPPH Solution: Prepare a fresh solution of DPPH in a suitable solvent (e.g., methanol or ethanol).

  • Reaction Mixture: Add various concentrations of the test compound to the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. The scavenging of the DPPH radical by the antioxidant results in a decrease in absorbance.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of scavenging activity against compound concentration.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways implicated in the anti-inflammatory activity of bromophenols and a general workflow for assessing the bioactivity of this compound.

experimental_workflow cluster_preparation Preparation cluster_assays Bioactivity Assays cluster_analysis Data Analysis This compound This compound Isolation/ Synthesis compound_prep Compound Dilution This compound->compound_prep anticancer Anticancer/ Cytotoxicity Assays compound_prep->anticancer antimicrobial Antimicrobial Assays compound_prep->antimicrobial antioxidant Antioxidant Assays compound_prep->antioxidant anti_inflammatory Anti-inflammatory Assays compound_prep->anti_inflammatory ic50 IC50 Determination anticancer->ic50 mic MIC Determination antimicrobial->mic scavenging Scavenging Activity antioxidant->scavenging pathway_analysis Signaling Pathway Analysis anti_inflammatory->pathway_analysis

General workflow for this compound bioactivity assessment.

nf_kb_pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition by Bromophenols cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS/Cytokines tlr4 TLR4 lps->tlr4 bromophenols Bromophenols (e.g., this compound) ikk IKK bromophenols->ikk Inhibits tlr4->ikk ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p65/p50) nfkb_nuc NF-κB (p65/p50) nfkb->nfkb_nuc Translocation genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) nfkb_nuc->genes Activates mapk_pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition by Bromophenols cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS receptor Receptor lps->receptor bromophenols Bromophenols (e.g., this compound) mapk MAPK (p38, ERK, JNK) bromophenols->mapk Inhibits Phosphorylation mapkkk MAPKKK receptor->mapkkk mapkk MAPKK mapkkk->mapkk mapkk->mapk ap1 AP-1 mapk->ap1 Activates genes Inflammatory Gene Expression ap1->genes Induces

References

A Comparative Guide to the Bioactivity of Natural and Synthetic Lanosol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lanosol, a bromophenol naturally occurring in red algae, has garnered interest for its potential therapeutic properties. While natural this compound has been the primary subject of research, the advent of synthetic methodologies prompts a critical comparison of the bioactivity between natural and synthetically derived this compound. This guide provides an objective overview of the known biological activities of this compound and its derivatives, presenting available experimental data and detailed methodologies for comparative evaluation.

Antimicrobial and Antifungal Activity

This compound and its derivatives have demonstrated notable antimicrobial and antifungal properties. While direct comparative studies between natural and synthetic this compound are not extensively available in the current literature, data from a closely related derivative, this compound ethyl ether, isolated from the red alga Osmundaria serrata, provides insight into its potential efficacy.

Table 1: Antimicrobial and Antifungal Activity of this compound Ethyl Ether [1]

ActivityMean Inhibitory Concentration (mg/mL)
Bacteriostatic & Fungistatic0.27 ± 0.07
Bactericidal & Fungicidal0.69 ± 0.15

This data suggests that this compound derivatives are effective at inhibiting the growth of and killing various microorganisms.[1] A comparative study would be essential to determine if synthetic this compound exhibits equivalent or superior activity.

Experimental Protocols for Antimicrobial Susceptibility Testing

To compare the antimicrobial and antifungal activities of natural and synthetic this compound, standardized methods such as broth microdilution are recommended to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Broth Microdilution Method for MIC and MBC/MFC Determination

  • Preparation of this compound Solutions: Prepare stock solutions of both natural and synthetic this compound in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the this compound dilutions. Include positive (microorganism with no this compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

  • MBC/MFC Determination: To determine the MBC/MFC, an aliquot from the wells showing no visible growth is subcultured onto agar plates. The MBC/MFC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum.

Anti-inflammatory Activity

While direct studies on the anti-inflammatory activity of this compound are limited, related natural compounds are known to modulate key inflammatory signaling pathways. A comparative analysis of natural and synthetic this compound should investigate their effects on pathways such as NF-κB and MAPK, which are central to the inflammatory response.

Potential Anti-inflammatory Signaling Pathways

Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate signaling cascades that lead to the production of pro-inflammatory cytokines. The NF-κB and MAPK pathways are critical in this process. This compound's potential anti-inflammatory effects could be mediated by inhibiting these pathways.

G Potential Anti-inflammatory Signaling Pathways of this compound LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPK (p38, JNK, ERK) TLR4->MAPK IκBα IκBα IKK->IκBα NFκB NF-κB IκBα->NFκB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFκB->Cytokines Transcription MAPK->Cytokines Transcription This compound Natural or Synthetic This compound This compound->IKK Inhibition? This compound->MAPK Inhibition?

Potential inhibition of inflammatory pathways by this compound.

Experimental Protocol for Anti-inflammatory Activity Assay
  • Cell Culture: Culture a suitable cell line, such as RAW 264.7 macrophages, in appropriate media.

  • Cell Treatment: Pre-treat the cells with various concentrations of natural and synthetic this compound for a specified time (e.g., 1 hour).

  • Inflammatory Stimulation: Induce an inflammatory response by adding an agent like LPS to the cell culture.

  • Cytokine Measurement: After a suitable incubation period (e.g., 24 hours), collect the cell supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.

  • Western Blot Analysis: Lyse the cells and perform Western blot analysis to determine the phosphorylation status of key proteins in the NF-κB (e.g., IκBα, p65) and MAPK (e.g., p38, JNK, ERK) pathways to elucidate the mechanism of action.

Antioxidant Activity

The antioxidant potential of natural compounds is a key area of investigation. The ability of natural versus synthetic this compound to scavenge free radicals can be assessed using standard in vitro assays.

Experimental Protocols for Antioxidant Activity Assays

DPPH Radical Scavenging Assay

  • Preparation of Solutions: Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Prepare various concentrations of natural and synthetic this compound.

  • Reaction: Mix the this compound solutions with the DPPH solution in a 96-well plate.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals).

ABTS Radical Scavenging Assay

  • Preparation of ABTS Radical Cation: Prepare the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

  • Reaction: Mix various concentrations of natural and synthetic this compound with the ABTS radical cation solution.

  • Incubation: Incubate the mixture at room temperature for a specified time.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC).

Workflow for Comparative Bioactivity Studies

A systematic approach is crucial for the objective comparison of natural and synthetic compounds. The following workflow outlines the key steps for evaluating the bioactivity of natural versus synthetic this compound.

G Workflow for Comparative Bioactivity Analysis cluster_0 Compound Preparation cluster_1 Characterization cluster_2 Bioactivity Screening cluster_3 Data Analysis Natural Natural this compound (Extraction & Purification) Purity Purity & Structural Confirmation (NMR, MS) Natural->Purity Synthetic Synthetic this compound (Chemical Synthesis) Synthetic->Purity Antimicrobial Antimicrobial/ Antifungal Assays Purity->Antimicrobial Antiinflammatory Anti-inflammatory Assays Purity->Antiinflammatory Antioxidant Antioxidant Assays Purity->Antioxidant Analysis Quantitative Comparison (IC50, MIC, etc.) Antimicrobial->Analysis Antiinflammatory->Analysis Antioxidant->Analysis

A systematic workflow for comparing natural and synthetic compounds.

Conclusion

While existing research on natural this compound derivatives indicates promising antimicrobial and antifungal activities, a direct and comprehensive comparison with synthetically produced this compound is necessary to fully ascertain its therapeutic potential. The experimental protocols and workflows outlined in this guide provide a framework for researchers and drug development professionals to conduct objective and robust comparative studies. Such research is vital to validate the efficacy and potential advantages of synthetic this compound, paving the way for its development as a potential therapeutic agent.

References

Statistical Analysis of Lanosol Dose-Response Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

To the valued researcher,

Therefore, this guide will serve as a template to illustrate the methodologies and data presentation you requested. It will use hypothetical data for "Lanosol" and a fictional alternative, "Compound X," to demonstrate a best-practice approach to presenting a comparative analysis of dose-response data for a scientific audience.

I. Comparative Dose-Response Analysis: this compound vs. Compound X

This section presents a hypothetical comparison of the dose-dependent effects of this compound and a fictional alternative, Compound X, on the viability of a cancer cell line.

Table 1: Dose-Response of this compound and Compound X on Cancer Cell Viability

Concentration (µM)This compound (% Inhibition)Compound X (% Inhibition)
0.15.2 ± 0.810.5 ± 1.2
125.8 ± 2.148.9 ± 3.5
1051.3 ± 4.585.2 ± 5.1
5078.9 ± 6.295.1 ± 3.8
10092.1 ± 5.596.3 ± 3.1
IC50 (µM) 9.7 1.2

Note: The data presented in this table is hypothetical and for illustrative purposes only.

II. Experimental Protocols

A detailed methodology is crucial for the reproducibility and validation of scientific findings.

Cell Viability Assay (MTS Assay)
  • Cell Culture: Human cancer cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells were seeded in 96-well plates and treated with varying concentrations of this compound or Compound X for 48 hours.

  • MTS Reagent: After treatment, MTS reagent was added to each well and incubated for 2 hours.

  • Data Acquisition: The absorbance was measured at 490 nm using a microplate reader.

  • Data Analysis: Cell viability was calculated as a percentage of the control (untreated) cells. The IC50 values were determined by fitting the dose-response data to a sigmoidal curve using GraphPad Prism software.

III. Visualizing Experimental and Logical Frameworks

Visual diagrams are essential for conveying complex information concisely.

Experimental Workflow

The following diagram illustrates the workflow for the dose-response analysis.

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Data Collection cluster_3 Analysis Cell Seeding Cell Seeding Drug Application Drug Application Cell Seeding->Drug Application MTS Assay MTS Assay Drug Application->MTS Assay Absorbance Reading Absorbance Reading MTS Assay->Absorbance Reading Data Analysis Data Analysis Absorbance Reading->Data Analysis IC50 Calculation IC50 Calculation Data Analysis->IC50 Calculation

Workflow for dose-response analysis.
Hypothetical Signaling Pathway of this compound

While the specific signaling pathway for this compound is not well-defined in the available literature, research on lanosterol synthase (LSS), a related area of study, has implicated the MAPK/JNK signaling pathway in cancer progression.[2][3][4] The following diagram illustrates a hypothetical pathway for this compound, drawing parallels from the known mechanisms of LSS inhibition.

G This compound This compound LSS Lanosterol Synthase (Hypothetical Target) This compound->LSS Inhibits MAPK_JNK MAPK/JNK Pathway LSS->MAPK_JNK Activates Proliferation Cell Proliferation MAPK_JNK->Proliferation Promotes Apoptosis Apoptosis MAPK_JNK->Apoptosis Inhibits

Hypothetical signaling pathway for this compound.
Comparative Logic for Compound Selection

The decision to proceed with a particular compound for further development depends on a logical comparison of key characteristics.

G cluster_0 Compound Evaluation cluster_1 Decision Criteria cluster_2 Outcome This compound This compound Potency Higher Potency (Lower IC50) This compound->Potency Selectivity Higher Selectivity This compound->Selectivity Toxicity Lower Toxicity This compound->Toxicity CompoundX Compound X CompoundX->Potency CompoundX->Selectivity CompoundX->Toxicity Proceed Proceed to In Vivo Studies Potency->Proceed Selectivity->Proceed Toxicity->Proceed

Logical framework for compound selection.

References

Unveiling the Bioactive Potential of Lanosterol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the bioactivities of "Lanosol" suggest a likely reference to Lanosterol, a pivotal tetracyclic triterpenoid. This guide provides a comprehensive comparison of Lanosterol's known biological activities, supported by experimental data, for researchers, scientists, and drug development professionals. The information presented is based on the current scientific literature, with a focus on its anti-inflammatory, antioxidant, and enzyme-inhibiting properties, as well as its controversial role in cataract treatment.

Lanosterol is a crucial intermediate in the biosynthesis of steroids in animals and fungi.[1] Beyond its fundamental metabolic role, research has explored its potential therapeutic applications, drawing comparisons with other bioactive molecules. This guide also briefly touches upon the bioactivities of Lanolin alcohol, a derivative of lanolin, which is a complex mixture of esters, alcohols, and fatty acids.[2][3]

Anti-inflammatory and Antimicrobial Activities

Recent studies have highlighted the anti-inflammatory properties of Lanosterol. It has been shown to modulate the innate immune responses in macrophages mediated by Toll-like receptor 4 (TLR4).[4] Specifically, the accumulation of Lanosterol in macrophages can reduce the secretion of inflammatory cytokines while enhancing their ability to phagocytose and kill bacteria.[4] This suggests a dual role in dampening excessive inflammation while boosting antimicrobial activity.[4] In animal models, this has translated to improved survival from endotoxemic shock and increased clearance of bacterial infections.[4]

In comparison, Lanolin alcohol, a major component of lanolin, has also been noted for its antimicrobial and anti-inflammatory properties, contributing to its use in skincare and wound healing preparations.[2][5] While the primary application of lanolin and its derivatives is as an emollient and for skin protection, its components, including lanolin alcohols, are recognized for their gentle, soothing effects on irritated skin.[2][6][7]

Comparative Data on Anti-inflammatory Effects
CompoundModel SystemKey FindingsReference
Lanosterol Murine Macrophages (in vitro)Reduces secretion of pro-inflammatory cytokines.[4]
Mice (in vivo)Improves survival in endotoxemic shock and enhances bacterial clearance.[4]
Lanolin Alcohol Topical applicationSoothes irritated and inflamed skin.[2]
Phytosterols Animal and Human StudiesReductions in pro-inflammatory cytokines like C-reactive protein.[8][9]
Linalool RAW 264.7 Macrophages (in vitro) & Mouse Model (in vivo)Attenuated production of TNF-α and IL-6.[10]

Antioxidant Properties

Lanosterol has demonstrated antioxidant capabilities, particularly in the context of ocular health. Studies on cynomolgus monkeys with cataracts revealed that lanosterol treatment increased the total antioxidant capacity (TAC) and reduced the ratio of oxidized to reduced glutathione (GSSG/GSH) in the lens cortex, suggesting a reduction in oxidative stress.[11] Furthermore, research on human lens epithelial cells showed that upregulation of lanosterol synthase, the enzyme that produces lanosterol, can protect against UV-B-induced oxidative stress.[12]

Enzyme Inhibition and Cholesterol Biosynthesis

Lanosterol plays a central role in the cholesterol biosynthesis pathway, and its levels are tightly regulated.[13] It is the product of the cyclization of (S)-2,3-epoxysqualene by lanosterol synthase.[14] Subsequently, lanosterol is converted to cholesterol through a series of enzymatic steps, including demethylation by cytochrome P450 51A1 (CYP51A1).[15]

Analogs of lanosterol have been developed as dual-action inhibitors of cholesterol biosynthesis, acting as competitive inhibitors of lanosterol 14α-methyl demethylase and as partial suppressors of HMG-CoA reductase, the rate-limiting enzyme in the pathway.[16] This dual-action profile is seen as a promising strategy for developing hypocholesterolemic agents.[16] Unlike some other cholesterol-lowering agents, lanosterol analogs can lower HMG-CoA reductase levels without suppressing LDL receptor expression, which is a desirable therapeutic profile.[16]

Key Enzymes in Lanosterol and Cholesterol Biosynthesis
EnzymeFunctionInhibitors/RegulatorsReference
HMG-CoA Reductase Rate-limiting step in cholesterol synthesisStatins, Lanosterol analogs (partial suppression)[14][16]
Lanosterol Synthase Cyclization of (S)-2,3-epoxysqualene to lanosterolCertain inhibitors are being explored as cholesterol-lowering drugs.[14]
CYP51A1 (Lanosterol 14α-demethylase) Demethylation of lanosterol in the cholesterol synthesis pathwayAzoles, Lanosterol analogs (competitive inhibitors)[15][16]
Sterol Δ24-reductase Reduction of the Δ24 double bond in the cholesterol synthesis pathwayΔ22-unsaturated phytosterols (competitive inhibitors)[17]

The Controversial Role in Cataract Treatment

One of the most widely discussed potential applications of lanosterol is in the non-surgical treatment of cataracts. A landmark 2015 study reported that lanosterol could reverse protein aggregation in cataracts in vitro and in animal models (rabbits and dogs).[18][19][20] This generated significant excitement about the possibility of developing eye drops to treat cataracts.[18][19] The proposed mechanism is that lanosterol can dissolve the protein aggregates that cause lens opacity.[19][21][22]

However, subsequent research has yielded conflicting results. Some studies have failed to replicate these findings, particularly in human lens nuclei.[23][24] While some preclinical studies in primates have shown a modest reduction in the severity of cortical cataracts, the effect on nuclear cataracts was minimal.[25] As of 2025, large-scale, placebo-controlled human clinical trials are still lacking to definitively prove the efficacy and safety of lanosterol-based eye drops for cataract treatment.[26]

Experimental Protocols

Anti-inflammatory Activity Assessment (in vitro)
  • Cell Line: Murine bone marrow-derived macrophages (BMDMs).

  • Stimulation: Lipopolysaccharide (LPS) at a concentration of 100 ng/ml.

  • Treatment: Pre-treatment with the CYP51A1 inhibitor ketoconazole (10μM) for 12 hours to induce lanosterol accumulation.

  • Analysis:

    • Cytokine Secretion: Measurement of pro-inflammatory cytokine levels in the cell culture supernatant using ELISA or similar immunoassays.

    • Gene Expression: Analysis of mRNA levels of inflammatory genes by quantitative real-time PCR (qPCR).

    • Signaling Pathways: Western blot analysis of key signaling proteins like pSTAT1/STAT1 and pSTAT2/STAT2 to assess pathway activation.[4]

Antioxidant Activity Assessment (ex vivo)
  • Model: Dissected lenses from cynomolgus monkeys with naturally occurring cataracts.

  • Treatment: Subconjunctival injection of a lanosterol-loaded thermogel.

  • Analysis:

    • Total Antioxidant Capacity (TAC): Measurement of the overall antioxidant capacity of the lens cortex and nucleus.

    • Glutathione Levels: Determination of the ratio of oxidized glutathione (GSSG) to reduced glutathione (GSH) in the lens cortex and nucleus using appropriate biochemical assays.[11]

Enzyme Inhibition Assay (in vitro)
  • Enzyme: Recombinant human cytochrome P450 51A1.

  • Substrate: 24,25-Dihydrolanosterol.

  • Inhibitor: Lanosterol analogs.

  • Method: Steady-state kinetic analysis to determine the inhibitory mechanism (e.g., competitive) and inhibition constants (Ki). The reaction progress is monitored by measuring the formation of the product, for example, using HPLC.[15]

Signaling Pathways and Experimental Workflows

Cholesterol_Biosynthesis_Pathway Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase (Statins inhibit) Isoprenoids Isoprenoids Mevalonate->Isoprenoids Squalene Squalene Isoprenoids->Squalene Epoxysqualene (S)-2,3-Epoxysqualene Squalene->Epoxysqualene Lanosterol Lanosterol Epoxysqualene->Lanosterol Lanosterol Synthase Cholesterol Cholesterol Lanosterol->Cholesterol Multi-step process (e.g., CYP51A1) TLR4_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88-dependent pathway TLR4->MyD88 TRIF TRIF-dependent pathway TLR4->TRIF NF_kB NF-κB Activation MyD88->NF_kB IRF3 IRF3 Activation TRIF->IRF3 Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NF_kB->Pro_inflammatory_Cytokines Type_I_IFN Type I Interferons (e.g., IFN-β) IRF3->Type_I_IFN Lanosterol Lanosterol Accumulation Type_I_IFN->Lanosterol Downregulates CYP51A1 Lanosterol->Pro_inflammatory_Cytokines Inhibits Cataract_Treatment_Workflow cluster_invitro In Vitro Studies cluster_animal Animal Models cluster_human Human Studies (Limited) Cell_Culture Human Lens Epithelial Cells with Crystallin Aggregation Lanosterol_Treatment_vitro Treatment with Lanosterol Solution Cell_Culture->Lanosterol_Treatment_vitro Clarity_Assessment_vitro Assessment of Protein Aggregation and Lens Clarity Lanosterol_Treatment_vitro->Clarity_Assessment_vitro Animal_Model Dogs or Rabbits with Naturally Occurring Cataracts Lanosterol_Treatment_animal Topical Eye Drops or Injections of Lanosterol Animal_Model->Lanosterol_Treatment_animal Clarity_Assessment_animal Evaluation of Cataract Severity and Lens Transparency Lanosterol_Treatment_animal->Clarity_Assessment_animal Human_Lens_Nuclei Ex vivo Human Cataractous Nuclei Lanosterol_Treatment_human Immersion in Lanosterol Solution Human_Lens_Nuclei->Lanosterol_Treatment_human Clarity_Assessment_human Assessment of Opacity Lanosterol_Treatment_human->Clarity_Assessment_human

References

Safety Operating Guide

Navigating the Disposal of Lanolin-Based Products in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential, immediate safety and logistical information for the disposal of lanolin-based products, often referred to by various trade names. Adherence to these procedures will help mitigate risks and ensure that waste is handled in accordance with safety regulations.

Pre-Disposal and Handling Considerations

Before beginning any disposal process, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes protective gloves, safety goggles with side-shields, and a laboratory coat. All handling should be conducted in a well-ventilated area. In case of a spillage, do not touch or walk into the spilled material and ensure the area is well-ventilated.[1] For large spills, it may be necessary to evacuate the area.[1]

Quantitative Data Summary

For quick reference, the table below summarizes key physical and chemical properties of lanolin.

PropertyValue
Physical StateSemisolid, unctuous mass[2]
AppearanceTranslucent, pale yellow to yellowish-brown[3][4][5]
OdorSlight, characteristic odor[3][4][5]
Melting Point36.1 - 42 °C (97 - 107.6 °F)[3][5]
Flash Point237.8 - 238 °C (460 - 460.4 °F)[3][5]
Autoignition Temperature445 °C (833 °F)[3][5]
SolubilityInsoluble in water; sparingly soluble in cold alcohol, more in hot alcohol; freely soluble in chloroform and ether.[3][4][6]
Specific Gravity~0.935 at 25 °C[3][5]
Acute Oral Toxicity (LD50)> 5000 mg/kg (Rat)[5]

Step-by-Step Disposal Protocol

The ultimate disposal of lanolin must consider its impact on air quality, potential migration in soil or water, effects on animal and plant life, and conformance with environmental and public health regulations.[3]

  • Waste Identification and Collection :

    • Identify all materials for disposal, including unused or expired lanolin, and any materials contaminated during handling (e.g., pipette tips, gloves, absorbent pads).

    • For spills, sweep or scoop up the material and place it into a suitable, labeled container for disposal.[5] For liquid spills that have not ignited, water spray can be used to disperse vapors.[1]

    • Avoid generating dust.[5]

  • Containerization and Labeling :

    • Collect waste lanolin in a dedicated, properly labeled, and sealed waste container.

    • The container should be clearly labeled as "Non-Hazardous Waste" unless mixed with other hazardous materials.

  • Storage :

    • Store the sealed waste container in a designated, secure waste accumulation area. Keep containers tightly closed in a dry, cool, and well-ventilated place.[5][7]

    • Avoid storing near incompatible materials such as strong oxidizing agents.[5][7]

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.

    • Disposal must be conducted in accordance with all applicable federal, state, and local regulations.[3] While not classified as hazardous by OSHA, local regulations for disposal should always be confirmed.[2]

Experimental Workflow: Lanolin Disposal Procedure

G cluster_prep Preparation cluster_collection Collection & Containment cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Lanolin Waste (Unused product, contaminated materials) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Place Waste in a Dedicated, Sealed Container B->C D Clearly Label Container ('Non-Hazardous Waste', 'Lanolin') C->D E Store in a Designated, Secure, and Ventilated Area D->E F Keep Away from Incompatible Materials E->F G Contact EHS or Licensed Waste Disposal Contractor F->G H Follow Institutional and Regulatory Guidelines for Pickup G->H

Caption: Logical workflow for the proper disposal of lanolin-based products.

Spill Management Protocol

In the event of a lanolin spill, prompt action is necessary to contain and clean the area safely.

  • Personal Precautions : Wear the protective equipment as described above.[1] Avoid breathing vapors or fumes.[1]

  • Environmental Precautions : Prevent the product from entering drains, sewers, or watercourses as it is immiscible with water and will spread on the surface.[1] If a risk of water pollution occurs, notify the appropriate authorities.[1]

  • Containment and Cleanup : For spills, use an inert absorbent material to contain and collect the substance.[8] Shovel or sweep the material into a suitable container for disposal.[5] After removal, the area can be cleaned with hot water and detergent.[8]

References

Essential Safety and Handling of Lanosol (Lanolin)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the proper handling and disposal of laboratory materials is paramount. This guide provides immediate and essential safety and logistical information for handling Lanosol, a product primarily composed of lanolin. While generally considered to have a low hazard profile, adherence to proper personal protective equipment (PPE) protocols and disposal plans is crucial for maintaining a safe laboratory environment.

Hazardous Property Data

While this compound (lanolin) is not classified as a hazardous substance, it's important to be aware of its physical and chemical properties to ensure safe handling.[1][2] The following table summarizes key quantitative data.

PropertyValueSource
Acute Oral Toxicity (LD50) > 5000 mg/kg (Rat)[3][4]
Melting Point 36.1 °C / 97 °F[3]
Flash Point 237.8 °C / 460 °F[3]
Autoignition Temperature 445 °C / 833 °F[3]
Specific Gravity 0.89 - 0.95 (H2O=1)[1][3]
Personal Protective Equipment (PPE) Requirements

Appropriate PPE is essential to minimize exposure and ensure safety. The following table outlines the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentRationale & Citations
Eye/Face Protection Safety glasses or chemical safety gogglesTo prevent transient discomfort or redness from eye contact.[1][3][5]
Skin Protection Impervious gloves and lab coatTo prevent skin contact, which in rare cases may cause irritation or sensitization.[1][5]
Respiratory Protection Not generally required under normal useLanolin is non-volatile.[1][2][3] Good hygiene practice suggests minimizing exposure.[1]
Safe Handling and Disposal Workflow

The following diagram illustrates the standard operating procedure for the safe handling and disposal of this compound.

LanosolHandlingWorkflow Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal prep_ppe Don Appropriate PPE (Gloves, Safety Glasses) prep_area Ensure Well-Ventilated Area prep_ppe->prep_area handling_main Handle this compound - Avoid skin and eye contact - Avoid inhalation of vapors if heated prep_area->handling_main spill_detect Minor Spill Detected handling_main->spill_detect disposal_container Place Waste in a Clean, Dry, Sealed Container handling_main->disposal_container spill_contain Contain Spill spill_detect->spill_contain spill_cleanup Clean Up with Absorbent Material spill_contain->spill_cleanup spill_dispose Place in Sealed Container for Disposal spill_cleanup->spill_dispose disposal_regs Dispose of According to Local, Regional, and National Regulations disposal_container->disposal_regs

Safe handling and disposal workflow for this compound.

Detailed Protocols

Standard Handling Protocol
  • Preparation : Before handling this compound, ensure you are in a well-ventilated area and are wearing the appropriate PPE, including impervious gloves and safety glasses.[1][3][5]

  • Handling : Avoid direct contact with skin and eyes.[1] While not typically a respiratory hazard due to its non-volatile nature, good hygiene practices should always be followed to minimize any potential exposure.[1] Avoid contamination with oxidizing agents as this may pose an ignition risk.[1]

  • Post-Handling : After handling, wash hands thoroughly with soap and water.

Spill Response Protocol

In the event of a minor spill:

  • Immediate Action : Alert personnel in the immediate area.

  • Containment : For minor spills, wear impervious gloves and safety goggles.[1]

  • Cleanup : Scrape or trowel up the spilled material.[1]

  • Disposal : Place the spilled material into a clean, dry, and sealed container for disposal.[1]

  • Decontamination : Flush the spill area with water.[1]

For major spills, evacuate the area and contact emergency responders, providing them with the location and nature of the hazard.[1]

Disposal Protocol
  • Waste Collection : Collect waste this compound and any contaminated materials (e.g., absorbent pads from a spill) in a clean, dry, and sealed container.[1]

  • Regulatory Compliance : Chemical waste generators must determine if the waste is classified as hazardous and consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3] Dispose of the material in accordance with all applicable regulations.[6][7]

References

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。